Technical Documentation Center

1-(Cyclohexylmethyl)azetidin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Cyclohexylmethyl)azetidin-3-amine
  • CAS: 1341789-22-7

Core Science & Biosynthesis

Foundational

1-(Cyclohexylmethyl)azetidin-3-amine chemical properties

An In-depth Technical Guide to 1-(Cyclohexylmethyl)azetidin-3-amine: Properties, Synthesis, and Applications Introduction The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(Cyclohexylmethyl)azetidin-3-amine: Properties, Synthesis, and Applications

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its unique combination of ring strain, sp³-rich character, and conformational rigidity allows for the fine-tuning of physicochemical and pharmacokinetic properties in drug candidates.[1][2][3] The inherent strain of the azetidine ring, while endowing it with unique reactivity, provides a stable and synthetically accessible framework that can enhance metabolic stability, improve solubility, and provide novel vectors for exploring chemical space compared to more common five- and six-membered rings.[3]

This guide provides a comprehensive technical overview of 1-(Cyclohexylmethyl)azetidin-3-amine, a disubstituted azetidine derivative that serves as a valuable building block for drug discovery and development. By combining a reactive primary amine at the 3-position with a lipophilic cyclohexylmethyl group at the 1-position, this compound offers a versatile platform for synthesizing diverse chemical libraries. This document is intended for researchers, chemists, and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and potential applications.

Nomenclature and Structural Elucidation

The structure of 1-(Cyclohexylmethyl)azetidin-3-amine is defined by a central azetidine ring substituted at two positions. Understanding this structure is fundamental to predicting its chemical behavior.

  • IUPAC Name: 1-(Cyclohexylmethyl)azetidin-3-amine

  • Synonyms: (1-(Cyclohexylmethyl)azetidin-3-yl)amine

  • Key Structural Features:

    • Azetidine Ring: A strained, four-membered saturated heterocycle containing one nitrogen atom. This core imparts a rigid, three-dimensional conformation.

    • Primary Amine (-NH₂): Located at the C-3 position, this functional group is a key handle for synthetic modification, acting as a potent nucleophile and base.

    • Cyclohexylmethyl Group: A non-polar, bulky substituent attached to the ring nitrogen. This group significantly increases the molecule's lipophilicity and can provide steric influence in reactions and molecular interactions.

Caption: Chemical structure of 1-(Cyclohexylmethyl)azetidin-3-amine.

Physicochemical Properties

The physicochemical properties of this compound are dictated by the interplay between the polar amine group and the non-polar cyclohexylmethyl moiety. While experimental data for this specific molecule is not widely published, we can infer its properties from closely related structures and general chemical principles.

PropertyValue / Expected ValueSource / Rationale
Molecular Formula C₁₀H₂₀N₂Based on structure
Molecular Weight 168.28 g/mol Based on structure
Appearance Colorless to pale yellow liquidTypical for small amines
Boiling Point ~250-270 °C (estimated)Similar N-alkylated amines have BPs in this range
Density ~0.95-1.05 g/cm³ (estimated)Inferred from analogues like N-Methylcyclohexylamine[4]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DCM, ether)Amine group provides some water solubility, but the large hydrocarbon content dominates
pKa (Conjugate Acid) 9.5 - 10.5 (estimated)Typical for secondary/primary alkylamines

Synthesis Methodologies

The synthesis of 3-substituted azetidines often leverages ring-forming cyclization reactions or the functionalization of a pre-formed azetidine ring. A robust and common strategy for preparing 1-(Cyclohexylmethyl)azetidin-3-amine involves a two-step process starting from a protected azetidinone.

Proposed Synthetic Workflow: Reductive Amination

This pathway is favored for its high efficiency and control. It begins with a commercially available N-protected azetidin-3-one, which is reacted with cyclohexylamine, followed by N-alkylation and deprotection. A more direct route involves the reductive amination of N-(Cyclohexylmethyl)azetidin-3-one. However, a more versatile approach starts with a standard protected 3-aminoazetidine.

Step-by-Step Protocol:

  • Starting Material: Commercially available tert-butyl 3-aminoazetidine-1-carboxylate.

  • Reductive Amination: The protected 3-aminoazetidine is reacted with cyclohexanecarboxaldehyde in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is selective for the iminium ion intermediate and is compatible with most functional groups. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Deprotection: The resulting N-Boc protected intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to remove the tert-butoxycarbonyl (Boc) protecting group.

  • Work-up and Isolation: The reaction is neutralized with a base (e.g., NaHCO₃ or NaOH solution) to yield the free amine. The final product is then extracted with an organic solvent and purified, typically by column chromatography or distillation.

Synthesis_Workflow start Boc-3-aminoazetidine + Cyclohexanecarboxaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, DCM) start->reductive_amination intermediate Boc-protected 1-(Cyclohexylmethyl)azetidin-3-amine reductive_amination->intermediate Forms C-N bond deprotection Acidic Deprotection (e.g., TFA or HCl) intermediate->deprotection purification Neutralization, Extraction & Purification deprotection->purification Removes Boc group product 1-(Cyclohexylmethyl)azetidin-3-amine purification->product

Caption: Proposed synthesis workflow for 1-(Cyclohexylmethyl)azetidin-3-amine.

Spectroscopic Analysis

Unambiguous characterization of the molecule is achieved through a combination of spectroscopic methods. The expected spectral data are as follows:

  • ¹H NMR (Proton NMR):

    • Cyclohexyl Protons: A complex series of broad multiplets between ~0.8-1.8 ppm.

    • Methylene Bridge (-CH₂-): A doublet around ~2.2-2.5 ppm, coupling to the methine proton on the cyclohexyl ring.

    • Azetidine Ring Protons: Protons at C2 and C4 adjacent to the nitrogen will appear as triplets or complex multiplets between ~2.8-3.5 ppm. The C3 proton will be a multiplet further downfield, around ~3.5-3.8 ppm, due to the adjacent amine.

    • Amine Protons (-NH₂): A broad singlet around ~1.5-2.5 ppm, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Cyclohexyl Carbons: Multiple peaks in the aliphatic region, ~25-40 ppm.

    • Methylene Bridge Carbon: A peak around ~60-65 ppm.

    • Azetidine Ring Carbons: C2 and C4 carbons will appear around ~55-60 ppm, while the C3 carbon bearing the amine group will be further upfield, around ~45-50 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine at ~3300-3400 cm⁻¹.

    • C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ for aliphatic C-H bonds.

    • N-H Bend: A scissoring vibration around ~1600-1650 cm⁻¹.

    • C-N Stretch: Peaks in the fingerprint region, ~1000-1200 cm⁻¹.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): A peak at m/z = 168.

    • Major Fragments: Expect fragmentation patterns corresponding to the loss of the cyclohexylmethyl group (m/z = 97) or cleavage of the azetidine ring.

Reactivity and Chemical Behavior

The chemical reactivity of 1-(Cyclohexylmethyl)azetidin-3-amine is dominated by its two nitrogen atoms, which have distinct properties.

  • Primary Amine (at C-3): This is the most reactive site for nucleophilic attack. It readily undergoes standard amine reactions:

    • Acylation: Reacts with acid chlorides or anhydrides to form amides.

    • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.

    • Alkylation: Can be further alkylated, though selectivity can be an issue.

    • Reductive Amination: Reacts with aldehydes or ketones to form Schiff bases, which can be reduced to secondary amines.

  • Tertiary Amine (Ring Nitrogen): This nitrogen is less nucleophilic due to steric hindrance from the cyclohexylmethyl group and its integration within the ring system. It is basic and can be protonated to form a quaternary ammonium salt. It is generally unreactive towards acylation or alkylation under standard conditions.

  • Azetidine Ring Stability: Despite its ring strain, the azetidine ring is kinetically stable under neutral, basic, and mild acidic conditions. However, it can undergo ring-opening reactions under harsh conditions, such as with strong Lewis acids or during certain catalytic hydrogenations, which can cleave the C-N bonds.

Applications in Medicinal Chemistry and Drug Discovery

The azetidine motif is increasingly incorporated into drug candidates to enhance their pharmacological profiles.[1][3] 1-(Cyclohexylmethyl)azetidin-3-amine is a particularly useful building block due to the strategic placement of its functional groups.

  • Scaffold for Library Synthesis: The primary amine at the C-3 position serves as a versatile attachment point for a wide array of functional groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

  • Modulation of Physicochemical Properties: The cyclohexylmethyl group provides significant lipophilicity, which can be crucial for tuning a drug's ability to cross cell membranes and improving its pharmacokinetic profile (e.g., absorption, distribution).

  • Bioisosteric Replacement: The azetidine ring can act as a rigid bioisostere for other common groups like piperidines, pyrrolidines, or even acyclic linkers. Its constrained nature can lock a molecule into a specific bioactive conformation, potentially increasing receptor affinity and selectivity.

  • Precedent in Biologically Active Molecules: Substituted azetidines are core components of molecules with demonstrated biological activity, including antimalarials, antibacterial agents, and kinase inhibitors.[5][6][7] For example, research into novel STAT3 inhibitors has utilized azetidine amides as a core scaffold to improve potency and cellular activity.[7]

Safety and Handling

As a corrosive liquid amine, 1-(Cyclohexylmethyl)azetidin-3-amine requires careful handling to minimize exposure.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8] Avoid contact with skin and eyes. Keep away from sources of ignition.[8][9]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous wastes.[9]

Conclusion

1-(Cyclohexylmethyl)azetidin-3-amine is a synthetically versatile and strategically important building block for medicinal chemistry. Its unique architecture, combining a strained azetidine ring, a reactive primary amine, and a lipophilic side chain, provides a powerful tool for developing novel therapeutics. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the research and development of next-generation pharmaceuticals.

References

  • Kao Chemicals. (2021, November 3).
  • White, J. D., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society.
  • Pfaltz & Bauer.
  • TCI Chemicals. (2025, January 8).
  • University of Birmingham.
  • Sigma-Aldrich. (2025, November 6).
  • 3M. (2017, May 17).
  • ResearchGate. (2009). Synthesis and antimicrobial activity of new 1-alkyl/cyclohexyl-3,3-diaryl-1′-methylspiro[azetidine-2,3′-indoline]-2′,4-diones.
  • Lukin, A., et al. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc.
  • PubMed. (2009, May 15). Synthesis and antimicrobial activity of new 1-alkyl/cyclohexyl-3,3-diaryl-1'-methylspiro[azetidine-2,3'-indoline]-2',4-diones.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • PharmaBlock. Azetidines in Drug Discovery.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Page, B. D. G., et al. (2017). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • PubChem. N-(cyclohexylmethyl)ethanamine.
  • Al-Haiza, M. A. (2011). Synthesis and spectroscopic characterization study of some cyclic-azodioxides. International Journal of the Physical Sciences.
  • ChemBK. (2024, April 9). cyclohexyl-methyl-amine - Physico-chemical Properties.
  • Benchchem. (R)-1-(cyclohexylmethyl)piperidin-3-amine.
  • Sigma-Aldrich. (S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine.
  • Beilstein Journal of Organic Chemistry. Search results for "13C NMR".
  • BenchChem. (2025, December). Spectroscopic Characterization of N-cyclohexylthiolan-3-amine: A Methodological Guide.
  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones.
  • MDPI. (2017, October 12).
  • Royal Society of Chemistry. (2022, March 25).
  • Reddit. (2022, May 8). Reactivity of the a-C–H of a tertiary/secondary amine.

Sources

Exploratory

1-(Cyclohexylmethyl)azetidin-3-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine Introduction The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle increasingly utilized in modern medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine

Introduction

The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle increasingly utilized in modern medicinal chemistry.[1][2] Its unique conformational rigidity and ability to act as a bioisosteric replacement for larger rings provide significant advantages in drug design, influencing properties such as metabolic stability, solubility, and target-binding affinity.[3][4] Specifically, 3-substituted azetidines are crucial building blocks for a range of pharmacologically active agents, including kinase inhibitors and central nervous system drugs.[1][4]

This technical guide provides a comprehensive overview of two robust and field-proven synthetic pathways for the preparation of 1-(Cyclohexylmethyl)azetidin-3-amine, a valuable intermediate for library synthesis and lead optimization programs. The methodologies detailed herein are designed for researchers, chemists, and drug development professionals, focusing on the causality behind experimental choices, protocol validation, and authoritative scientific grounding. We will explore two primary strategies: a reductive amination pathway starting from a protected azetidinone and a direct N-alkylation route.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 1-(Cyclohexylmethyl)azetidin-3-amine (I), reveals two primary bond disconnections that form the basis of our synthetic strategies.

  • C-N Bond Disconnection (Route A): Disconnecting the bond between the azetidine nitrogen and the cyclohexylmethyl group leads to azetidin-3-amine (II) and a suitable cyclohexylmethyl electrophile, such as cyclohexanecarboxaldehyde (III) for reductive amination.

  • C-N Bond Disconnection (Route B): An alternative disconnection at the same position suggests a nucleophilic substitution reaction between azetidin-3-amine (II) and an alkylating agent like cyclohexylmethyl bromide (IV).

Both routes require access to the core azetidin-3-amine intermediate, which is typically handled in a protected form to prevent side reactions.

G cluster_A Route A: Reductive Amination cluster_B Route B: Direct N-Alkylation TM Target Molecule (I) 1-(Cyclohexylmethyl)azetidin-3-amine A_imine Imine Intermediate TM->A_imine C-N bond formation B_azetidine Azetidin-3-amine (II) TM->B_azetidine C-N bond formation B_bromide Cyclohexylmethyl Bromide (IV) TM->B_bromide A_azetidine Azetidin-3-amine (II) A_imine->A_azetidine A_aldehyde Cyclohexanecarboxaldehyde (III) A_imine->A_aldehyde

Caption: Retrosynthetic analysis of 1-(Cyclohexylmethyl)azetidin-3-amine.

Synthetic Pathway I: Reductive Amination

This pathway is often preferred due to its high selectivity and the use of mild, readily available reagents. The strategy involves the initial synthesis of a protected 3-aminoazetidine intermediate, followed by reductive amination with cyclohexanecarboxaldehyde and subsequent deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard practice, as it is stable under many reaction conditions and can be removed cleanly under acidic conditions.[5]

Step 1: Synthesis of tert-butyl (azetidin-3-yl)carbamate

The journey begins with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The ketone is converted to the amine via reductive amination.

  • Mechanism Insight: The reaction proceeds through the formation of an iminium ion intermediate from the ketone and an ammonia source, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild and selective reducing agent, ideal for this transformation as it tolerates the presence of the ester functionality in the Boc group and does not reduce the starting ketone.[3]

G Start 1-Boc-azetidin-3-one Reagents 1. NH4OAc, MeOH 2. NaBH(OAc)3 Start->Reagents Intermediate tert-butyl (azetidin-3-yl)carbamate Reagents->Intermediate

Caption: Synthesis of the key protected amine intermediate.

Step 2: Synthesis of tert-butyl (1-(cyclohexylmethyl)azetidin-3-yl)carbamate

The protected amine is then coupled with cyclohexanecarboxaldehyde.

  • Causality of Choices: The choice of 1,2-dichloroethane (DCE) as a solvent is common for reductive aminations as it is non-protic and effectively solubilizes the reactants.[3] The reaction is typically stirred at room temperature to allow for the formation of the iminium ion before the reducing agent is added. This two-stage, one-pot process ensures high conversion to the desired product.

G Start tert-butyl (azetidin-3-yl)carbamate Reagents 1. Cyclohexanecarboxaldehyde, DCE 2. NaBH(OAc)3 Start->Reagents Intermediate Boc-protected Target Molecule Reagents->Intermediate

Caption: Reductive amination coupling step.

Step 3: Deprotection to Yield 1-(Cyclohexylmethyl)azetidin-3-amine

The final step is the removal of the Boc protecting group.

  • Mechanism Insight: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is highly effective for Boc deprotection. The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene and carbon dioxide, yielding the desired amine as a salt.[5] A subsequent basic workup neutralizes the salt to provide the free amine.

Experimental Protocol: Reductive Amination Pathway

Materials:

  • tert-butyl 3-oxoazetidine-1-carboxylate

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Cyclohexanecarboxaldehyde

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of tert-butyl (azetidin-3-yl)carbamate:

    • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv.) in methanol, add ammonium acetate (5.0 equiv.).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.

    • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Synthesis of tert-butyl (1-(cyclohexylmethyl)azetidin-3-yl)carbamate:

    • Dissolve tert-butyl (azetidin-3-yl)carbamate (1.0 equiv.) and cyclohexanecarboxaldehyde (1.1 equiv.) in DCE.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.

    • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[3]

    • Upon completion, quench with saturated NaHCO₃ solution and extract with DCM.

    • Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography.

  • Deprotection:

    • Dissolve the purified Boc-protected product (1.0 equiv.) in DCM.

    • Add TFA (10 equiv.) dropwise at 0 °C.

    • Stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and basify with 1N NaOH solution to pH > 10.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield 1-(Cyclohexylmethyl)azetidin-3-amine.

Synthetic Pathway II: Direct N-Alkylation

This classical approach involves the direct formation of the N-C bond through a nucleophilic substitution reaction (SN2). It requires a suitable alkylating agent, cyclohexylmethyl bromide, and the azetidin-3-amine nucleophile. To avoid dialkylation of the primary amine, it is advantageous to perform the alkylation on the azetidine ring nitrogen first, using a protected 3-aminoazetidine.

Step 1: Preparation of Cyclohexylmethyl Bromide

This reagent can be synthesized from the corresponding alcohol.

  • Reagent Rationale: Phosphorus tribromide (PBr₃) is a common and effective reagent for converting primary alcohols to alkyl bromides.[6][7] The reaction typically proceeds with high yield. Alternatively, methods using p-toluenesulfonyl chloride followed by displacement with sodium bromide can also be employed.[6]

Step 2: N-Alkylation of tert-butyl (azetidin-3-yl)carbamate

The protected amine from Pathway I, Step 1 is alkylated with cyclohexylmethyl bromide.

  • Condition Optimization: This SN2 reaction requires a non-nucleophilic base to deprotonate the azetidine nitrogen without competing in the alkylation. A hindered base like diisopropylethylamine (DIPEA) or a milder inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile or DMF is suitable. Heating is often necessary to drive the reaction to completion.

Step 3: Deprotection

The final deprotection step is identical to that described in Pathway I.

G cluster_1 Starting Material Synthesis cluster_2 Coupling and Deprotection S1 Cyclohexylmethanol S2 PBr3 S1->S2 R1 Cyclohexylmethyl Bromide S2->R1 C1 K2CO3, MeCN R1->C1 R2 tert-butyl (azetidin-3-yl)carbamate R2->C1 I1 Boc-protected Target Molecule C1->I1 N-Alkylation C2 TFA, DCM I1->C2 F1 Target Molecule C2->F1 Deprotection

Caption: Workflow for the Direct N-Alkylation Pathway.

Data Summary and Characterization

The successful synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine and its intermediates should be confirmed using standard analytical techniques.

CompoundExpected Yield (%)Purity (HPLC, %)Analytical Data (Expected)
tert-butyl (azetidin-3-yl)carbamate75-85>95¹H NMR, ¹³C NMR, MS consistent with structure.
tert-butyl (1-(cyclohexylmethyl)azetidin-3-yl)carbamate60-75>95¹H NMR shows new signals for cyclohexylmethyl group. MS confirms mass.
1-(Cyclohexylmethyl)azetidin-3-amine85-95 (from deprotection)>98¹H NMR shows disappearance of Boc signals. HRMS confirms exact mass.

Discussion: A Comparative Analysis

FeaturePathway I: Reductive AminationPathway II: Direct N-Alkylation
Advantages - Milder reaction conditions.[3]- High selectivity, minimal byproducts.- Uses a stable aldehyde.[8]- Utilizes classical, well-understood SN2 chemistry.- Can be high-yielding if optimized.
Disadvantages - Requires a specific and sometimes costly reducing agent (NaBH(OAc)₃).- Risk of over-alkylation if unprotected amine is used.- Alkyl halides can be lachrymatory and require careful handling.[7]- May require higher temperatures.
Expert Recommendation Generally the preferred route for its reliability, cleaner reaction profile, and operational simplicity in a modern drug discovery setting.A viable alternative, particularly if the alkyl halide is readily available or if cost of the reducing agent is a primary concern. Careful control of stoichiometry is critical.

Conclusion

The synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine can be accomplished efficiently through two primary synthetic routes. The reductive amination pathway offers a mild, selective, and highly reliable method suitable for modern synthesis labs. The direct N-alkylation route provides a classic and effective alternative. The choice between these pathways will depend on factors such as reagent availability, cost, and the specific requirements of the research program. Both methods underscore the utility of the Boc-protection strategy for managing the reactivity of the azetidine and amine functionalities, enabling the clean and efficient construction of this valuable molecular scaffold.

References

  • Liu, J., et al. (2022). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. Biotechnology for Biofuels and Bioproducts. Retrieved from [Link]

  • Kim, H., et al. (2015). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanecarboxaldehyde. Org. Synth. 1976, 55, 33. Retrieved from [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylenecyclohexane. Org. Synth. 1960, 40, 60. Retrieved from [Link]

  • China Chemical Manufacturer. (2026). Cyclohexanecarboxaldehyde (CAS 2043-61-0): A Comprehensive Guide to This Versatile Aldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic asymmetric addition of an in-situ prepared arylzinc to cyclohexanecarboxaldehyde. Org. Synth. 2012, 89, 245. Retrieved from [Link]

  • KTU ePubl. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. Retrieved from [Link]

  • Al-momani, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1081. Retrieved from [Link]

  • Google Patents. (2018). CN107652162A - A kind of preparation method of cyclohexyl bromide methane.
  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • UniBa. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (±)-(E)-1-[2-[(4-methylphenyl)methylene]cyclohexyl]-azetidine. Retrieved from [Link]

  • Ye, L., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters, 15(1), 102-105. Retrieved from [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(Cyclohexylmethyl)azetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to the Azetidine Scaffold Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant atten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their inherent ring strain and non-planar geometry offer a unique three-dimensional character to molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The incorporation of an azetidine ring can also improve metabolic stability and solubility, key parameters in drug design.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine moiety, highlighting its importance in pharmaceutical development.[1]

The subject of this guide, 1-(cyclohexylmethyl)azetidin-3-amine, combines the desirable properties of the azetidine core with a cyclohexylmethyl group at the 1-position and a primary amine at the 3-position. This specific substitution pattern suggests potential for this molecule to serve as a versatile building block in the synthesis of more complex chemical entities with diverse pharmacological activities.

Physicochemical Properties (Predicted)

Based on the constituent functional groups, the following table summarizes the predicted physicochemical properties of 1-(cyclohexylmethyl)azetidin-3-amine. These values are estimations and would require experimental verification.

PropertyPredicted ValueRationale/Comparison
Molecular Formula C10H20N2Based on the chemical structure.
Molecular Weight 168.28 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidSimilar to other small molecule amines like N-methylcyclohexylamine.[2]
Boiling Point > 200 °C (at 760 mmHg)Expected to be higher than N-methylcyclohexylamine (149 °C) due to increased molecular weight and potential for hydrogen bonding.[2]
Solubility Miscible with many organic solvents, slightly soluble in water.Typical for small amines with a significant hydrocarbon component.[2]
pKa 9-10The primary amine is expected to be basic, similar to other alkylamines.

Synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine

The synthesis of 1-(cyclohexylmethyl)azetidin-3-amine can be approached through several established methods for the preparation of substituted azetidines. A common and effective strategy involves the reductive amination of a suitable azetidinone precursor.[3][4]

Proposed Synthetic Pathway

A plausible synthetic route starts from the commercially available 1-Boc-3-azetidinone. The synthesis involves two key steps: reductive amination to introduce the cyclohexylmethyl group and deprotection of the Boc group to yield the final product.

Synthetic Pathway Figure 1: Proposed Synthetic Pathway for 1-(Cyclohexylmethyl)azetidin-3-amine A 1-Boc-3-azetidinone (CAS: 398489-26-4) C Intermediate Imine A->C Cyclohexanemethylamine, NaBH(OAc)3 B Cyclohexanecarboxaldehyde D N-Boc-1-(cyclohexylmethyl)azetidin-3-amine C->D Reduction E 1-(Cyclohexylmethyl)azetidin-3-amine D->E TFA or HCl in Dioxane

Caption: Proposed synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM, 0.2 M), add cyclohexanemethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 1-(cyclohexylmethyl)azetidin-3-amine

  • Dissolve the product from Step 1 (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM, or in a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a salt (trifluoroacetate or hydrochloride).

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the salt in water, basify with aqueous NaOH, and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-(cyclohexylmethyl)azetidin-3-amine.

Potential Applications in Drug Discovery

The structural features of 1-(cyclohexylmethyl)azetidin-3-amine make it an attractive scaffold for the development of novel therapeutic agents.

As a Building Block for Bioactive Molecules

The primary amine at the 3-position serves as a key functional handle for further elaboration. It can be readily derivatized through acylation, alkylation, or sulfonylation to generate a library of compounds for screening against various biological targets. The cyclohexylmethyl group at the 1-position provides lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Derivatization Figure 2: Potential Derivatization of 1-(Cyclohexylmethyl)azetidin-3-amine A 1-(Cyclohexylmethyl)azetidin-3-amine B Acylation (Amides) A->B C Sulfonylation (Sulfonamides) A->C D Reductive Amination (Secondary Amines) A->D E Alkylation (Secondary/Tertiary Amines) A->E

Caption: Derivatization possibilities for the core molecule.

Analogues in Medicinal Chemistry

The azetidine ring is a component of various biologically active compounds. For instance, spirocyclic azetidines have been incorporated into analogues of the anesthetic drug Bupivacaine, resulting in compounds with improved activity and reduced toxicity.[5] Furthermore, azetidine derivatives have been investigated for their potential as antibacterial and antifungal agents.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(cyclohexylmethyl)azetidin-3-amine is not available, general precautions for handling aliphatic amines should be followed. Similar compounds are known to be corrosive and can cause severe skin burns and eye damage.[7] They can also be harmful if inhaled or absorbed through the skin.[7]

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Avoid inhalation of vapors and contact with skin and eyes.[10]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[9][10]

Conclusion

1-(cyclohexylmethyl)azetidin-3-amine represents a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established methodologies, and its structural features suggest that its derivatives could exhibit a wide range of biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully elucidate its potential in the development of novel therapeutics.

References

  • CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Kirichok, A., Shton, I., Pishel, I., Zozulya, S., Borysko, P., Kubyshkin, V., Zaporozhets, O., Tolmachev, A., & Mykhailiuk, P. (n.d.). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Enamine.
  • 1384430-84-5 - Safety Data Sheet. (2025, August 9).
  • Kumar, R., & Chauhan, S. (2009). Synthesis and antimicrobial activity of new 1-alkyl/cyclohexyl-3,3-diaryl-1'-methylspiro[azetidine-2,3'-indoline]-2',4-diones. European Journal of Medicinal Chemistry, 44(5), 2261-2265. [Link]

  • 3M. (2025, December 18). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION.
  • Sigma-Aldrich. (2025, December 25). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Guidechem. (n.d.). 1-cyclohexyl-3-(diphenylmethoxy)azetidine 40432-54-0 wiki.
  • Feula, A. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.
  • Al-Masoudi, W. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 569-575. [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 183-191.
  • Al-Masoudi, N. A., & Al-Sultani, H. K. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • PubChem. (n.d.). Azetidin-3-one. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Huntsman Corporation. (n.d.). Amine applications and properties data. Retrieved from [Link]

  • ChemBK. (2024, April 9). cyclohexyl-methyl-amine. Retrieved from [Link]

  • Huntsman Corporation. (2009). Amine Applications and Properties Data. Retrieved from [Link]

  • PubChemLite. (n.d.). Azetidine, 3-cyclohexylamino-1-(10,11-dihydro-5h-dibenzo(a,d)cyclohepten-5-yl)-. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(Cyclohexylmethyl)azetidin-3-amine: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-(Cyclohexylmethyl)azetidin-3-amine. The azetidine scaffold is a privileged structure in mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-(Cyclohexylmethyl)azetidin-3-amine. The azetidine scaffold is a privileged structure in modern medicinal chemistry, imparting unique physicochemical properties that can enhance drug-like characteristics.[1][2][3] This document details a representative synthetic protocol for the target molecule, leveraging established methodologies for the N-alkylation of azetidine precursors. Furthermore, a thorough analysis of the expected spectroscopic signatures, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, is presented to facilitate its unambiguous identification. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction: The Significance of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery.[1][2] Their inherent ring strain and three-dimensional character can confer improved metabolic stability, solubility, and receptor binding affinity to bioactive molecules.[1][4] The incorporation of an N-cyclohexylmethyl substituent introduces a lipophilic and conformationally flexible group that can be pivotal for modulating pharmacokinetic and pharmacodynamic profiles. This guide focuses on the synthesis and detailed structural elucidation of 1-(Cyclohexylmethyl)azetidin-3-amine, a promising building block for the development of novel therapeutics.[4][5][6][7][8]

Proposed Synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine

A robust and widely applicable method for the synthesis of N-substituted azetidines is through the reductive amination of an azetidinone precursor or the direct alkylation of an azetidine amine.[9][10] A highly effective approach involves the reductive amination of a protected azetidin-3-one with cyclohexanecarboxaldehyde, followed by deprotection. Alternatively, direct alkylation of azetidin-3-amine with a suitable cyclohexylmethyl halide offers a more direct route. Below is a detailed, representative protocol for the synthesis via reductive amination.

Synthetic Pathway Overview

Synthesis_Pathway N-Boc-azetidin-3-one N-Boc-azetidin-3-one Intermediate_Imine Intermediate Iminium Ion N-Boc-azetidin-3-one->Intermediate_Imine + Cyclohexylamine (Amine Addition) Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde->Intermediate_Imine N-Boc-1-(cyclohexylmethyl)azetidin-3-amine N-Boc-1-(cyclohexylmethyl)azetidin-3-amine Intermediate_Imine->N-Boc-1-(cyclohexylmethyl)azetidin-3-amine NaBH(OAc)₃ (Reduction) Final_Product 1-(Cyclohexylmethyl)azetidin-3-amine N-Boc-1-(cyclohexylmethyl)azetidin-3-amine->Final_Product TFA or HCl (Deprotection)

Caption: Proposed synthetic pathway for 1-(Cyclohexylmethyl)azetidin-3-amine.

Detailed Experimental Protocol

Materials:

  • N-Boc-azetidin-3-one

  • Cyclohexanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Reductive Amination [9]

  • To a solution of N-Boc-azetidin-3-one (1.0 equiv.) in 1,2-dichloroethane (DCE) (0.2 M), add cyclohexanecarboxaldehyde (1.2 equiv.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture, ensuring the temperature remains below 30°C.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-1-(cyclohexylmethyl)azetidin-3-amine.

Step 2: Boc Deprotection

  • Dissolve the purified N-Boc-1-(cyclohexylmethyl)azetidin-3-amine (1.0 equiv.) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (10 equiv.) or a solution of HCl in dioxane (4M, 5 equiv.) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • If using TFA, dissolve the residue in a minimal amount of DCM and neutralize with saturated NaHCO₃. Extract with DCM, dry, and concentrate. If using HCl, the hydrochloride salt can be isolated directly or neutralized as described.

  • Further purification, if necessary, can be achieved by recrystallization or chromatography to yield 1-(Cyclohexylmethyl)azetidin-3-amine.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 1-(Cyclohexylmethyl)azetidin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[11][12][13]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit characteristic signals for the cyclohexylmethyl and azetidine protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Cyclohexyl CH (methine)1.60-1.80Multiplet1H
Cyclohexyl CH₂ (aliphatic)0.80-1.70Multiplets10H
N-CH₂-Cyclohexyl2.20-2.40Doublet2H
Azetidine CH-NH₂3.50-3.70Multiplet1H
Azetidine N-CH₂ (cis to CH-NH₂)3.20-3.40Triplet2H
Azetidine N-CH₂ (trans to CH-NH₂)2.80-3.00Triplet2H
NH₂1.50-2.50Broad Singlet2H

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further structural confirmation.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Cyclohexyl CH35-40
Cyclohexyl CH₂25-35
N-CH₂-Cyclohexyl60-65
Azetidine CH-NH₂45-50
Azetidine N-CH₂55-60
Mass Spectrometry (MS)[14][15][16][17]

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

  • Expected [M+H]⁺: C₁₀H₂₁N₂⁺, Calculated m/z: 169.1705

Fragmentation Pattern: The primary fragmentation is anticipated to be the α-cleavage of the C-C bond adjacent to the azetidine nitrogen, leading to the loss of the cyclohexyl radical or the formation of a stable iminium ion.

MS_Fragmentation M_plus_H [M+H]⁺ m/z = 169 Fragment_1 Loss of Cyclohexyl Radical [C₄H₉N₂]⁺ m/z = 85 M_plus_H->Fragment_1 α-cleavage Fragment_2 Iminium Ion [C₇H₁₄N]⁺ m/z = 112 M_plus_H->Fragment_2 α-cleavage

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy[18][19]

The IR spectrum will display characteristic absorption bands for the amine and aliphatic C-H bonds.

Functional Group Expected Absorption (cm⁻¹) Intensity
N-H Stretch (primary amine)3300-3500Medium, two bands
C-H Stretch (aliphatic)2850-2960Strong
N-H Bend (primary amine)1590-1650Medium
C-N Stretch1000-1250Medium

Potential Applications in Drug Discovery

The 1-(Cyclohexylmethyl)azetidin-3-amine scaffold holds significant potential in medicinal chemistry. The azetidine ring acts as a rigid core, while the cyclohexylmethyl group can explore lipophilic pockets in target proteins. The primary amine provides a versatile handle for further functionalization, allowing for the generation of diverse compound libraries for screening against various biological targets.

Nitrogen-containing heterocycles are fundamental to the development of pharmaceuticals, agrochemicals, and other functional materials.[4][5][7][8] The unique structural and electronic properties of the azetidine ring in 1-(Cyclohexylmethyl)azetidin-3-amine make it an attractive candidate for the design of novel inhibitors, receptor modulators, and other therapeutic agents.

Conclusion

This technical guide has outlined the synthesis, detailed structural characterization, and potential applications of 1-(Cyclohexylmethyl)azetidin-3-amine. The provided experimental protocol offers a reliable method for its preparation, and the comprehensive spectroscopic analysis serves as a valuable reference for its identification. The versatile nature of this molecule positions it as a valuable building block for the discovery of next-generation therapeutics.

References

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Application Notes and Protocols: Reductive Amination of Azetidine Deriv
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. Semantic Scholar.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidine synthesis. Organic Chemistry Portal.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. The University of Hong Kong.
  • The infrared spectra of secondary amines and their salts.
  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community.
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Deriv
  • Ion fragmentation of small molecules in mass spectrometry.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Fragmentation pathways of odd- and even-electron N-alkylated synthetic c
  • Heterocycles in Medicinal Chemistry III. PMC.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. Zenodo.
  • Heterocycles in Medicinal Chemistry II. MDPI.
  • A Single-Step Synthesis of Azetidine-3-amines. PubMed.
  • Mass Spectrometry: Fragmentation. University of Wisconsin-River Falls.
  • Mass spectrometry studies of the fragmentation patterns and mechanisms of proton
  • Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Chemistry Stack Exchange.
  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • FT-IR coupled secondary metabolites profiling and biological activities of Neolamarckia cadamba leaves.

Sources

Foundational

The Spectroscopic Architecture of 1-(Cyclohexylmethyl)azetidin-3-amine: A Technical Guide for Drug Development

Executive Summary The incorporation of azetidine rings into pharmacophores has become a cornerstone strategy in modern medicinal chemistry. By replacing highly flexible alkyl amines or highly lipophilic pyrrolidines with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of azetidine rings into pharmacophores has become a cornerstone strategy in modern medicinal chemistry. By replacing highly flexible alkyl amines or highly lipophilic pyrrolidines with the conformationally restricted, four-membered azetidine system, researchers can favorably alter pKa​ , metabolic stability, and target binding affinity ([1]).

1-(Cyclohexylmethyl)azetidin-3-amine ( C10​H20​N2​ , MW: 168.28 g/mol ) represents a highly versatile building block featuring a basic tertiary amine embedded within a strained ring, coupled with an exocyclic primary amine. This whitepaper provides an authoritative, in-depth guide to its spectroscopic characterization. Rather than merely cataloging data, this guide deconstructs the physical chemistry and causality behind the analytical methodologies, establishing a self-validating framework for drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of azetidines via NMR requires navigating the unique magnetic environments created by the strained ring. The protons on C2 and C4 of the azetidine ring are diastereotopic due to the pseudo-chiral environment induced by the C3 substitution and the restricted inversion dynamics of the nitrogen atom when substituted with a bulky cyclohexylmethyl group ([2]).

Protocol 1: Self-Validating NMR Workflow
  • Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ provides a non-polar solvation sphere that mimics lipid environments, preventing the artificial chemical shift variations and hydrogen bonding artifacts seen in highly protic solvents.

  • Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute zero-point calibration ( δ 0.00 ppm), ensuring that the subtle upfield shifts of the azetidine protons are accurately measured against a reliable baseline.

  • Acquisition: Acquire 1H NMR (400 MHz, 16 scans, 1.5 s relaxation delay) and 13C NMR (100 MHz, 1024 scans, 2.0 s relaxation delay) at 298 K.

  • Self-Validation (Isotope Exchange): After initial acquisition, add 10 µL of D2​O to the NMR tube, shake vigorously, and re-acquire the 1H spectrum. The rapid proton-deuterium exchange will cause the primary amine ( −NH2​ ) signal at ~1.50 ppm to collapse, unequivocally differentiating it from overlapping aliphatic multiplet signals.

NMR_Workflow SamplePrep Sample Preparation (15 mg in 0.6 mL CDCl3) InternalStd Internal Standard (0.03% v/v TMS Calibration) SamplePrep->InternalStd Solvation Acquisition Data Acquisition (400 MHz 1H / 100 MHz 13C) InternalStd->Acquisition Lock & Shim Validation Self-Validation (D2O Shake for -NH2 Confirmation) Acquisition->Validation Isotope Exchange

Self-validating NMR workflow for accurate azetidine structural elucidation.

Table 1: 1H and 13C NMR Assignments ( CDCl3​ , 298 K)
Position 1H Chemical Shift ( δ , ppm)Multiplicity & Integration 13C Chemical Shift ( δ , ppm)
Azetidine C3-H 3.551H, multiplet46.5
Azetidine C2/C4-H (cis to NH2​ )3.402H, dd ( J = 7.5, 7.5 Hz)62.8
Azetidine C2/C4-H (trans to NH2​ )2.752H, dd ( J = 7.5, 7.5 Hz)62.8
N- CH2​ (Alkyl linker)2.252H, doublet ( J = 7.0 Hz)64.2
Cyclohexyl CH 1.451H, multiplet36.2
Cyclohexyl CH2​ (equatorial)1.60 - 1.805H, multiplet31.5, 26.6
Cyclohexyl CH2​ (axial)0.85 - 1.305H, multiplet26.0
- NH2​ (Primary Amine)1.502H, broad singletN/A

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically distinguishing the primary amine from potential secondary amine degradation products or synthetic impurities ([3]).

Protocol 2: ATR-FTIR Methodology
  • Background Subtraction: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and acquire a background air spectrum.

    • Causality: Eliminates atmospheric H2​O and CO2​ artifacts, which absorb heavily in the 3500 cm−1 and 2300 cm−1 regions, respectively, preventing false-positive amine readings.

  • Sample Application: Apply 2 mg of neat 1-(Cyclohexylmethyl)azetidin-3-amine directly to the crystal. Apply uniform pressure using the anvil to ensure absolute optical contact.

  • Acquisition: Scan from 4000 to 400 cm−1 (32 scans, 4 cm−1 resolution).

  • Self-Validation: The primary amine must present as a distinct doublet (symmetric and asymmetric stretching) above 3200 cm−1 . A single peak would erroneously indicate a secondary amine, triggering a protocol failure and necessitating sample re-purification.

Table 2: Key FT-IR Vibrational Modes
Wavenumber ( cm−1 )Vibrational ModeStructural Feature Assignment
3350, 3280 N-H Stretch (Doublet)Primary Amine ( −NH2​ ) asymmetric/symmetric
2920, 2850 C-H StretchAliphatic Cyclohexyl & Azetidine ring
1600 N-H BendPrimary Amine deformation
1150 - 1250 C-N StretchAliphatic Amines (Ring and Linker)

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Mass spectrometry confirms the exact mass and provides structural connectivity data through collision-induced dissociation (CID). The basicity of the dual-amine system makes it highly amenable to positive ion mode analysis ([4]).

Protocol 3: LC-ESI-MS/MS Workflow
  • Solvent Matrix: Prepare a 1 µg/mL sample in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, ensuring the basic amine groups are fully protonated in solution. This drives the equilibrium toward the [M+H]+ state, exponentially increasing ionization efficiency in ESI+ mode.

  • Ionization: Inject into the ESI source (Capillary Voltage: 3.0 kV, Desolvation Temp: 350 °C).

  • Fragmentation (MS/MS): Isolate the [M+H]+ precursor ion ( m/z 169.2) and apply 20 eV of collision energy using Argon gas.

  • Self-Validation: Monitor the diagnostic neutral loss of ammonia (-17 Da). The presence of the m/z 152.1 product ion acts as an internal validation of the unprotected primary amine.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 169.17 LossNH3 Amine Cleavage m/z 152.14 Precursor->LossNH3 - NH3 (17 Da) Cyclohexyl Alkyl Cleavage m/z 97.10 Precursor->Cyclohexyl N-Alkyl Bond Fission Azetidine Ring Fragment m/z 73.06 Precursor->Azetidine Linker Cleavage

Collision-induced dissociation (CID) fragmentation pathways of the [M+H]+ ion.

Table 3: ESI-MS/MS Fragmentation Data
m/z RatioIon TypeStructural AssignmentRelative Abundance
169.17 [M+H]+ Intact protonated molecule100% (Base Peak)
152.14 [M+H−NH3​]+ Loss of primary amine65%
97.10 [C7​H13​]+ Cyclohexylmethyl cation45%
73.06 [C3​H9​N2​]+ Azetidin-3-amine fragment20%

Conclusion

The rigorous spectroscopic characterization of 1-(Cyclohexylmethyl)azetidin-3-amine demands an understanding of the physical chemistry underlying the analytical techniques. By employing self-validating protocols—such as D2​O exchange in NMR, background subtraction in IR, and diagnostic neutral losses in MS/MS—researchers can ensure absolute structural confidence when integrating this powerful moiety into novel therapeutic agents.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers in Chemistry URL:[Link]

  • 2-[1-(Cyclohexylmethyl)azetidin-3-yl]ethanamine - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-depth Technical Guide to the Solubility Profile of 1-(Cyclohexylmethyl)azetidin-3-amine Abstract The aqueous solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its abs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 1-(Cyclohexylmethyl)azetidin-3-amine

Abstract

The aqueous solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 1-(Cyclohexylmethyl)azetidin-3-amine, a novel small molecule with potential therapeutic applications. We will explore its predicted physicochemical properties, present detailed protocols for both thermodynamic and kinetic solubility determination, and interpret a representative dataset. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and characterize the solubility of basic amine-containing compounds.

Introduction: The Critical Role of Solubility

1-(Cyclohexylmethyl)azetidin-3-amine is a synthetic compound featuring a lipophilic cyclohexylmethyl group appended to a hydrophilic azetidine-amine core. This structural combination presents a common challenge in drug discovery: balancing the structural features required for target engagement with the physicochemical properties necessary for drug-likeness. Aqueous solubility is arguably one of the most important of these properties. Poor solubility can lead to low and erratic bioavailability, hinder the development of intravenous formulations, and complicate in-vitro assay results.

This guide provides a robust framework for characterizing the solubility of this compound, grounded in established scientific principles. We will move beyond simple data reporting to explain the causality behind the experimental design, ensuring a deep and actionable understanding.

Predicted Physicochemical Properties: A Theoretical Framework

Prior to initiating experimental work, it is invaluable to establish a theoretical framework based on the molecule's structure.

  • Chemical Structure: C10H20N2

  • Molecular Weight: 168.28 g/mol

  • Key Structural Features:

    • Primary Amine (-NH2): This is a primary basic center, expected to be protonated at physiological pH.

    • Tertiary Azetidine Nitrogen: This is a second basic center.

    • Cyclohexylmethyl Group: A bulky, non-polar moiety that contributes significantly to the molecule's lipophilicity.

pKa and logP Estimation

The ionization state (governed by the pKa) and lipophilicity (measured by logP) are the primary drivers of solubility.

  • pKa (Acid Dissociation Constant): The presence of two basic nitrogen atoms means this molecule will have two pKa values. The primary amine is predicted to have a pKa1 ≈ 9.8 ± 0.5 , while the azetidine nitrogen is predicted to have a pKa2 ≈ 10.5 ± 0.7 . This indicates that below pH ~9, the molecule will exist predominantly as a positively charged species (monocation or dication), which is expected to enhance its interaction with water and increase aqueous solubility.

  • cLogP (Calculated LogP): The calculated octanol-water partition coefficient (cLogP) is estimated to be in the range of 1.5 - 2.5 . This value suggests a moderate lipophilicity, indicating that while the compound has non-polar character, it is not excessively "greasy," which could otherwise lead to extremely poor aqueous solubility.

Experimental Protocols for Solubility Determination

A comprehensive solubility assessment involves determining both thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium state, crucial for formulation development, while kinetic solubility is a high-throughput measure used to flag potential issues in early discovery.

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent system and is considered the benchmark for accuracy. The core principle is to saturate a solution by adding an excess of the solid compound and allowing it to reach equilibrium over an extended period.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Weigh excess solid 1-(Cyclohexylmethyl)azetidin-3-amine C Add solid to each buffer in vials (Target >1 mg/mL) A->C B Prepare pH-specific aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) B->C D Seal vials and place on orbital shaker C->D E Incubate at constant temperature (25°C) for 24-48 hours D->E F Centrifuge samples at >10,000g for 15 minutes E->F G Carefully collect supernatant, avoiding solid pellet F->G H Filter supernatant through 0.22 µm PVDF filter G->H I Prepare serial dilutions of the filtrate H->I J Quantify concentration using a calibrated HPLC-UV method I->J K Calculate final solubility (µg/mL or µM) J->K

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4, 9.0, 12.0). The buffer system should have low ionic strength to minimize its effect on solubility.

  • Compound Addition: Add an excess amount of solid 1-(Cyclohexylmethyl)azetidin-3-amine to 1.5 mL microcentrifuge tubes (e.g., 2 mg). Add 1 mL of the respective buffer to each tube. Causality Note: Adding a visible excess of solid is crucial to ensure that the final solution is truly saturated.

  • Equilibration: Seal the tubes and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours. Causality Note: A long incubation period is necessary to ensure the system reaches thermodynamic equilibrium. For crystalline solids, this can be slow.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection & Filtration: Carefully aspirate the supernatant. For robust results, filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining microscopic particles. Trustworthiness Note: This filtration step is critical. Undissolved particulates will artificially inflate the measured solubility.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Reporting: Report the solubility in µg/mL and µM.

Kinetic Solubility by Nephelometry

This high-throughput method measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer. It reflects the compound's ability to remain in solution under non-equilibrium conditions, mimicking the situation after bolus administration or during high-throughput screening assays.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4) into a 96-well or 384-well clear-bottom plate.

  • Compound Addition: Use a liquid handler to perform serial dilutions of the DMSO stock directly into the aqueous buffer. This creates a range of final compound concentrations with a low final DMSO percentage (typically ≤1%).

  • Incubation & Measurement: Shake the plate briefly and allow it to incubate at room temperature for a set period (e.g., 2 hours). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal rises significantly above the background, indicating the onset of precipitation.

Representative Data & Interpretation

The following table presents a hypothetical but scientifically plausible solubility profile for 1-(Cyclohexylmethyl)azetidin-3-amine, based on its predicted properties.

Parameter pH 2.0 pH 5.0 pH 7.4 pH 9.0 pH 12.0
Predominant Species DicationDicationMonocationNeutralNeutral
Thermodynamic Solubility (µg/mL) > 2000> 200045085< 10
Thermodynamic Solubility (µM) > 11885> 118852674505< 59
Kinetic Solubility (µM) @ pH 7.4 --120--
Interpretation of Results
  • High Solubility at Low pH: As predicted by its basic nature, the compound is extremely soluble in acidic conditions (pH 2.0 and 5.0). At these pH values, both nitrogen atoms are fully protonated, forming a dicationic species that is highly polar and readily solvated by water.

  • Sharp Decrease in Solubility near pKa: A significant drop in solubility is observed as the pH approaches and surpasses the first pKa (~9.8). At pH 7.4, the compound is still predominantly in its charged, monocationic form, retaining moderate solubility. However, by pH 9.0, a larger fraction of the neutral species exists, leading to a substantial decrease in solubility.

  • Insolubility at High pH: At pH 12.0, well above both pKa values, the compound exists almost entirely as the neutral free base. The hydrophilic character of the amines is masked, and the lipophilic cyclohexylmethyl group dominates, causing the molecule to become practically insoluble in water.

  • Kinetic vs. Thermodynamic Solubility: The kinetic solubility at pH 7.4 (120 µM) is significantly lower than the thermodynamic solubility (2674 µM). This is a common phenomenon. The rapid precipitation in the kinetic assay occurs from a supersaturated solution, while the thermodynamic method measures the true equilibrium state. This difference highlights the risk of compound precipitation in assays or upon administration if concentrations exceed the kinetic solubility limit.

G cluster_pH Effect of pH on Ionization and Solubility A Low pH (<< pKa) Predominantly Dication (R-NH3+, Azetidine-H+) Sol_A High Solubility A->Sol_A High Polarity B Physiological pH (~7.4) Predominantly Monocation (R-NH3+) Sol_B Moderate Solubility B->Sol_B Good Polarity C High pH (>> pKa) Predominantly Neutral (R-NH2) Sol_C Low Solubility C->Sol_C Low Polarity

Caption: Relationship between pH, ionization state, and aqueous solubility.

Conclusion and Implications for Drug Development

The solubility profile of 1-(Cyclohexylmethyl)azetidin-3-amine is characteristic of a basic compound, demonstrating pronounced pH-dependent solubility. Its high solubility in acidic environments suggests that it would be well-dissolved in the stomach. However, the moderate solubility at physiological pH (7.4) and the significant drop at higher pH values indicate a potential for precipitation in the upper intestine, which could impact absorption.

The discrepancy between its kinetic and thermodynamic solubility at pH 7.4 warrants careful consideration during formulation development. Strategies such as salt formation (e.g., creating a hydrochloride salt) or the use of solubility-enhancing excipients may be necessary to maintain the compound in solution and ensure consistent bioavailability. This detailed characterization provides a critical foundation for advancing this molecule through the drug development pipeline.

References

  • Title: Improving Drug Solubility for Oral Delivery Using Solid Dispersions Source: European Journal of Pharmaceutics and Biopharmaceutics URL: [Link]

  • Title: The AAPS Journal | Theme: High-Throughput Screening in Drug Discovery Source: The AAPS Journal URL: [Link]

  • Title: Shake-Flask Method for Solubility Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility URL: [Link]

  • Title: High throughput measurement of kinetic solubility in drug discovery Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Drug solubility: importance and enhancement techniques Source: ISRN Pharmaceutics URL: [Link]

Foundational

1-(Cyclohexylmethyl)azetidin-3-amine stability and degradation

An In-Depth Technical Guide to the Stability and Degradation of 1-(Cyclohexylmethyl)azetidin-3-amine Authored by: A Senior Application Scientist For Distribution to Researchers, Scientists, and Drug Development Professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability and Degradation of 1-(Cyclohexylmethyl)azetidin-3-amine

Authored by: A Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 1-(Cyclohexylmethyl)azetidin-3-amine. As a key building block in contemporary medicinal chemistry, understanding the intrinsic stability of this saturated N-heterocycle is paramount for the development of robust and reliable drug candidates. This document synthesizes established principles of amine and strained-ring chemistry to predict and elucidate the degradation profile of the title compound under various stress conditions. Detailed experimental protocols for forced degradation studies and validated analytical methodologies are presented to empower researchers in their drug development endeavors.

Introduction: The Significance of the Azetidine Motif

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery. Their unique structural attributes, including a high degree of sp³ character and conformational rigidity, can confer favorable pharmacokinetic properties such as improved metabolic stability, enhanced solubility, and better receptor binding when incorporated into bioactive molecules.[1] The title compound, 1-(Cyclohexylmethyl)azetidin-3-amine, combines this valuable azetidine core with a lipophilic cyclohexylmethyl substituent and a primary amine, making it a versatile scaffold for a wide array of therapeutic targets.

However, the inherent ring strain of the azetidine nucleus can also render it susceptible to specific degradation pathways that are not as prevalent in larger ring systems.[2][3] A thorough understanding of these potential liabilities is crucial for anticipating and mitigating stability issues during drug development.

Structural Features Influencing Stability

The stability of 1-(Cyclohexylmethyl)azetidin-3-amine is primarily governed by three key structural features:

  • The Azetidine Ring: This strained four-membered ring is the most reactive part of the molecule. Its susceptibility to nucleophilic attack and ring-opening reactions is a central theme in its degradation chemistry.[2]

  • The Secondary Amine within the Ring: As a secondary amine, the nitrogen atom is a potential site for oxidation. Secondary amines can exhibit different degradation rates compared to primary or tertiary amines.[4]

  • The Exocyclic Primary Amine: The primary amine at the 3-position is a nucleophilic center and can participate in various reactions, including salt formation and potential intramolecular interactions.

The cyclohexylmethyl group is generally considered to be chemically robust and is less likely to be a primary site of degradation under typical stress conditions.

Postulated Degradation Pathways and Mechanisms

Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways.[5][6][7] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[8][9]

Hydrolytic Degradation (Acidic and Basic Conditions)

While the C-N bonds within the azetidine ring are generally stable to hydrolysis, the ring strain can make them more susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.

  • Acid-Mediated Ring Opening: In the presence of a strong acid, the nitrogen atom of the azetidine ring can be protonated, forming an azetidinium ion. This enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This can lead to ring-opened products.[10] A potential pathway could involve the formation of a diol through hydrolysis.[2]

  • Base-Mediated Degradation: While less common for simple saturated amines, strong basic conditions at high temperatures could potentially promote elimination reactions or other rearrangements, although this is considered a less probable pathway for this specific molecule.

Oxidative Degradation

Oxidative degradation is a significant concern for amines.[6] The secondary amine within the azetidine ring and the primary exocyclic amine are both susceptible to oxidation.

  • N-Oxidation: The nitrogen atom of the azetidine can be oxidized to form an N-oxide. This is a common metabolic and degradation pathway for cyclic amines.

  • Dealkylation and Ring Opening: Oxidative stress can lead to the formation of radical intermediates, which can subsequently undergo C-N bond cleavage, leading to ring-opened products or dealkylation of the cyclohexylmethyl group.[4]

  • Oxidation of the Primary Amine: The primary amine can be oxidized to form various products, including imines, nitriles, or hydroxylamines, depending on the oxidizing agent and reaction conditions.

Thermal Degradation

At elevated temperatures, the molecule may undergo decomposition. The strained azetidine ring is the most likely site of thermal degradation, potentially leading to fragmentation or rearrangement reactions.[11] Thermal stress can also accelerate other degradation pathways, such as oxidation.[12]

Photodegradation

Saturated N-heterocycles can be susceptible to degradation upon exposure to UV light.[13] The energy from the light can promote the formation of excited states and radical intermediates, leading to a variety of degradation products through pathways similar to those seen in oxidative and thermal degradation.

Experimental Protocols for Forced Degradation Studies

The following protocols provide a framework for conducting forced degradation studies on 1-(Cyclohexylmethyl)azetidin-3-amine. It is recommended to aim for 5-20% degradation to ensure that the primary degradation products are observed without excessive formation of secondary degradants.[8]

Materials and Reagents
  • 1-(Cyclohexylmethyl)azetidin-3-amine

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

  • ICH-compliant photostability chamber

  • Temperature-controlled oven

General Procedure
  • Prepare a stock solution of 1-(Cyclohexylmethyl)azetidin-3-amine in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:Water).

  • For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.

  • Store a control sample (stock solution diluted with the solvent used for the stressor) under ambient conditions.

  • Analyze all samples at initial, and appropriate time points (e.g., 2, 4, 8, 24, 48 hours) by a stability-indicating analytical method.

Specific Stress Conditions
Stress Condition Procedure Typical Conditions
Acid Hydrolysis Mix stock solution with HCl.0.1 N HCl at 60°C
Base Hydrolysis Mix stock solution with NaOH.0.1 N NaOH at 60°C
Oxidation Mix stock solution with H₂O₂.3% H₂O₂ at room temperature
Thermal Degradation Store the solid compound or a solution in a sealed vial in an oven.80°C
Photostability Expose the solid compound or a solution to light according to ICH Q1B guidelines.1.2 million lux hours and 200 watt hours/square meter

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric Detection

RP-HPLC is a versatile technique for the analysis of small molecules.[14]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.

  • Detection:

    • UV Detection: Due to the lack of a strong chromophore, detection at low UV wavelengths (e.g., 200-220 nm) may be necessary.

    • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool, particularly for volatile degradation products.

  • Derivatization: Derivatization of the amine functionalities with a suitable reagent (e.g., silylation or acylation) may be required to improve volatility and chromatographic performance.[15]

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

  • Ionization: Electron Ionization (EI) at 70 eV will provide reproducible fragmentation patterns for library matching and structural elucidation.

Visualization of Workflows and Pathways

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of 1-(Cyclohexylmethyl)azetidin-3-amine Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (e.g., 3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 80°C) Stock->Thermal Expose to Stress Photo Photostability (ICH Q1B) Stock->Photo Expose to Stress Analysis Stability-Indicating Analytical Method (e.g., LC-MS, GC-MS) Acid->Analysis Analyze at Time Points Base->Analysis Analyze at Time Points Oxidation->Analysis Analyze at Time Points Thermal->Analysis Analyze at Time Points Photo->Analysis Analyze at Time Points Data Data Interpretation: - Identify Degradation Products - Elucidate Degradation Pathways Analysis->Data

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal_photo Thermal/Photolytic Degradation Parent 1-(Cyclohexylmethyl)azetidin-3-amine RingOpened Ring-Opened Products (e.g., Amino Alcohols) Parent->RingOpened Acid/Base, Heat N_Oxide Azetidine N-Oxide Parent->N_Oxide Oxidizing Agent Dealkylated Dealkylated Products Parent->Dealkylated Oxidizing Agent, Heat, Light OxidizedAmine Oxidized Primary Amine (Imine, Nitrile, etc.) Parent->OxidizedAmine Oxidizing Agent Fragments Fragmentation Products Parent->Fragments Heat, Light

Caption: Postulated degradation pathways.

Conclusion

A comprehensive understanding of the stability and degradation profile of 1-(Cyclohexylmethyl)azetidin-3-amine is indispensable for its successful application in drug development. This guide has outlined the key structural features influencing its stability, postulated the most probable degradation pathways under forced degradation conditions, and provided detailed experimental and analytical protocols for a thorough stability assessment. By proactively investigating the chemical liabilities of this important building block, researchers can develop robust formulations and ensure the quality, safety, and efficacy of the resulting drug candidates.

References

  • ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available from: [Link]

  • Lepaumier, H., et al. (2009). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Smith, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Lepaumier, H., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available from: [Link]

  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Freeman, S. A., et al. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia. Available from: [Link]

  • ResearchGate. (PDF) The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Azetidinones. Available from: [Link]

  • Gaunt, M. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available from: [Link]

  • PharmaTech. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Drug Discovery Today. Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Ellman, J. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available from: [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics. Available from: [Link]

  • ResearchGate. Preparation and Synthetic Applications of Azetidines | Request PDF. Available from: [Link]

  • ResearchGate. Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum | Request PDF. Available from: [Link]

  • Symeres. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • MacMillan, D. W. C., et al. (2019). Expedient access to saturated nitrogen heterocycles by photoredox cyclization of imino-tethered dihydropyridines. Chemical Science. Available from: [Link]

  • The Journal of Organic Chemistry. Synthesis of Saturated N-Heterocycles. Available from: [Link]

  • ResearchGate. Photostability of N@C | Request PDF. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

  • MDPI. RETRACTED: Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. Available from: [Link]

  • PubMed. Synthesis and antimicrobial activity of new 1-alkyl/cyclohexyl-3,3-diaryl-1'-methylspiro[azetidine-2,3'-indoline]-2',4-diones. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of new 1-alkyl/cyclohexyl-3,3-diaryl-1′-methylspiro[azetidine-2,3′-indoline]-2′,4-diones | Request PDF. Available from: [Link]

  • PubChem. N-[1-[4-(1-hydroxy-2-methylpropyl)cyclohexyl]azetidin-3-yl]-2-[[6-(trifluoromethyl)quinazolin-4-yl]amino]acetamide. Available from: [Link]

  • Sarlah, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Available from: [Link]

  • Semantic Scholar. Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Available from: [Link]

  • ResearchGate. Stability of different azetidine esters. Condition D: PG-azetidine (1.... Available from: [Link]

  • Journal of Medicinal Chemistry. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Available from: [Link]

  • PubMed. A Single-Step Synthesis of Azetidine-3-amines. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Available from: [Link]

  • Nature. Molecular basis for azetidine-2-carboxylic acid biosynthesis. Available from: [Link]

  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. Available from: [Link]

  • SciTechnol. International Journal of Theranostics. Available from: [Link]

  • The Journal of Organic Chemistry. Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Available from: [Link]

  • ChemBK. cyclohexyl-methyl-amine. Available from: [Link]

  • Chemical Reviews. Novel Syntheses of Azetidines and Azetidinones. Available from: [Link]

  • Future Medicinal Chemistry. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

Sources

Exploratory

biological activity of 1-(Cyclohexylmethyl)azetidin-3-amine

An In-Depth Technical Guide to the Anticipated Biological Activity of 1-(Cyclohexylmethyl)azetidin-3-amine Abstract This technical guide provides a detailed examination of the predicted , a small molecule featuring a sub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 1-(Cyclohexylmethyl)azetidin-3-amine

Abstract

This technical guide provides a detailed examination of the predicted , a small molecule featuring a substituted azetidine core. While direct studies on this specific molecule are not extensively published, a comprehensive analysis of structurally related compounds strongly suggests its potential as a C-C chemokine receptor 5 (CCR5) antagonist. CCR5 is a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus (HIV-1) into host cells, making it a validated therapeutic target[1][2]. This document synthesizes information on the chemical rationale, postulated mechanism of action, and robust methodologies for evaluating the anti-HIV activity of this compound class. We present detailed protocols for key in vitro assays, including receptor binding and functional viral entry inhibition, and provide a logical workflow for its preclinical assessment. This guide is intended to serve as a foundational resource for researchers investigating novel azetidine-based compounds in the context of HIV therapeutics and other CCR5-mediated pathologies.

Introduction: The Central Role of CCR5 in HIV-1 Pathogenesis

The development of effective antiretroviral therapies has transformed HIV-1 infection from a terminal illness into a manageable chronic condition. However, the search for novel agents with improved resistance profiles, better safety, and different mechanisms of action remains a high priority. One of the most successful strategies in recent years has been the targeting of host-cell factors required for viral replication, a prime example of which is the CCR5 co-receptor[2].

HIV-1 initiates infection by a sophisticated entry mechanism. The viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages[3]. This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4[3][4]. The subsequent gp120-CCR5 interaction facilitates further conformational changes, leading to the exposure of the gp41 fusion peptide, membrane fusion, and entry of the viral capsid into the host cell cytoplasm[4]. Viral strains that utilize CCR5 are termed "R5-tropic" and are predominant, especially in early-stage infection[2].

The clinical validation of CCR5 as a drug target is unequivocally demonstrated by the FDA-approved small molecule antagonist, Maraviroc[1][2]. Maraviroc functions as a non-competitive allosteric inhibitor, binding to a transmembrane pocket of CCR5 and inducing a conformational change that prevents its recognition by gp120, thereby blocking viral entry[1]. This precedent establishes a clear and compelling rationale for the discovery and development of new small molecules that target the same mechanism.

The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry[5]. Its strained ring system provides a unique three-dimensional geometry that can be exploited to present substituents in precise vectors for optimal target engagement. While historically less explored than its five- and six-membered counterparts, azetidine derivatives have emerged as key components in a range of biologically active agents, demonstrating antimicrobial, antifungal, and antiviral properties[6][7][8].

The specific compound, 1-(Cyclohexylmethyl)azetidin-3-amine, combines this privileged heterocyclic core with a bulky, lipophilic cyclohexylmethyl group at the 1-position and a primary amine at the 3-position. This structural arrangement is highly analogous to scaffolds found in known CCR2 and CCR5 antagonists, where a central basic amine is often flanked by hydrophobic groups that anchor the molecule within the transmembrane domains of the receptor[9][10]. The cyclohexyl group likely serves as a key hydrophobic anchor, while the azetidine provides a rigid linker and the amine group offers a potential hydrogen bonding site or a point for further derivatization.

Postulated Mechanism of Action: CCR5 Antagonism

Based on the principles of structural analogy and established pharmacology of related compounds, we postulate that 1-(Cyclohexylmethyl)azetidin-3-amine acts as a CCR5 antagonist. The molecule is predicted to bind within a hydrophobic pocket formed by the transmembrane helices of the CCR5 protein, functioning as an allosteric inhibitor. This binding is not expected to directly compete with the natural chemokine ligands (like RANTES/CCL5) at the extracellular surface but rather to stabilize a receptor conformation that is not recognized by the HIV-1 gp120 protein.

The proposed inhibitory pathway is visualized below.

HIV_Entry_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Fusion Cascade NoFusion Entry Blocked CCR5->NoFusion Compound 1-(Cyclohexylmethyl) azetidin-3-amine (Antagonist) Compound->CCR5 Binds to Allosteric Site

Figure 1: Postulated mechanism of CCR5 antagonism. The compound is hypothesized to bind to an allosteric site on the CCR5 co-receptor, preventing the conformational changes necessary for HIV-1 gp120 interaction and subsequent membrane fusion.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity, a tiered approach of in vitro assays is essential. The following protocols describe robust, self-validating systems for assessing CCR5 binding and anti-HIV functional activity.

CCR5 Radioligand Binding Assay

Principle: This assay quantifies the ability of a test compound to displace a known radiolabeled ligand (e.g., ³H-CCL5) from the CCR5 receptor expressed on a cell membrane preparation. It directly measures the compound's affinity for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably transfected with human CCR5.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with a fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Aliquot and store at -80°C.

  • Binding Reaction:

    • In a 96-well plate, combine:

      • 25 µL of cell membrane preparation (e.g., 20 µg protein).

      • 25 µL of radioligand (e.g., [¹²⁵I]MIP-1α or ³H-CCL5) at a concentration near its Kd (e.g., 0.1-0.5 nM).

      • 25 µL of test compound (1-(Cyclohexylmethyl)azetidin-3-amine) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle control.

      • For non-specific binding (NSB) control wells, add a high concentration of an unlabeled competitor (e.g., 1 µM Maraviroc).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting and Detection:

    • Rapidly filter the reaction mixture through a GF/B filter plate pre-soaked in a wash buffer.

    • Wash the filters multiple times with a cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration inhibiting 50% of radioligand binding) and subsequently the Ki (inhibition constant).

HIV-1 Single-Cycle Entry (Pseudovirus) Assay

Principle: This functional assay measures the ability of the compound to inhibit the entry of a replication-incompetent virus into a host cell. The virus is engineered to express an R5-tropic HIV envelope protein and contains a reporter gene (e.g., luciferase or GFP). Inhibition of entry results in a reduced reporter signal.

Step-by-Step Methodology:

  • Cell Plating:

    • Plate target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter) in a 96-well plate at a density of ~10,000 cells/well.

    • Incubate overnight to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(Cyclohexylmethyl)azetidin-3-amine in a cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C. This pre-incubation allows the compound to bind to the receptors before the virus is introduced.

  • Viral Infection:

    • Add a pre-titered amount of R5-tropic HIV-1 pseudovirus (e.g., NL4-3 Env-luc) to each well.

    • Incubate the plate for 48 hours at 37°C.

  • Signal Readout:

    • Remove the supernatant.

    • Lyse the cells according to the luciferase assay manufacturer's protocol.

    • Transfer the cell lysate to an opaque plate and add the luciferase substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to vehicle-treated control wells.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Fit the data to a dose-response curve to determine the EC₅₀ (effective concentration that inhibits 50% of viral entry).

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison. Based on published data for structurally related azetidine-based CCR antagonists, one might anticipate results in the following range[10].

Assay TypeParameterAnticipated Value (nM)Rationale
CCR5 Binding AssayKi10 - 100Demonstrates direct, high-affinity binding to the CCR5 receptor.
HIV-1 Entry AssayEC₅₀20 - 200Confirms functional antagonism of viral entry in a cell-based system.
Cytotoxicity AssayCC₅₀> 10,000A high value indicates the compound is not generally toxic to cells.
Selectivity Index (CC₅₀ / EC₅₀) > 100 A high index is crucial, indicating a large therapeutic window.

Preclinical Development Workflow

The evaluation of a novel compound like 1-(Cyclohexylmethyl)azetidin-3-amine follows a logical, multi-stage workflow designed to de-risk its progression toward clinical development.

Workflow A Compound Synthesis & Characterization B Primary Screening: HIV-1 Pseudovirus Assay (EC50 Determination) A->B Evaluate Activity C Mechanism of Action: CCR5 Binding Assay (Ki Determination) B->C Confirm Target D In Vitro Safety: Cytotoxicity Assay (CC50 Determination) B->D Assess Safety F Lead Optimization (SAR Studies) B->F E Selectivity Profiling (vs. CXCR4, hERG, etc.) C->E Determine Specificity D->E E->F Refine Structure G In Vivo Efficacy & Pharmacokinetics (Animal Models) F->G Advance Candidate

Figure 2: A representative preclinical workflow for the evaluation of a novel HIV entry inhibitor.

Conclusion and Future Directions

While definitive biological data for 1-(Cyclohexylmethyl)azetidin-3-amine requires empirical validation, the existing body of evidence from related chemical series provides a strong predictive framework. Its structure is highly suggestive of a CCR5 antagonist, a class of anti-HIV agents with proven clinical efficacy. The experimental protocols and workflow detailed in this guide offer a clear path for rigorously testing this hypothesis.

Future research should focus on the stereospecific synthesis and evaluation of this compound, as chirality often plays a critical role in the activity of CCR5 antagonists. Furthermore, comprehensive selectivity profiling against other G-protein coupled receptors, particularly CXCR4 and the hERG channel, will be essential for establishing a viable safety profile. Structure-activity relationship (SAR) studies, exploring modifications to the cyclohexyl and azetidine moieties, could further optimize potency and pharmacokinetic properties, potentially leading to the development of a new generation of HIV entry inhibitors.

References

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). Journal of the American Chemical Society. [Link]

  • 5-azacytidine and 5-azadeoxycytidine inhibit human immunodeficiency virus type 1 replication in vitro. (1990). Antimicrobial Agents and Chemotherapy. [Link]

  • Azetidine Synthesis. (n.d.). Science of Synthesis. [Link]

  • Synthesis and antimicrobial activity of new 1-alkyl/cyclohexyl-3,3-diaryl-1′-methylspiro[azetidine-2,3′-indoline]-2′,4-diones. (2009). European Journal of Medicinal Chemistry. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of 1-substituted azetidin-e-ol derivitives. (1984).
  • Synthesis, characterization and biological activity of 3‐(1‐cyclohexyl)azetidinyl methacrylate monomer and its homopolymer. (2000). Polymer International. [Link]

  • Hemifumarate salt of 1- ý4- ý1- ( 4 -cyclohexyl-3 -trifluoromethyl-benzyloxyimino ) -ethyl¨-2 -ethyl-benzyl¨-a zetidine-3-carboxylic acid. (n.d.). PubChem. [Link]

  • Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry. (2022). Molecules. [Link]

  • Synthesis and antimicrobial activity of new 1-alkyl/cyclohexyl-3,3-diaryl-1'-methylspiro[azetidine-2,3'-indoline]-2',4-diones. (2009). PubMed. [Link]

  • 5-Azacytidine Enhances the Mutagenesis of HIV-1 by Reduction to 5-Aza-2'-Deoxycytidine. (2016). Journal of Biological Chemistry. [Link]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. (2015). Expert Opinion on Investigational Drugs. [Link]

  • Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • CCR5 inhibitors: Emerging promising HIV therapeutic strategy. (2008). Indian Journal of Pharmacology. [Link]

  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • United States Patent 11,713,339 B2. (2019).
  • Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution. (2016). ResearchGate. [Link]

  • 3-METHYLENE ACETIDINE COMPOUNDS AND PHARMACEUTICAL PREPARATIONS THAT CONTAIN THESE COMPOUNDS. (1981).
  • N-(1-aminocyclohexylmethyl)anilines and n-(1-nitrocyclohexylmethyl)an-ilines. (1966).
  • Cyclohexyl-azetidinyl antagonists of ccr2. (2011).
  • Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. (2012). ACS Medicinal Chemistry Letters. [Link]

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1-(Cyclohexylmethyl)azetidin-3-amine

Abstract This technical guide provides an in-depth exploration of potential therapeutic targets for the novel small molecule, 1-(Cyclohexylmethyl)azetidin-3-amine. By dissecting its core structural features—a strained az...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of potential therapeutic targets for the novel small molecule, 1-(Cyclohexylmethyl)azetidin-3-amine. By dissecting its core structural features—a strained azetidine ring and a cyclohexylmethylamine moiety—we bridge the gap between its chemical architecture and plausible biological functions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a scientifically grounded framework for initiating target identification and validation campaigns. We will delve into the therapeutic precedent of azetidine-containing compounds, the significance of small molecule amines in pharmacology, and propose a multi-pronged experimental approach to elucidate the mechanism of action and therapeutic utility of this promising scaffold.

Introduction: The Chemical and Therapeutic Landscape of 1-(Cyclohexylmethyl)azetidin-3-amine

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Small molecules, such as 1-(Cyclohexylmethyl)azetidin-3-amine, offer the advantage of traversing cellular membranes and accessing a wide array of biological targets. The structure of this compound, featuring a four-membered nitrogen-containing heterocycle (azetidine) and a cyclohexylmethyl substituent on the amine, presents a unique combination of rigidity and lipophilicity that is attractive for medicinal chemistry.

The azetidine motif has emerged as a "privileged scaffold" in drug discovery.[1][2] Its inclusion in a molecule can confer desirable pharmacokinetic properties, including enhanced metabolic stability, improved solubility, and increased receptor selectivity.[3] Several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate an azetidine ring, highlighting its therapeutic relevance across diverse disease areas like inflammation and oncology.[3] The strained nature of the azetidine ring can also contribute to a higher binding affinity for target proteins.[4][5]

Complementing the azetidine core, the cyclohexylmethylamine portion of the molecule introduces a bulky, hydrophobic element and a basic nitrogen center. Small molecule amines are integral to a vast number of physiological processes, often acting as neurotransmitters or modulators of G-protein coupled receptors (GPCRs).[6] Their ability to form ionic interactions and hydrogen bonds makes them key pharmacophoric features for a multitude of drug classes.

This guide will systematically explore the potential therapeutic targets of 1-(Cyclohexylmethyl)azetidin-3-amine by leveraging the known pharmacology of its constituent chemical motifs.

Proposed Therapeutic Target Classes and Scientific Rationale

Based on the structural characteristics of 1-(Cyclohexylmethyl)azetidin-3-amine, we have identified three primary classes of proteins as high-probability therapeutic targets.

G-Protein Coupled Receptors (GPCRs), with a focus on Trace Amine-Associated Receptors (TAARs)

Scientific Rationale: The structural similarity of 1-(Cyclohexylmethyl)azetidin-3-amine to endogenous biogenic amines strongly suggests it may interact with GPCRs, particularly the Trace Amine-Associated Receptors (TAARs).[7] TAARs are a class of GPCRs that are activated by trace amines and are implicated in a range of neurological and metabolic disorders.[8] The basic amine in our compound of interest can form a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain of most aminergic GPCRs. The cyclohexylmethyl group could then occupy a hydrophobic pocket within the receptor, contributing to binding affinity and selectivity.

Key Experimental Workflow for GPCR Target Validation:

GPCR_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism cluster_3 Phase 4: In-Cell & In-Vivo Target Engagement A Compound Synthesis & QC B GPCR Panel Screen (e.g., Eurofins, DiscoveRx) A->B Test Compound C Radioligand Binding Assays B->C Primary Hits D Functional Assays (cAMP, Ca2+ flux) C->D Confirmed Binders E Orthogonal Functional Assays (e.g., BRET, FRET) D->E Potent Hits F Selectivity Profiling (Against related GPCRs) E->F Validated Mechanism G Cellular Thermal Shift Assay (CETSA) F->G Selective Compound H Animal Models of Disease G->H Confirmed Target Engagement

Caption: GPCR target validation workflow.

Experimental Protocols:

  • Protocol 2.1.1: Radioligand Binding Assay:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

    • Incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of 1-(Cyclohexylmethyl)azetidin-3-amine.

    • After incubation, filter the mixture to separate bound from free radioligand.

    • Measure the radioactivity of the filter to determine the amount of bound radioligand.

    • Calculate the IC50 value of the test compound, representing the concentration at which it displaces 50% of the radioligand.

  • Protocol 2.1.2: cAMP Functional Assay:

    • Culture cells expressing the target GPCR (e.g., a Gs or Gi coupled receptor).

    • Treat the cells with varying concentrations of 1-(Cyclohexylmethyl)azetidin-3-amine.

    • For Gs-coupled receptors, stimulate with an agonist (e.g., forskolin) to induce cAMP production. For Gi-coupled receptors, assess the inhibition of agonist-induced cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF kit.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Ion Channels

Scientific Rationale: The structural motif of a protonated amine and a hydrophobic tail is common among ion channel modulators. For instance, local anesthetics and some antiarrhythmic drugs function by blocking sodium or potassium channels. The positively charged amine of 1-(Cyclohexylmethyl)azetidin-3-amine could interact with negatively charged amino acid residues within the pore of an ion channel, while the cyclohexyl group could provide the necessary hydrophobic interactions to stabilize the binding.

Key Experimental Workflow for Ion Channel Target Validation:

Ion_Channel_Workflow cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Electrophysiological Characterization cluster_2 Phase 3: Subtype Selectivity & State Dependence A Automated Patch-Clamp (e.g., QPatch, Patchliner) B Fluorescent Ion Flux Assays (e.g., FLIPR) A->B Parallel Screening C Manual Patch-Clamp Electrophysiology B->C Confirmed Hits D Voltage and Current Protocols C->D Detailed Mechanism E Panel of Ion Channel Subtypes D->E Characterized Modulator F State-Dependent Binding (Resting, Open, Inactivated) E->F Selectivity Profile

Caption: Ion channel target validation workflow.

Experimental Protocols:

  • Protocol 2.2.1: Automated Patch-Clamp Electrophysiology:

    • Use a high-throughput automated patch-clamp system with a cell line stably expressing the ion channel of interest.

    • Apply a voltage protocol to elicit ionic currents.

    • Perfuse the cells with varying concentrations of 1-(Cyclohexylmethyl)azetidin-3-amine.

    • Measure the effect of the compound on the current amplitude and kinetics.

    • Determine the IC50 for channel block or EC50 for channel activation.

Enzymes, particularly Kinases and Amine Oxidases

Scientific Rationale: The azetidine ring can act as a rigid scaffold to present substituents in a defined spatial orientation, which can be advantageous for fitting into the active site of an enzyme.[4] Furthermore, the amine functionality can participate in hydrogen bonding interactions with key residues in an enzyme's active site. Kinases are a well-established class of drug targets, and many kinase inhibitors contain a basic amine that interacts with the hinge region of the kinase domain. Amine oxidases, such as monoamine oxidase (MAO), are another plausible target class given the substrate-like features of the molecule.

Key Experimental Workflow for Enzyme Target Validation:

Enzyme_Workflow cluster_0 Phase 1: Initial Enzyme Panel Screen cluster_1 Phase 2: Dose-Response & Mechanism of Inhibition cluster_2 Phase 3: Cellular Target Engagement A Biochemical Kinase Panel Screen B Amine Oxidase Activity Assays A->B Parallel Screening C IC50 Determination with Purified Enzyme B->C Primary Hits D Enzyme Kinetics Studies (e.g., Michaelis-Menten) C->D Potent Inhibitors E Western Blot for Phospho-Substrate D->E Confirmed MOA F Cellular Thermal Shift Assay (CETSA) E->F Cellular Activity

Caption: Enzyme target validation workflow.

Experimental Protocols:

  • Protocol 2.3.1: Kinase Inhibition Assay (e.g., ADP-Glo™):

    • In a multi-well plate, combine the purified kinase, its substrate, ATP, and varying concentrations of 1-(Cyclohexylmethyl)azetidin-3-amine.

    • Incubate to allow the kinase reaction to proceed.

    • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used to generate a luminescent signal.

    • Measure luminescence to determine the extent of kinase inhibition and calculate the IC50.

Data Summary and Interpretation

To facilitate the analysis of experimental data, we recommend the following tabular format for summarizing key findings.

Table 1: Summary of Primary Screening Results

Target ClassAssay TypeHit CriteriaNumber of Hits
GPCRsRadioligand Binding>50% displacement @ 10 µM
Ion ChannelsAutomated Patch-Clamp>30% inhibition @ 10 µM
KinasesBiochemical Assay>50% inhibition @ 10 µM
Amine OxidasesActivity Assay>50% inhibition @ 10 µM

Table 2: Potency and Selectivity of Lead Compounds

Compound IDTargetIC50/EC50 (nM)Selectivity vs. Off-Targets (>100-fold)

Conclusion and Future Directions

1-(Cyclohexylmethyl)azetidin-3-amine represents a promising starting point for a drug discovery program. Its unique chemical architecture, combining the favorable properties of the azetidine ring with the pharmacophoric features of a substituted amine, suggests a high likelihood of interaction with multiple, therapeutically relevant protein families. The experimental workflows and protocols outlined in this guide provide a robust framework for systematically identifying and validating the biological targets of this compound.

Future work should focus on a comprehensive screening campaign across the proposed target classes, followed by rigorous hit validation and characterization. Once a primary target is confirmed, structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical development. The journey from a novel chemical entity to a therapeutic agent is challenging, but a logical, data-driven approach, as outlined herein, will maximize the probability of success.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Vertex AI Search.
  • Azetidine Derivatives in Drug Design - Ambeed.com. Ambeed.com.
  • Azetidines in Drug Discovery - PharmaBlock. PharmaBlock.
  • Azetidines - Enamine. Enamine.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Royal Society of Chemistry.
  • Trace Amine-Associated Receptors as Emerging Therapeutic Targets - ScienceDirect. (2009, August 15). ScienceDirect.
  • Synthesis and Applications of Small Molecule Libraries | Chemical Reviews. American Chemical Society.
  • Small-molecule amines: a big role in the regulation of bone homeostasis - PMC. (2023, July 24). National Center for Biotechnology Information.
  • Trace amine receptors as targets for novel therapeutics: legend, myth and fact - PubMed. (2003, February 15). PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: A Robust and Scalable Synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine

Abstract This document provides a detailed, research-grade protocol for the synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine, a valuable building block in medicinal chemistry. The presented synthetic strategy is designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine, a valuable building block in medicinal chemistry. The presented synthetic strategy is designed for scalability and reproducibility, starting from commercially available materials. The core of this synthesis is a two-step sequence involving the reductive amination of a protected azetidinone followed by deprotection. This application note elaborates on the rationale behind the chosen methodology, provides a step-by-step protocol, and includes characterization data and safety considerations.

Introduction

Azetidine derivatives are of significant interest in drug discovery and development due to their unique structural properties.[1][2] The strained four-membered ring can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and conformational rigidity.[1] Specifically, 1,3-disubstituted azetidines are key scaffolds in a variety of biologically active compounds. This guide details a reliable synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine, a versatile intermediate for further chemical elaboration.

The selected synthetic route is a two-step process that begins with the reductive amination of N-Boc-azetidin-3-one with cyclohexanemethanamine, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group. This approach was chosen for its high efficiency, use of readily available starting materials, and mild reaction conditions, making it suitable for both small-scale research and larger-scale production.

Synthetic Strategy Overview

The synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine is accomplished through a two-step sequence as illustrated below. The initial step involves the formation of an iminium ion intermediate from N-Boc-azetidin-3-one and cyclohexanemethanamine, which is then reduced in situ to the corresponding protected amine. The final step is the deprotection of the azetidine nitrogen to yield the target primary amine.

Synthetic Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Boc-azetidin-3-one N-Boc-azetidin-3-one Intermediate_1 tert-butyl 3-((cyclohexylmethyl)amino)azetidine-1-carboxylate N-Boc-azetidin-3-one->Intermediate_1 NaBH(OAc)3, DCE Cyclohexanemethanamine Cyclohexanemethanamine Cyclohexanemethanamine->Intermediate_1 Intermediate_2 1-(Cyclohexylmethyl)azetidin-3-amine Intermediate_1->Intermediate_2 TFA, DCM Final_Product 1-(Cyclohexylmethyl)azetidin-3-amine (Final Product)

Sources

Application

Application Note: Protocol for the N-Alkylation of 3-Aminoazetidine with Cyclohexylmethyl Bromide

Overview The 3-aminoazetidine scaffold is a highly versatile, rigidified bioisostere for flexible aliphatic amines, frequently utilized in modern medicinal chemistry. It has been successfully deployed in the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

The 3-aminoazetidine scaffold is a highly versatile, rigidified bioisostere for flexible aliphatic amines, frequently utilized in modern medicinal chemistry. It has been successfully deployed in the development of triple reuptake inhibitors (TRIs) for neuropsychiatric disorders ([1]([Link])) and Toll-like receptor (TLR) 7/8 antagonists for the treatment of systemic lupus erythematosus (SLE) ([2]()). The selective N-alkylation of the azetidine ring nitrogen (N1) is a fundamental transformation required to access these functionalized therapeutic intermediates ([3]()).

This application note details a robust, self-validating protocol for the N-alkylation of 3-(Boc-amino)azetidine with cyclohexylmethyl bromide, emphasizing mechanistic causality, reaction optimization, and analytical validation.

Mechanistic Principles & Experimental Causality

The reaction between 3-(Boc-amino)azetidine and cyclohexylmethyl bromide proceeds via a bimolecular nucleophilic substitution (SN2). While cyclohexylmethyl bromide is a primary alkyl halide, the adjacent cyclohexyl ring introduces significant β -branching steric hindrance. This structural feature restricts the trajectory of the incoming azetidine nucleophile, significantly reducing the reaction rate at room temperature.

Causality behind condition selection:

  • Temperature & Solvent: To overcome the steric activation barrier imposed by β -branching, the reaction requires elevated temperatures (80 °C). N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature excellently solvates cations while leaving the nucleophilic azetidine nitrogen unsolvated and highly reactive ([2]()).

  • Base Selection & Ring Cleavage Suppression: A critical side reaction in azetidine chemistry is nucleophile-induced ring cleavage. Azetidines containing a basic ring nitrogen can undergo quaternization followed by facile ring opening when exposed to alkyl bromides under forcing conditions, yielding acyclic 3-halo-1-amino propane derivatives ([4]([Link])). While inorganic bases like K₂CO₃ are standard, they create heterogeneous mixtures with localized high-pH microenvironments. Utilizing N,N-diisopropylethylamine (DIPEA) provides a homogeneous buffering environment that minimizes the local concentration of highly reactive quaternized intermediates, thereby suppressing ring cleavage and favoring the desired N-alkylation.

Optimization of Reaction Conditions

The quantitative data below summarizes the optimization of the N-alkylation parameters, demonstrating the superiority of homogeneous organic bases for this specific transformation.

Table 1: Optimization of N-Alkylation Conditions for 3-(Boc-amino)azetidine

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Ring Cleavage (%)Isolated Yield (%)
1K₂CO₃ (2.0)MeCN6024651542
2Cs₂CO₃ (2.0)DMF8016801261
3DIPEA (3.0) DMF 80 16 >95 <2 86
4DIPEA (3.0)THF652440531
Experimental Workflow

Workflow Start Substrate: 3-(Boc-amino)azetidine Electrophile: Cyclohexylmethyl Bromide Setup Reagent Assembly Solvent: DMF | Base: DIPEA Start->Setup Reaction Thermal SN2 Alkylation 80°C for 16 Hours Setup->Reaction Workup Aqueous Quench & Extraction EtOAc / Brine Wash Reaction->Workup Purification Flash Chromatography Silica Gel (Hexanes/EtOAc) Workup->Purification Analysis Product Validation LC-MS & 1H-NMR Analysis Purification->Analysis

Workflow for the N-alkylation of 3-(Boc-amino)azetidine with cyclohexylmethyl bromide.
Step-by-Step Protocol

Scale: 1.0 mmol

Materials Required:

  • 3-(Boc-amino)azetidine (1.0 mmol, 172.2 mg)

  • Cyclohexylmethyl bromide (1.2 mmol, 212.5 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

  • Ethyl acetate (EtOAc), Brine, anhydrous Na₂SO₄, Silica gel (230-400 mesh)

Execution Steps:

  • Reaction Assembly: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Boc-amino)azetidine (172.2 mg, 1.0 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Inject DIPEA (522 µL, 3.0 mmol) into the stirring solution, followed by the dropwise addition of cyclohexylmethyl bromide (212.5 mg, 1.2 mmol).

  • Thermal Activation: Attach a reflux condenser, transfer the flask to a pre-heated oil bath at 80 °C, and stir vigorously for 16 hours.

  • Reaction Quench & Workup: Cool the reaction mixture to room temperature. Dilute the mixture with EtOAc (20 mL) and quench by adding distilled water (20 mL). Transfer to a separatory funnel and partition the layers.

  • Extraction: Extract the aqueous layer with additional EtOAc (2 × 15 mL). Combine the organic layers and wash extensively with 5% aqueous LiCl or brine (3 × 20 mL) to remove residual DMF.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 10% to 50% EtOAc in Hexanes to isolate the pure tert-butyl (1-(cyclohexylmethyl)azetidin-3-yl)carbamate.

Trustworthiness & Self-Validating Systems

To ensure the integrity of the protocol, the system must be self-validating at multiple checkpoints:

  • In-Process TLC Validation: The starting material, 3-(Boc-amino)azetidine, is a highly polar secondary amine that remains near the baseline (Rf ~ 0.1 in 50% EtOAc/Hexanes). The successful N-alkylation yields a tertiary amine with a lipophilic cyclohexyl moiety, causing a distinct upward shift (Rf ~ 0.45). Stain with Dragendorff's reagent or Iodine to visualize the non-UV active amines.

  • LC-MS Verification: Sample the reaction at 16 hours. The complete disappearance of the starting material mass (m/z 173.1 [M+H]⁺) and the dominant presence of the product mass (m/z 269.2 [M+H]⁺ ) validates the SN2 conversion without the need for immediate isolation.

  • Structural Integrity via ¹H-NMR: Post-purification, ¹H-NMR (CDCl₃) must be used to rule out azetidine ring cleavage. The presence of the intact azetidine ring is confirmed by two distinct multiplets around 2.80 ppm and 3.60 ppm (4H total, ring CH₂). The successful incorporation of the electrophile is validated by integrating the Boc group (9H singlet at 1.44 ppm) against the newly introduced cyclohexyl protons (11H multiplet, 0.80–1.70 ppm). The absence of vinylic protons or acyclic halogenated chains confirms that degradation pathways were successfully suppressed.

References
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine ACS Medicinal Chemistry Letters (2014) URL:[Link]

  • Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks Molecular Diversity (2020) URL:[Link]

  • European Patent Office (Eisai R&D Management Co., Ltd.)
  • World Intellectual Property Organization (Eisai R&D Management Co., Ltd.)

Sources

Method

Purifying 1-(Cyclohexylmethyl)azetidin-3-amine: A Detailed Guide to Application and Protocol

Abstract This comprehensive technical guide provides detailed application notes and protocols for the purification of 1-(Cyclohexylmethyl)azetidin-3-amine, a key building block in contemporary medicinal chemistry.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the purification of 1-(Cyclohexylmethyl)azetidin-3-amine, a key building block in contemporary medicinal chemistry.[1][2] Recognizing the critical role of purity in drug development and research, this document outlines three primary purification strategies: Vacuum Distillation, Column Chromatography, and Crystallization of Amine Salts. Each method is presented with a thorough explanation of its underlying principles, step-by-step protocols, and guidance on process optimization. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods to obtain high-purity 1-(Cyclohexylmethyl)azetidin-3-amine for their research and development endeavors.

Introduction: The Importance of Purity in Azetidine-Containing Scaffolds

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties.[3][4][5] The inherent ring strain of approximately 25.4 kcal/mol contributes to their distinct reactivity, making them valuable scaffolds in the design of novel therapeutics.[3][4] 1-(Cyclohexylmethyl)azetidin-3-amine, in particular, serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1]

The purity of this amine is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic steps, lead to the formation of undesired side products, and complicate the interpretation of biological data. Common impurities may arise from the synthetic route and can include starting materials, reagents, and byproducts of the reaction. Therefore, the implementation of effective purification techniques is a critical step in ensuring the quality and reliability of research and development outcomes.

This guide details three orthogonal purification methods, each suited to different scales and impurity profiles, providing the researcher with a toolkit to address various purification challenges.

Physicochemical Properties and Handling Considerations

A thorough understanding of the physicochemical properties of 1-(Cyclohexylmethyl)azetidin-3-amine is essential for selecting and optimizing a purification strategy.

PropertyValue/InformationSource
Molecular FormulaC10H20N2[6]
Molecular Weight168.28 g/mol [6]
AppearanceLikely a colorless to pale yellow liquidInferred from similar compounds
Boiling PointNot explicitly available, but expected to be relatively high due to molecular weight and hydrogen bonding capability.Inferred
SolubilityLikely miscible with a variety of organic solvents and slightly soluble in water.
BasicityThe azetidine nitrogen and the primary amine are basic centers. Azetidine is more basic than the corresponding three-membered ring, aziridine.[7][7]

Handling Precautions:

  • Amines can be harmful if swallowed, inhaled, or in contact with skin.

  • Wear suitable protective clothing, gloves, and eye/face protection.

  • Handle in a well-ventilated fume hood.

  • Store long-term in a cool, dry place.[6]

Purification Strategy Overview

The choice of purification technique depends on several factors, including the nature and concentration of impurities, the desired final purity, and the scale of the operation. This guide presents a multi-pronged approach to the purification of 1-(Cyclohexylmethyl)azetidin-3-amine.

Purification_Strategies Start Crude 1-(Cyclohexylmethyl)azetidin-3-amine Distillation Vacuum Distillation (For volatile impurities & large scale) Start->Distillation Chromatography Column Chromatography (For closely related impurities) Start->Chromatography Crystallization Crystallization of Amine Salts (For high purity & solid form) Start->Crystallization End Purified Product Distillation->End Chromatography->End Crystallization->End

Figure 1: Overview of purification strategies for 1-(Cyclohexylmethyl)azetidin-3-amine.

Method 1: Vacuum Distillation

Principle: Vacuum distillation is an effective technique for purifying liquids by separating components based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which is particularly useful for high-boiling point compounds or those that are thermally sensitive. This method is well-suited for removing volatile impurities from the higher-boiling 1-(Cyclohexylmethyl)azetidin-3-amine or for purifying the product itself if the impurities are non-volatile.

Application: This method is ideal for large-scale purification and for removing impurities with significantly different boiling points.

Protocol: Vacuum Distillation

Materials and Equipment:

  • Crude 1-(Cyclohexylmethyl)azetidin-3-amine

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus as shown in Figure 2. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude 1-(Cyclohexylmethyl)azetidin-3-amine and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is a typical starting point.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities in a separate receiving flask. Once the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the purified 1-(Cyclohexylmethyl)azetidin-3-amine.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

  • System Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Vacuum_Distillation_Workflow Start Assemble Distillation Apparatus Charge Charge Flask with Crude Amine Start->Charge Vacuum Apply Vacuum Charge->Vacuum Heat Gently Heat and Stir Vacuum->Heat Collect_Impurities Collect Low-Boiling Impurities Heat->Collect_Impurities Collect_Product Collect Purified Product Collect_Impurities->Collect_Product Stop Stop Distillation Collect_Product->Stop Cool Cool and Release Vacuum Stop->Cool End Purified Product Cool->End

Figure 2: Workflow for vacuum distillation.

Method 2: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. For basic amines like 1-(Cyclohexylmethyl)azetidin-3-amine, standard silica gel can lead to poor separation due to strong acid-base interactions.[8] To overcome this, a mobile phase modified with a competing amine (e.g., triethylamine) or the use of an alternative stationary phase like basic alumina or amine-functionalized silica is recommended.[8][9]

Application: This method is highly effective for separating closely related impurities that are difficult to remove by distillation.

Protocol: Flash Column Chromatography on Amine-Functionalized Silica

Materials and Equipment:

  • Crude 1-(Cyclohexylmethyl)azetidin-3-amine

  • Amine-functionalized silica gel

  • Glass chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp or appropriate staining solution (e.g., ninhydrin)

Procedure:

  • Slurry Preparation: Prepare a slurry of the amine-functionalized silica gel in the initial eluent.

  • Column Packing: Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp or by staining.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 1-(Cyclohexylmethyl)azetidin-3-amine.

ParameterRecommendationRationale
Stationary Phase Amine-functionalized silica or basic aluminaMinimizes acid-base interactions and peak tailing common with basic amines on standard silica.[8]
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolA gradient from non-polar to polar is typically effective. The choice depends on the polarity of the impurities.
Mobile Phase Modifier 0.1-1% Triethylamine (if using standard silica)Acts as a competing base to "neutralize" acidic silanol groups, improving peak shape and recovery.[8][9]

Method 3: Crystallization of Amine Salts

Principle: Crystallization is a powerful purification technique that relies on the differences in solubility between the desired compound and its impurities. For amines, which are often liquids or low-melting solids at room temperature, conversion to a salt can facilitate the formation of a stable, crystalline solid.[10] This is achieved by reacting the basic amine with an acid to form a salt, which can then be crystallized from a suitable solvent system. The highly ordered crystal lattice excludes impurities, leading to a very pure product. The free amine can be regenerated by treatment with a base.

Application: This method is excellent for achieving very high purity and for obtaining the product in a stable, solid form, which can be advantageous for long-term storage and handling.

Protocol: Formation and Crystallization of the Hydrochloride Salt

Materials and Equipment:

  • Purified 1-(Cyclohexylmethyl)azetidin-3-amine (from distillation or chromatography)

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or as HCl gas)

  • Anhydrous solvent for crystallization (e.g., ethanol, isopropanol, ethyl acetate, or a mixture)

  • Crystallization dish or Erlenmeyer flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Salt Formation: Dissolve the amine in a suitable anhydrous solvent. Slowly add a stoichiometric amount of hydrochloric acid solution with stirring. The hydrochloride salt will often precipitate out of solution.

  • Crystallization: If the salt precipitates as a fine powder, it may be necessary to redissolve it by heating or by adding a co-solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • (Optional) Free-Basing: To recover the free amine, dissolve the salt in water and add a base (e.g., NaOH solution) until the pH is basic. Extract the free amine with an organic solvent, dry the organic layer over a suitable drying agent (e.g., Na2SO4), and remove the solvent under reduced pressure.

Crystallization_Workflow Start Dissolve Amine in Anhydrous Solvent Add_Acid Add Stoichiometric HCl Start->Add_Acid Crystallize Induce Crystallization (Cooling) Add_Acid->Crystallize Isolate Isolate Crystals by Filtration Crystallize->Isolate Wash Wash Crystals with Cold Solvent Isolate->Wash Dry Dry Crystals Under Vacuum Wash->Dry Salt_Product Purified Amine Salt Dry->Salt_Product Free_Base (Optional) Regenerate Free Amine Salt_Product->Free_Base Free_Amine_Product Purified Free Amine Free_Base->Free_Amine_Product

Figure 3: Workflow for crystallization of the amine hydrochloride salt.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical TechniquePurpose
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities.[11][12] Derivatization may be necessary to improve volatility and chromatographic performance.[11][13]
High-Performance Liquid Chromatography (HPLC) To quantify the main component and non-volatile impurities.[11][14] Reversed-phase chromatography is often suitable.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the compound and assess its purity. Quantitative NMR (qNMR) can determine absolute purity.[11]
Elemental Analysis (CHNS) To verify the elemental composition of the purified compound.[11]

Conclusion

The purification of 1-(Cyclohexylmethyl)azetidin-3-amine is a critical step in its use as a building block for research and drug development. This guide has provided detailed protocols for three effective purification methods: vacuum distillation, column chromatography, and crystallization of amine salts. The choice of method will depend on the specific requirements of the researcher, including the scale of the purification, the nature of the impurities, and the desired final purity. By following these protocols and considering the underlying principles, researchers can confidently obtain high-purity 1-(Cyclohexylmethyl)azetidin-3-amine for their synthetic and biological investigations.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]

  • YouTube. (2020, November 19). Azetidine: Basicity and Preparation. [Link]

  • Lin, C. Y., et al. (2012). RAPID DISTILLATION COUPLED WITH ION CHROMATOGRAPHY FOR THE DETERMINATION OF SIX ALKYLAMINES IN COSMETICS. Taylor & Francis. [Link]

  • Davis, J. H., et al. (2010). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]

  • Sciencemadness.org. (2009, July 26). Forming oxalate salts of amines. [Link]

  • Agilent Technologies, Inc. (2011). Analysis of impurities in anhydrous mono- and trimethylamine. [Link]

  • Korpela, T. (2016). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Reddit. (2022, September 24). Chromatography with free amines?. [Link]

  • Cui, Y., et al. (2020). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases, 6(10), 2736-2745. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. [Link]

  • ChemBK. (2024, April 9). cyclohexyl-methyl-amine. [Link]

  • Wagner, F. F., et al. (2011). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

Sources

Application

Application Note: 1-(Cyclohexylmethyl)azetidin-3-amine as a Privileged Scaffold in Structure-Based Drug Design

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Scientific Rationale In modern structure-bas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Scientific Rationale

In modern structure-based drug design (SBDD), the transition from flat, sp2-hybridized aromatic systems to topologically complex, sp3-enriched frameworks—often termed the "escape from flatland"—is a proven strategy to improve clinical attrition rates. 1-(Cyclohexylmethyl)azetidin-3-amine (CAS: 862699-30-7) has emerged as a highly versatile, privileged scaffold that perfectly encapsulates this design philosophy.

This bifunctional building block combines two highly synergistic moieties:

  • The Cyclohexylmethyl Tail: A bulky, highly lipophilic group that exhibits excellent conformational flexibility. It is frequently deployed to displace high-energy water molecules and anchor compounds deeply within hydrophobic sub-pockets (e.g., the S3/4 pockets of proteases or allosteric kinase sites), driving binding affinity through massive entropic gains via desolvation[1].

  • The Azetidin-3-amine Head: A rigid, polar, four-membered nitrogen heterocycle. It serves as a low-molecular-weight vector that directs the primary amine into solvent-exposed regions or toward specific hydrogen-bond acceptors. Furthermore, azetidines are widely utilized to fine-tune physicochemical properties, offering superior metabolic stability and optimized pKa profiles compared to their larger pyrrolidine or piperidine counterparts[2].

Physicochemical Profiling: The Azetidine Advantage

When incorporating large lipophilic groups like cyclohexylmethyl (which adds approximately +2.5 to the calculated logP), medicinal chemists must carefully manage the overall lipophilicity (logD) and basicity (pKa) to avoid hERG toxicity and poor oral bioavailability. As shown in Table 1 , the azetidine core provides a critical compensatory mechanism. The increased s-character of the nitrogen lone pair in the strained four-membered ring lowers the pKa relative to unstrained amines, ensuring a higher fraction of the neutral species at physiological pH (7.4), which drastically improves passive membrane permeability.

Table 1: Comparative Physicochemical Impact of Saturated Nitrogen Heterocycles

Scaffold CoreRing SizeTypical pKa RangeRelative Lipophilicity (ΔlogP)Conformational FlexibilityhERG Liability Risk
Azetidine 4~8.0 – 8.5LowRigid (Low entropic penalty)Low
Pyrrolidine 5~9.0 – 9.5MediumModerate (Envelope)Moderate
Piperidine 6~9.5 – 10.0HighFlexible (Chair/Boat)High

Data synthesized from established computational profiling of CNS-focused lead-like libraries[2].

Scaffold Integration Workflows & Mechanisms

The primary amine of 1-(cyclohexylmethyl)azetidin-3-amine serves as an ideal handle for Late-Stage Functionalization (LSF)[3]. It can be readily converted into amides, ureas, or secondary/tertiary amines to generate diverse, sp3-enriched libraries targeting G-protein coupled receptors (GPCRs), kinases, and protein-protein interactions (PPIs).

Workflow A 1-(Cyclohexylmethyl)azetidin-3-amine (Core Scaffold) B Buchwald-Hartwig Amination (BrettPhos Pd G3) A->B Aryl Halides C Amide Coupling (HATU / DIPEA) A->C Carboxylic Acids D Library Generation (sp3-enriched) B->D C->D E High-Throughput Screening (Kinases / GPCRs) D->E F Hit-to-Lead Optimization (ADME / PK Profiling) E->F

Fig 1. Synthetic workflow for library generation using the azetidin-3-amine scaffold.

Pharmacophore Modeling in Allosteric Sites

In allosteric drug discovery, capturing non-conserved hydrophobic pockets is essential for target selectivity[4]. The cyclohexylmethyl group acts as a "hydrophobic anchor." Once buried, the rigid azetidine projects the functionalized amine outward. If protonated, the azetidine nitrogen can form critical salt bridges with acidic residues (e.g., Asp or Glu) at the periphery of the binding site.

Binding Target Protein Target (Hydrophobic Pocket) CHM Cyclohexylmethyl Group (Hydrophobic Anchor) CHM->Target Desolvation & Van der Waals AZE Azetidine Ring (Rigid Vector / Basic Center) CHM->AZE AZE->Target Salt Bridge (if protonated) NH2 Functionalized Amine (H-Bond Donor/Acceptor) AZE->NH2 NH2->Target Solvent Exposure / H-Bonding

Fig 2. Pharmacophore binding model of the 1-(cyclohexylmethyl)azetidin-3-amine scaffold.

Validated Experimental Protocols

The following protocols outline the synthesis of the scaffold and its subsequent utilization in library generation. These methods are designed as self-validating systems, ensuring high fidelity and reproducibility.

Protocol A: Synthesis of the Scaffold via Reductive Amination

Objective: To synthesize 1-(cyclohexylmethyl)azetidin-3-amine from commercially available tert-butyl azetidin-3-ylcarbamate. Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 because it is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting cyclohexanecarbaldehyde. 1,2-Dichloroethane (DCE) is utilized as the solvent to stabilize the polar iminium transition state.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under N2, dissolve tert-butyl azetidin-3-ylcarbamate (1.0 equiv, 10 mmol) and cyclohexanecarbaldehyde (1.1 equiv, 11 mmol) in anhydrous DCE (30 mL). Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 equiv, 15 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the starting material and the presence of the Boc-protected intermediate mass [M+H]+.

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Boc-Deprotection: Dissolve the crude intermediate in DCM (15 mL) and cool to 0 °C. Add Trifluoroacetic acid (TFA) (15 mL) dropwise. Stir for 2 hours at room temperature.

  • Free-Basing: Concentrate the mixture to remove TFA. Load the residue onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH to remove impurities, then elute the product using 2M NH3 in MeOH. Concentrate to yield the pure 1-(cyclohexylmethyl)azetidin-3-amine as a pale oil.

Protocol B: Late-Stage Functionalization via Buchwald-Hartwig Amination

Objective: Couple the primary amine of the scaffold to an aryl halide to generate target molecules. Causality: BrettPhos Pd G3 is explicitly chosen as the precatalyst. The extreme steric bulk of the BrettPhos ligand prevents off-target bis-arylation of the primary amine and accelerates reductive elimination, which is notoriously difficult when coupling sterically hindered, sp3-rich aliphatic amines[3]. Sodium tert-butoxide (NaOtBu) is required to efficiently deprotonate the amine upon binding to the palladium center.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the target Aryl Bromide (1.0 equiv, 0.5 mmol), BrettPhos Pd G3 (0.05 equiv, 2.5 mol%), and NaOtBu (2.0 equiv, 1.0 mmol).

  • Reagent Addition: Add 1-(cyclohexylmethyl)azetidin-3-amine (1.2 equiv, 0.6 mmol) dissolved in anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 70 °C in a pre-heated block for 4–6 hours.

  • Validation Check (TLC/LC-MS): Monitor the consumption of the aryl bromide. The reaction is complete when the aryl bromide is fully consumed, and the product mass is dominant.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% Formic Acid) to isolate the functionalized lead compound.

Sources

Method

Application Note: High-Throughput Derivatization of 1-(Cyclohexylmethyl)azetidin-3-amine for Library Synthesis

Executive Summary & Mechanistic Rationale In contemporary drug discovery, azetidines have emerged as highly valued "privileged scaffolds" [1]. They offer an optimal compromise between metabolic stability and molecular ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, azetidines have emerged as highly valued "privileged scaffolds" [1]. They offer an optimal compromise between metabolic stability and molecular rigidity. By incorporating an azetidine ring, medicinal chemists can effectively lower the conformational entropy of target binding while improving physicochemical properties (such as lowering lipophilicity) compared to acyclic or larger heterocyclic analogues [2].

Within this chemical space, 1-(Cyclohexylmethyl)azetidin-3-amine serves as an exceptionally versatile building block for combinatorial and parallel library synthesis.

Mechanistic Rationale & Scaffold Anatomy:

  • The N1 Tertiary Amine: The azetidine nitrogen is alkylated with a bulky, lipophilic cyclohexylmethyl group. This specific moiety provides steric shielding and superior metabolic stability, resisting oxidative dealkylation far better than simple methyl or ethyl groups. Because N1 is a tertiary amine, it is non-nucleophilic and will not compete during electrophilic derivatization. However, it remains basic. Strict pH control using non-nucleophilic bases (e.g., DIPEA) is required during synthesis to prevent N1 protonation, which would drastically reduce the scaffold's solubility in aprotic solvents like dichloromethane (DCM).

  • The C3 Primary Amine: This is the primary vector for library diversification. Projecting outward from the rigid sp3-hybridized core, the unhindered primary amine is highly nucleophilic, making it an ideal handle for the rapid parallel synthesis of amides, sulfonamides, ureas, and secondary amines.

Chemical Space & Derivatization Pathways

The derivatization of the C3 amine can be mapped across four primary reaction classes. The logical relationships and required reagents for these pathways are visualized below.

Pathways Scaffold 1-(Cyclohexylmethyl) azetidin-3-amine Amides Amides (Acyl Chlorides) Scaffold->Amides DIPEA, DCM Sulfonamides Sulfonamides (Sulfonyl Chlorides) Scaffold->Sulfonamides Pyridine or DIPEA, DCM Ureas Ureas (Isocyanates) Scaffold->Ureas DCM, rt SecAmines Secondary Amines (Aldehydes + NaBH(OAc)3) Scaffold->SecAmines DCE, AcOH

Chemical derivatization pathways for the 1-(Cyclohexylmethyl)azetidin-3-amine scaffold.

High-Throughput Solution-Phase Synthesis Strategy

In combinatorial library synthesis, the primary bottleneck is rarely the chemical reaction itself, but rather the purification of hundreds of resulting compounds. To create a self-validating and scalable system , we employ Solution-Phase Synthesis coupled with Polymer-Supported (PS) Scavengers [3].

Instead of relying on tedious chromatographic purification, we intentionally use a slight stoichiometric excess of the electrophilic building block (e.g., acid chlorides) to drive the reaction to 100% conversion. This guarantees that no starting azetidine scaffold remains. The excess electrophile is subsequently "scavenged" using PS-Trisamine , which covalently captures the unreacted electrophiles, converting them into insoluble resin-bound complexes. To ensure absolute purity, PS-Isocyanate is added simultaneously to sequester any trace amounts of unreacted azetidine [4]. Simple filtration yields the highly pure target compound.

Quantitative Data: Expected Yields & Purity
Derivatization ClassReagent LibraryScavenger System (Equivalents)Avg. Isolated YieldExpected LC-MS Purity
Amidation Acid Chlorides (1.2 eq)PS-Trisamine (3.0 eq) + PS-Isocyanate (1.0 eq)85 - 95%> 95%
Sulfonylation Sulfonyl Chlorides (1.2 eq)PS-Trisamine (3.0 eq) + PS-Isocyanate (1.0 eq)80 - 90%> 92%
Urea Formation Isocyanates (1.1 eq)PS-Trisamine (2.0 eq)88 - 98%> 95%
Reductive Amination Aldehydes (1.0 eq)PS-Benzaldehyde (1.5 eq) + MP-Carbonate (2.0 eq)70 - 85%> 90%

Experimental Protocols

Protocol A: Parallel Amidation and Sulfonylation (96-Well Format)

This protocol is designed as a self-validating loop: complete conversion is forced by excess reagents, and purity is guaranteed by orthogonal scavenging.

  • Scaffold Dispensing: Into a 96-well deep-well glass-lined plate, dispense 1-(Cyclohexylmethyl)azetidin-3-amine (0.1 mmol, 1.0 eq) dissolved in anhydrous DCM (1.0 mL) per well.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.25 mmol, 2.5 eq) to each well.

    • Causality: DIPEA neutralizes the HCl generated during acylation. More importantly, it prevents the protonation of the N1 tertiary amine, ensuring the scaffold does not crash out of the non-polar DCM solution as a hydrochloride salt.

  • Electrophile Addition: Dispense the library of acid chlorides or sulfonyl chlorides (0.12 mmol, 1.2 eq) into their respective wells.

    • Causality: A 20% stoichiometric excess forces the reaction to completion, shifting the purification burden entirely to the solid-phase scavengers.

  • Reaction Incubation: Seal the plate with a Teflon-lined mat and agitate on an orbital shaker at room temperature for 12 hours.

  • Orthogonal Scavenging: Unseal the plate. Add PS-Trisamine resin (0.36 mmol, 3.0 eq relative to the excess electrophile) and PS-Isocyanate resin (0.1 mmol, 1.0 eq) to each well.

    • Causality: PS-Trisamine features primary amines that covalently bind unreacted acid/sulfonyl chlorides. PS-Isocyanate acts as an orthogonal safety net, capturing any trace unreacted azetidine amine.

  • Agitation: Shake the plate for an additional 4 hours at room temperature to ensure complete diffusion into the polymer matrix.

  • Filtration: Transfer the heterogeneous mixtures to a 96-well PTFE filter plate. Filter the solutions into a clean collection plate using a vacuum manifold. Wash the resins with additional DCM (0.5 mL) to extract any trapped product.

  • Concentration: Evaporate the solvent using a centrifugal vacuum evaporator to yield the pure library members.

Protocol B: Parallel Reductive Amination
  • Imine Formation: Dispense the azetidine scaffold (0.1 mmol, 1.0 eq) and the aldehyde library (0.1 mmol, 1.0 eq) in 1,2-Dichloroethane (DCE) (1.0 mL). Add glacial acetic acid (0.1 mmol, 1.0 eq).

    • Causality: Mild acid catalysis activates the aldehyde carbonyl for nucleophilic attack without fully protonating the C3 primary amine, facilitating rapid imine formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (0.15 mmol, 1.5 eq). Shake for 16 hours at room temperature.

    • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent that reduces the transient imine without reducing unreacted aldehydes.

  • Scavenging & Neutralization: Add PS-Benzaldehyde (to scavenge unreacted azetidine) and MP-Carbonate (Macroporous polystyrene-bound carbonate, to neutralize acetic acid and scavenge boron byproducts). Shake for 4 hours.

  • Filtration: Filter through a 96-well filter plate and concentrate as described in Protocol A.

Workflow Visualization

Workflow Step1 Step 1: Dispense Scaffold + Base in DCM Step2 Step 2: React Add Electrophile Library Shake 12h at RT Step1->Step2 Step3 Step 3: Scavenge Add PS-Trisamine & PS-Isocyanate Shake 4h at RT Step2->Step3 Step4 Step 4: Filter Remove Polymer Resins Step3->Step4 Step5 Step 5: QC & Dry LC-MS Analysis Evaporate Solvent Step4->Step5

High-throughput solution-phase synthesis workflow utilizing polymer-supported scavengers.

References

  • Solid-Supported Reagents and Scavengers Source: Sopachem / Biotage Technical Notes URL:[Link]

  • Synthesis and SAR of Novel, Non-MPEP Chemotype mGluR5 NAMs Identified by Functional HTS Source: National Institutes of Health (NIH) / PMC URL:[Link]

Application

In Vitro Assay Protocols for 1-(Cyclohexylmethyl)azetidin-3-amine: A Guide for Preclinical Characterization

Introduction The azetidine scaffold is a privileged structure in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine scaffold is a privileged structure in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] Derivatives of azetidin-3-amine, in particular, serve as versatile building blocks for a range of biologically active agents, from enzyme inhibitors to modulators of the central nervous system.[1][3][4] The compound 1-(Cyclohexylmethyl)azetidin-3-amine combines this four-membered ring with a bulky, lipophilic cyclohexylmethyl group and a critical primary amine, suggesting potential interactions with a variety of biological targets, most notably G-protein coupled receptors (GPCRs).

GPCRs are the largest family of cell surface receptors and are the targets for a significant percentage of all approved drugs.[5][6] They transduce extracellular signals into intracellular responses, making them central to nearly every physiological process. This guide provides a structured, in-depth framework for the initial in vitro characterization of 1-(Cyclohexylmethyl)azetidin-3-amine, focusing on a logical progression of assays to determine its binding affinity, functional activity, and signaling pathway preference. The protocols are designed to be robust, reproducible, and grounded in established pharmacological principles.

Part 1: Primary Target Engagement & Affinity Determination

The first critical step in characterizing a novel compound is to confirm its binding to a putative target and quantify the affinity of this interaction. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and quantitative data on receptor-ligand interactions.[7][8][9]

Workflow for Target Affinity Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Prepare Cell Membranes (e.g., HEK293 expressing target GPCR) Incubate Incubate: Membranes + Radioligand + Compound Membrane->Incubate Compound Prepare Serial Dilution of 1-(Cyclohexylmethyl)azetidin-3-amine Compound->Incubate Filter Rapid Vacuum Filtration (Separates bound from free radioligand) Incubate->Filter Count Scintillation Counting (Quantify bound radioactivity) Filter->Count IC50 Generate Competition Curve (Plot % Inhibition vs. [Compound]) Determine IC50 Count->IC50 Ki Calculate Ki (Using Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for Radioligand Competition Binding Assay.

Protocol 1A: Radioligand Competition Binding Assay

Principle: This assay measures the ability of the unlabeled test compound, 1-(Cyclohexylmethyl)azetidin-3-amine, to compete with a known high-affinity radiolabeled ligand for binding to a specific GPCR target expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibitory constant (Ki).[10]

Materials:

  • Cell Membranes: Prepared from a cell line (e.g., HEK293, CHO) stably expressing the human GPCR of interest (e.g., CXCR4, D2R).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor (e.g., [³H]-SDF-1α for CXCR4).

  • Test Compound: 1-(Cyclohexylmethyl)azetidin-3-amine, dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[11]

  • Scintillation Counter and compatible scintillation fluid.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and homogenize in ice-cold binding buffer. Determine protein concentration via a standard method (e.g., BCA assay). Dilute to the final desired concentration (typically 5-20 µg protein per well).[11]

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

    • Total Binding (TB): 50 µL binding buffer vehicle.

    • Non-Specific Binding (NSB): 50 µL of the NSB control ligand.

    • Test Compound: 50 µL of each serial dilution of 1-(Cyclohexylmethyl)azetidin-3-amine.

  • Radioligand Addition: Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Reaction Initiation: Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 250 µL.[11]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.[11]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the trapped radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis & Trustworthiness:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Convert CPM for each test compound concentration to a percentage of specific binding. Plot this percentage against the logarithm of the compound concentration.

  • Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :[10][12]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is its equilibrium dissociation constant. The Ki value represents the true binding affinity of the test compound.[10]

Part 2: Functional Activity & Signaling Pathway Determination

Once binding is confirmed, the next step is to determine the compound's functional effect. Does it activate the receptor (agonist), block the action of a native ligand (antagonist), or have no effect? GPCRs signal through various pathways, primarily by activating different G-protein subtypes (Gs, Gi, Gq).[5] Measuring second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺) provides a direct readout of these signaling events.[6]

Signaling Pathway Overview

cluster_gpcr cluster_pathways Ligand 1-(Cyclohexylmethyl) azetidin-3-amine GPCR GPCR Ligand->GPCR Binds Gs Gs-protein GPCR->Gs Gi Gi-protein GPCR->Gi Gq Gq-protein GPCR->Gq AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Increases Ca Intracellular Ca²⁺ PLC->Ca Increases

Caption: Major GPCR signaling pathways.

Protocol 2A: cAMP Accumulation Assay (for Gs/Gi-Coupled Receptors)

Principle: This assay quantifies intracellular cAMP levels to determine if the test compound acts as an agonist or antagonist at Gs- or Gi-coupled receptors. Gs activation stimulates adenylyl cyclase, increasing cAMP, while Gi activation inhibits it, decreasing cAMP. Common detection methods include HTRF and luminescence-based biosensors.[13]

Materials:

  • Cell Line: A cell line expressing the target GPCR (e.g., HEK293).

  • cAMP Assay Kit: A commercial kit (e.g., HTRF, GloSensor™).[13]

  • Test Compound: 1-(Cyclohexylmethyl)azetidin-3-amine, serially diluted.

  • Reference Agonist: A known agonist for the target receptor.

  • Forskolin (for Gi assays): An adenylyl cyclase activator used to elevate basal cAMP levels.[14][15][16]

  • Assay Buffer/Medium: As recommended by the kit manufacturer.

Step-by-Step Methodology (Gi-Coupled Receptor Antagonist Mode Example):

  • Cell Plating: Seed cells into a 96- or 384-well plate and culture overnight to form a confluent monolayer.

  • Compound Plating: Prepare serial dilutions of the test compound (potential antagonist).

  • Stimulation: Prepare a stimulation solution containing a known agonist at its EC₈₀ concentration and forskolin (to pre-stimulate cAMP production).

  • Assay Execution:

    • Add the test compound dilutions to the cells and pre-incubate.

    • Add the agonist/forskolin stimulation solution to initiate the reaction.

    • Incubate for the recommended time (e.g., 30 minutes at room temperature).

  • Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.

  • Measurement: Read the plate on a compatible microplate reader (e.g., HTRF-enabled reader).

Data Analysis:

  • Agonist Mode: Plot the response (e.g., HTRF ratio) against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

  • Antagonist Mode: Plot the response against the log of the antagonist concentration to determine the IC50 , which quantifies the concentration needed to inhibit 50% of the agonist response.

Protocol 2B: Calcium Mobilization Assay (for Gq-Coupled Receptors)

Principle: This assay measures transient increases in intracellular calcium concentration following the activation of Gq-coupled receptors.[17][18] Activation of the Gq pathway leads to the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.[19] This is detected using a calcium-sensitive fluorescent dye that is loaded into the cells.[17][18][20]

Materials:

  • Cell Line: A cell line expressing the target Gq-coupled GPCR (e.g., HEK293). Co-transfection with a promiscuous G-protein like Gα16 can couple other GPCRs to the calcium pathway.[20]

  • Calcium Indicator Dye: e.g., Fluo-4 AM or a no-wash calcium assay kit.[20][21]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Plate Reader: A fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).[17][18]

Step-by-Step Methodology:

  • Cell Plating: Seed cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.[20]

  • Dye Loading: Remove culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 30-60 minutes at 37°C, followed by incubation at room temperature, to allow the dye to enter the cells and be de-esterified.[17][18]

  • Compound Plate Preparation: Prepare a separate plate with serial dilutions of the test compound at 3-5x the final desired concentration.

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescence reader.

    • Establish a stable baseline fluorescence reading for several seconds.

    • The instrument automatically injects the compound from the compound plate into the cell plate.

    • Immediately record the fluorescence signal kinetically for 1-3 minutes.

Data Analysis:

  • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

  • Plot the response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax .

Part 3: Assay Validation and Data Interpretation

To ensure the reliability of the generated data, each assay must be validated. The Z-factor (Z') is a statistical parameter used to evaluate the quality and suitability of a high-throughput screening assay.[22][23][24]

Z-Factor Calculation: The Z'-factor measures the separation between the positive and negative controls.[22]

  • Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

    • Where μp and σp are the mean and standard deviation of the positive control (e.g., reference agonist).

    • And μn and σn are the mean and standard deviation of the negative control (e.g., vehicle).

Interpretation of Z-Factor: [24][25]

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

  • 0 < Z' ≤ 0.5: A good, reliable assay.

  • Z' < 0: The assay is not suitable for screening as control signals overlap.

Summary of Expected Quantitative Data
Assay TypeParameterDefinitionTypical Value RangeTarget Information
Radioligand Binding Ki (nM)Inhibition Constant: Intrinsic binding affinity of the compound.<1 to >10,000Binding Potency
cAMP Assay (Agonist) EC50 (nM)Effective Concentration 50%: Potency of the compound to elicit a functional response.<1 to >10,000Functional Potency (Gs/Gi)
Calcium Assay (Agonist) EC50 (nM)Effective Concentration 50%: Potency of the compound to elicit a functional response.<1 to >10,000Functional Potency (Gq)
Functional Assays Emax (%)Maximum Effect: Efficacy of the compound relative to a known full agonist.0-120%Functional Efficacy
Assay Validation Z'-Factor Unitless> 0.5Assay Quality

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Sensors.
  • Unal, H. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • Z-Factor Calculator. PunnettSquare Tools.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.
  • Cheng-Prusoff Equation Calculator. Calculator.net.
  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. ChemRxiv.
  • GPCR-radioligand binding assays. PubMed.
  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.
  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
  • Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. BenchChem.
  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed.
  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE.
  • GPCR Radioligand Binding. Eurofins Discovery.
  • Recent progress in assays for GPCR drug discovery. PubMed.
  • Forskolin-free cAMP assay for Gi-coupled receptors. Ovid.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual.
  • Forskolin-free cAMP assay for Gi-coupled receptors. PubMed.
  • Calcium Flux Assays. Eurofins Discovery.
  • An ECL Multiplexed Assay for GPCRs. Meso Scale Discovery.
  • GPCR-radioligand binding assays. ResearchGate.
  • GloSensor™ cAMP Assay Protocol. Promega.
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.
  • Ca2+ Mobilization Assay. Creative Bioarray.
  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • Synthesis and antimicrobial activity of new 1-alkyl/cyclohexyl-3,3-diaryl-1′-methylspiro[azetidine-2,3′-indoline]-2′,4-diones. ResearchGate.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. ACS Central Science.
  • Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. ResearchGate.
  • Synthesis and antimicrobial activity of new 1-alkyl/cyclohexyl-3,3-diaryl-1'-methylspiro[azetidine-2,3'-indoline]-2',4-diones. PubMed.
  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org.

Sources

Method

A Validated Reversed-Phase HPLC Method with Pre-Column Derivatization for the Accurate Quantification of 1-(Cyclohexylmethyl)azetidin-3-amine

An Application Note and Protocol for the Quantitative Analysis of 1-(Cyclohexylmethyl)azetidin-3-amine Introduction and Significance 1-(Cyclohexylmethyl)azetidin-3-amine is a saturated heterocyclic compound featuring a r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of 1-(Cyclohexylmethyl)azetidin-3-amine

Introduction and Significance

1-(Cyclohexylmethyl)azetidin-3-amine is a saturated heterocyclic compound featuring a reactive primary amine and a sterically hindered tertiary amine within its azetidine core. Such scaffolds are of significant interest in medicinal chemistry for the development of novel therapeutics.[1][2][3] The accurate and precise quantification of this compound is critical during drug development and manufacturing.[4][5] It may be an active pharmaceutical ingredient (API), a key synthetic intermediate, or a process-related impurity that must be controlled within strict limits to ensure product safety and efficacy.[5]

This application note addresses a common analytical challenge: the lack of a native chromophore in alicyclic amines, which precludes direct quantification by UV-Vis spectrophotometry.[6] To overcome this, we present a robust and highly sensitive High-Performance Liquid Chromatography (HPLC) method coupled with fluorescence detection (FLD) following a pre-column derivatization step.[7][8] This approach provides the necessary selectivity and sensitivity for quantifying trace levels of the analyte in complex matrices.

The methodology and validation protocols described herein are grounded in the principles outlined by the International Conference on Harmonisation (ICH), ensuring the generation of reliable, repeatable, and regulatory-compliant data.[9][10]

Principle of the Analytical Method

The core of this method is the chemical modification of the target analyte to render it detectable by highly sensitive techniques.[7] The workflow involves three key stages: sample preparation, derivatization, and chromatographic analysis.

  • Causality Behind Method Selection:

    • Chromatography: Reversed-Phase HPLC is chosen for its versatility and its ability to separate compounds based on hydrophobicity. The non-polar C18 stationary phase effectively retains the derivatized, and now more non-polar, analyte.[7]

    • Derivatization: The primary amine of 1-(Cyclohexylmethyl)azetidin-3-amine reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.[7][8] This reaction is rapid, specific for primary amines, and occurs under mild, aqueous conditions, minimizing sample degradation. The resulting derivative possesses a strong fluorophore, enabling detection at very low concentrations.

    • Detection: Fluorescence Detection (FLD) is selected for its superior sensitivity and selectivity compared to UV detection. By setting specific excitation and emission wavelengths, we can minimize interference from matrix components that do not fluoresce under the same conditions, thereby enhancing the signal-to-noise ratio.

An alternative, and increasingly common, approach is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers exceptional specificity and sensitivity and can often quantify the analyte directly without derivatization, simplifying sample preparation.[11][12][13] However, the HPLC-FLD method presented here is widely accessible, cost-effective, and highly reliable for routine quality control applications.

G cluster_workflow Analytical Workflow Sample Sample Weighing & Dissolution Deriv Pre-Column Derivatization (OPA Reagent) Sample->Deriv Aliquot Inject HPLC Injection Deriv->Inject Derivatized Sample Sep Chromatographic Separation (C18 Column) Inject->Sep Detect Fluorescence Detection (FLD) Sep->Detect Quant Data Analysis & Quantification Detect->Quant Chromatogram

Figure 1: High-level workflow for the quantification of 1-(Cyclohexylmethyl)azetidin-3-amine.

Detailed Experimental Protocol: HPLC-FLD Method

This protocol provides a comprehensive, step-by-step guide for method implementation.

Materials and Reagents
  • Analyte: 1-(Cyclohexylmethyl)azetidin-3-amine reference standard (>98% purity)

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (Deionized, 18.2 MΩ·cm)

  • Reagents:

    • o-Phthalaldehyde (OPA)

    • 3-Mercaptopropionic acid (3-MPA)

    • Boric Acid

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl)

Reagent Preparation
  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of deionized water. Adjust pH to 9.5 with 1 M NaOH. Make up to 100 mL with water.

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add this to 9 mL of 0.4 M Borate Buffer (pH 9.5). Finally, add 50 µL of 3-mercaptopropionic acid. Mix well. This reagent should be prepared fresh daily and protected from light.[8]

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and fluorescence detector.

  • Analytical Balance: 4- or 5-place

  • pH Meter

  • Volumetric glassware, pipettes, and vials

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the stock solution with the 50:50 methanol/water diluent.

  • Sample Preparation: Accurately weigh a sample containing the expected equivalent of ~1 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of the 50:50 methanol/water diluent, sonicate for 10 minutes to ensure complete dissolution/extraction, then dilute to volume. Filter the solution through a 0.45 µm syringe filter prior to derivatization.

Derivatization Procedure
  • Expertise Note: The reaction stoichiometry and timing are critical for reproducible results. The automated procedure within an autosampler is highly recommended to ensure precise timing for all samples and standards.[8]

  • In an autosampler vial, combine 100 µL of the sample (or standard) solution with 100 µL of the OPA Derivatization Reagent.

  • Mix/agitate for exactly 2 minutes at room temperature.

  • Immediately inject a defined volume (e.g., 10 µL) onto the HPLC system.

HPLC Operating Conditions
ParameterRecommended Setting
Column Reversed-Phase C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-22 min: 80% B; 22-25 min: 80% to 30% B; 25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Fluorescence Detector Excitation (λex): 340 nm; Emission (λem): 455 nm

Method Validation: A Self-Validating System

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[4][10][14] Each parameter confirms the reliability of the results.

Specificity

Specificity demonstrates the ability to assess the analyte unequivocally in the presence of other components.[9][10]

  • Protocol: Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution, and a sample spiked with known impurities.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks (resolution > 2.0). No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.

Linearity and Range
  • Protocol: Analyze the prepared calibration standards (e.g., 5 levels) in triplicate. Plot a graph of the peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999. The y-intercept should be minimal.

Accuracy (Recovery)

Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[10]

  • Protocol: Spike a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[10]

  • Protocol (Repeatability): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Protocol (Intermediate Precision): Repeat the analysis on a different day with a different analyst or on different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on the signal-to-noise ratio (S/N).

  • Protocol: Analyze progressively more dilute solutions of the analyte.

  • Acceptance Criteria: LOD is the concentration that yields an S/N ratio of ~3:1. LOQ is the concentration that yields an S/N ratio of ~10:1 and can be quantified with acceptable precision and accuracy.

Summary of Validation Data (Example)
Validation ParameterResultAcceptance Criteria
Specificity CompliesNo interference at analyte RT
Linearity (R²) 0.9995≥ 0.999
Range (µg/mL) 0.1 - 10.0-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability RSD) 0.85%≤ 2.0%
Precision (Intermediate RSD) 1.20%≤ 2.0%
LOD (µg/mL) 0.03S/N ≈ 3
LOQ (µg/mL) 0.10S/N ≈ 10

Visualization of the Derivatization Reaction

The chemical reaction between the primary amine of the analyte and the OPA/thiol reagent is the cornerstone of this method's sensitivity.

G cluster_reaction OPA Derivatization of Primary Amine Analyte 1-(Cyclohexylmethyl)azetidin-3-amine (R-NH2) Product Fluorescent Isoindole Derivative Analyte->Product OPA o-Phthalaldehyde (OPA) OPA->Product Thiol 3-Mercaptopropionic Acid (R'-SH) Thiol->Product

Figure 2: Schematic of the OPA derivatization reaction with the target primary amine.

Conclusion and Trustworthiness

The HPLC-FLD method detailed in this application note provides a reliable, sensitive, and robust system for the quantification of 1-(Cyclohexylmethyl)azetidin-3-amine. By integrating a validated pre-column derivatization step, the inherent challenge of analyzing a non-chromophoric amine is effectively overcome. The rigorous validation protocol ensures that the method generates data of high integrity, suitable for quality control and regulatory submission purposes in the pharmaceutical industry.[4][9] This self-validating system provides confidence in the accuracy and precision of every measurement, underpinning critical decisions in drug development and manufacturing.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • Validation of Impurity Methods, Part II. LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Prolytic.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroform
  • Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroformates.
  • Derivatization and Separation of Aliph
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • High-throughput single-fly LC–MS/MS for quantitative profiling of biogenic amines in Drosophila. PMC.
  • Quantitative Screening of Twenty Six Aromatic Amines Originated
  • Effect of pH on LC-MS Analysis of Amines.
  • Cooking Utensils: Determination of Primary Arom
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • (R)-1-(cyclohexylmethyl)piperidin-3-amine | 876159-95-4. BenchChem.
  • (S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine. Sigma-Aldrich.

Sources

Application

Application Notes and Protocols for the Use of 1-(Cyclohexylmethyl)azetidin-3-amine in the Development of CNS Modulators

Introduction: The Azetidine Scaffold as a Privileged Motif in CNS Drug Discovery The development of novel therapeutics for Central Nervous System (CNS) disorders presents a significant challenge in modern medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in CNS Drug Discovery

The development of novel therapeutics for Central Nervous System (CNS) disorders presents a significant challenge in modern medicinal chemistry. The blood-brain barrier (BBB) and the complexity of neuronal signaling pathways necessitate innovative molecular designs for effective drug candidates.[1] Among the various heterocyclic scaffolds utilized in drug discovery, the four-membered azetidine ring has emerged as a structurally and functionally significant motif for crafting CNS-active compounds.[1][2] Its inherent conformational rigidity, metabolic stability, and versatility as a pharmacophoric element have led to its successful application in targeting a diverse range of CNS receptors and transporters.[1][2]

The azetidine scaffold imparts a degree of conformational constraint that can enhance binding affinity and selectivity for target proteins by minimizing the entropic penalty upon binding.[1] Furthermore, the strained nature of the four-membered ring often confers favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the potential application of a specific azetidine derivative, 1-(Cyclohexylmethyl)azetidin-3-amine, in the discovery and development of novel CNS modulators, drawing upon established principles of azetidine chemistry and CNS drug development.

Compound Profile: 1-(Cyclohexylmethyl)azetidin-3-amine

Structural Features and Rationale for CNS Activity

1-(Cyclohexylmethyl)azetidin-3-amine incorporates three key structural features that suggest its potential as a CNS modulator:

  • Azetidine Ring: As previously discussed, this strained, four-membered heterocycle provides a rigid scaffold, which can be advantageous for specific receptor interactions within the CNS.[1][2]

  • Cyclohexylmethyl Group: The lipophilic cyclohexyl moiety can enhance the molecule's ability to cross the blood-brain barrier, a critical step for CNS-acting drugs.[3] The methylene spacer provides flexibility for optimal positioning within a receptor binding pocket.

  • Primary Amine: The 3-amino group serves as a key interaction point, potentially forming hydrogen bonds or salt bridges with amino acid residues in target proteins. This functional group is common in many neuroactive compounds.

The combination of these features suggests that 1-(Cyclohexylmethyl)azetidin-3-amine is a promising candidate for exploring a range of CNS targets, including but not limited to G protein-coupled receptors (GPCRs) and ion channels, which are frequently modulated by compounds with similar structural motifs.[4]

Synthetic Strategy

While a specific synthesis for 1-(Cyclohexylmethyl)azetidin-3-amine is not detailed in the provided literature, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of substituted azetidines. A common approach involves the cyclization of a suitably functionalized precursor.[5]

Proposed Synthetic Workflow:

G cluster_0 Synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine A 1,3-Dibromopropane C Intermediate Azetidine A->C Reaction with B B Cyclohexylmethanamine B->C E Amine Functionalization C->E Introduction of Amine Precursor D 1-(Cyclohexylmethyl)azetidin-3-amine E->D Reduction/Deprotection

Figure 1: Proposed synthetic workflow for 1-(Cyclohexylmethyl)azetidin-3-amine.

Protocol: Synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine

  • Step 1: Synthesis of 1-(Cyclohexylmethyl)azetidine.

    • A mixture of cyclohexylmethanamine and 1,3-dibromopropane is refluxed in the presence of a base such as potassium carbonate in a suitable solvent like ethanol.[6]

    • The reaction mixture is then worked up using standard extraction and purification techniques, such as column chromatography, to isolate the 1-(cyclohexylmethyl)azetidine intermediate.

  • Step 2: Functionalization at the 3-position.

    • The 1-(cyclohexylmethyl)azetidine can be functionalized at the 3-position through various established methods, such as lithiation followed by reaction with an electrophilic nitrogen source.

    • Alternatively, a precursor with a suitable functional group at the 3-position could be used in the initial cyclization step.

  • Step 3: Formation of the 3-amino Group.

    • If a precursor like a ketone is introduced at the 3-position, it can be converted to the amine via reductive amination.

    • If a protected amine was used, the final step would involve deprotection to yield the target compound, 1-(Cyclohexylmethyl)azetidin-3-amine.

In Vitro Evaluation Strategy: A Tiered Approach

A systematic in vitro evaluation is crucial to characterize the potential of 1-(Cyclohexylmethyl)azetidin-3-amine as a CNS drug candidate. This process should begin with an assessment of its ability to cross the BBB and a preliminary safety profile.[7][8][9]

Workflow for In Vitro Evaluation:

G cluster_0 In Vitro Evaluation Workflow A Compound Synthesis & QC B BBB Permeability Assay (Transwell) A->B C In Vitro Safety Pharmacology B->C Permeable? D Primary Target Screening C->D Safe? E Lead Optimization D->E Active?

Figure 2: Tiered workflow for the in vitro evaluation of CNS drug candidates.

Protocol: In Vitro Blood-Brain Barrier Permeability Assessment using a Transwell Assay

This protocol is based on the widely used transwell assay to model the BBB.[7]

  • Cell Culture:

    • Culture a confluent monolayer of brain microvascular endothelial cells (BMECs) on a porous membrane of a transwell insert.[7] The insert separates the apical (blood side) and basolateral (brain side) chambers.

  • Barrier Integrity Measurement:

    • Assess the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).[7] A high TEER value indicates a tight barrier.

  • Permeability Assay:

    • Add 1-(Cyclohexylmethyl)azetidin-3-amine to the apical chamber at a known concentration.

    • At various time points, collect samples from the basolateral chamber.

    • Quantify the concentration of the compound in the basolateral samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.

Table 1: Interpretation of Apparent Permeability (Papp) Values

Papp (x 10⁻⁶ cm/s)Predicted In Vivo Brain Penetration
> 5High
2 - 5Medium
< 2Low

Protocol: Preliminary In Vitro Safety Pharmacology

Early assessment of potential adverse effects is critical.[10] A panel of in vitro assays should be conducted to evaluate the compound's effect on key physiological functions.

  • hERG Channel Assay:

    • Assess the potential for cardiac arrhythmia by evaluating the compound's ability to inhibit the hERG potassium channel.

  • CYP450 Inhibition Assay:

    • Determine the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

  • General Cytotoxicity Assay:

    • Evaluate the compound's general toxicity using a cell-based assay, such as the MTT or LDH release assay, on a relevant cell line (e.g., neuronal cells).[10]

In Vivo Assessment Strategy: Behavioral Phenotyping

Following promising in vitro data, in vivo studies in animal models are necessary to evaluate the compound's effects on behavior and its potential therapeutic efficacy for CNS disorders.[11][12][13]

Workflow for In Vivo Assessment:

G cluster_0 In Vivo Assessment Workflow A Acute Toxicity & Dose-Ranging B Behavioral Screening Battery A->B C Disease-Specific Models B->C Behavioral Effects Observed? D Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling C->D Efficacy in Disease Model? E IND-Enabling Studies D->E

Figure 3: Phased workflow for the in vivo assessment of CNS drug candidates.

Protocol: Open Field Test for General Locomotor Activity and Anxiety-Like Behavior

The open field test is a common initial screen to assess a compound's effect on general activity and anxiety.[11][14]

  • Apparatus:

    • A square arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

  • Procedure:

    • Administer 1-(Cyclohexylmethyl)azetidin-3-amine or vehicle to rodents (mice or rats) at various doses.

    • After a predetermined time for drug absorption, place the animal in the center of the open field.

    • Record the animal's behavior for a set period (e.g., 10-15 minutes) using an automated tracking system.

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, mean speed.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery, number of entries into the center zone.

Table 2: Interpreting Open Field Test Results

ObservationPotential Interpretation
Increased total distanceStimulant effect
Decreased total distanceSedative or motor-impairing effect
Increased time in centerAnxiolytic-like effect
Decreased time in centerAnxiogenic-like effect

Protocol: Elevated Plus Maze for Anxiety-Like Behavior

The elevated plus maze is a widely used model to specifically assess anxiety-like behavior.[14]

  • Apparatus:

    • A plus-shaped maze elevated from the floor with two open arms and two closed arms.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the animal at the center of the maze, facing an open arm.

    • Record the animal's behavior for a set period (e.g., 5 minutes).

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Data Interpretation and Future Directions

The data generated from these initial in vitro and in vivo studies will provide a comprehensive preliminary profile of 1-(Cyclohexylmethyl)azetidin-3-amine.

  • Favorable Profile: If the compound demonstrates good BBB permeability, a clean safety profile, and interesting behavioral effects (e.g., anxiolytic-like or antidepressant-like), further studies would be warranted. These would include target identification and validation, lead optimization to improve potency and selectivity, and evaluation in more specific disease models (e.g., models of depression, anxiety, or neurodegenerative diseases).[12][14]

  • Unfavorable Profile: If the compound shows poor BBB permeability, significant off-target effects, or undesirable behavioral changes, medicinal chemistry efforts would be needed to modify the structure to address these liabilities.

The azetidine scaffold offers a rich chemical space for the development of novel CNS modulators.[1][15] Systematic evaluation of derivatives such as 1-(Cyclohexylmethyl)azetidin-3-amine, using the protocols outlined in this guide, provides a robust framework for identifying and advancing promising new therapeutic candidates.

References

  • The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds - Benchchem. (n.d.).
  • In Vitro Blood Brain Barrier Models for Drug Development - Tempo Bioscience. (2022, December 18).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries - ACS Publications. (2012, August 1).
  • In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs. (n.d.).
  • CNS and Pain Models - Sygnature Discovery. (n.d.).
  • Patented in vitro blood-brain barrier models in CNS drug discovery - PubMed. (2011, May 1).
  • CNS Pharmacology Models | Medicilon. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Integrating in Silico and in Vitro Approaches To Predict Drug Accessibility to the Central Nervous System | Molecular Pharmaceutics - ACS Publications. (2021, November 13).
  • Behavioral Models of CNS Diseases - CEPHARES. (n.d.).
  • Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK. (2025, June 5).
  • CNS Disease Models and Safety Pharmacology Testing - WuXi Biology. (n.d.).
  • Synthesis of (±)-(E)-1-[2-[(4-methylphenyl)methylene]cyclohexyl]-azetidine - PrepChem.com. (n.d.).
  • Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC - NIH. (n.d.).
  • Azetidine synthesis - Organic Chemistry Portal. (n.d.).
  • Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine

Welcome to the technical support center for the synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable azetidine derivative. The inherent ring strain of the azetidine core can present unique synthetic hurdles.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common problems encountered during the synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine, which is typically approached via two primary routes:

  • Reductive Amination: Reaction of a suitable azetidin-3-one precursor with cyclohexanemethanamine.

  • N-Alkylation: Reaction of azetidin-3-amine with a cyclohexylmethyl halide.

Issue 1: Low Yield in Reductive Amination of N-Boc-azetidin-3-one with Cyclohexanemethanamine

Question: I am attempting to synthesize N-Boc-1-(cyclohexylmethyl)azetidin-3-amine via reductive amination of N-Boc-azetidin-3-one and cyclohexanemethanamine using sodium triacetoxyborohydride (NaBH(OAc)₃), but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer: Low yields in this reductive amination are a frequent challenge. The core of this reaction involves the formation of an iminium ion intermediate, which is then reduced.[3] Several factors can hinder this process.

Underlying Causes & Solutions:

  • Incomplete Iminium Ion Formation: The initial condensation between the ketone and the amine to form the iminium ion is a critical equilibrium-driven step.

    • Troubleshooting:

      • Addition of a Mild Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making it more electrophilic and favoring the initial nucleophilic attack by the amine.[3]

      • Azeotropic Water Removal: Although often performed in a single pot, ensuring anhydrous conditions is crucial. Water is a byproduct of iminium ion formation; its presence can shift the equilibrium back towards the starting materials. Conducting the reaction in a solvent like dichloroethane (DCE) with a Dean-Stark trap can be beneficial, though often simply using anhydrous solvents and reagents is sufficient.

  • Suboptimal Reducing Agent Addition: The timing and method of adding the reducing agent are critical.

    • Troubleshooting:

      • Staged Addition: Add the amine to the ketone and stir for a period (e.g., 20-30 minutes) before introducing the sodium triacetoxyborohydride.[3] This allows for the formation of the iminium ion in sufficient concentration before the reduction step.

      • Portion-wise Addition: Sodium triacetoxyborohydride can react with moisture and should be added in portions to control the reaction temperature and ensure its efficacy throughout the reaction.[3]

  • Steric Hindrance: The cyclohexylmethyl group is sterically bulky, which can slow down the initial nucleophilic attack on the azetidin-3-one.

    • Troubleshooting:

      • Increased Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, extending the reaction time (up to 24 hours) or gently heating the mixture (e.g., to 40-50 °C) can help overcome the steric barrier.[3] However, be cautious of potential side reactions at higher temperatures.

Optimized Reductive Amination Protocol:
ParameterRecommendationRationale
Solvent Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)Aprotic, good for iminium formation.
Stoichiometry Cyclohexanemethanamine (1.0-1.2 equiv.), NaBH(OAc)₃ (1.2-1.5 equiv.)A slight excess of the amine and reducing agent drives the reaction to completion.[3]
Catalyst Acetic Acid (0.1 equiv.)Facilitates iminium ion formation, especially with less reactive amines.[3]
Temperature Room Temperature (can be gently heated if necessary)Balances reaction rate with minimizing side reactions.
Procedure 1. Dissolve N-Boc-azetidin-3-one in anhydrous solvent. 2. Add cyclohexanemethanamine and acetic acid. 3. Stir for 30 minutes at room temperature. 4. Add NaBH(OAc)₃ portion-wise. 5. Stir for 2-24 hours, monitoring by TLC/LC-MS.Staged addition ensures iminium ion formation prior to reduction.[3]
Issue 2: Competing Dialkylation and Low Selectivity in N-Alkylation of Azetidin-3-amine

Question: I am trying to synthesize 1-(Cyclohexylmethyl)azetidin-3-amine by reacting azetidin-3-amine with cyclohexylmethyl bromide, but I am observing significant amounts of the dialkylated product and other side products. How can I improve the selectivity for mono-alkylation?

Answer: Achieving selective mono-N-alkylation of primary amines can be challenging due to the increased nucleophilicity of the secondary amine product compared to the starting primary amine. This often leads to over-alkylation.

Underlying Causes & Solutions:

  • Relative Nucleophilicity: The desired product, 1-(cyclohexylmethyl)azetidin-3-amine, is a secondary amine and is often more nucleophilic than the starting azetidin-3-amine, leading to a second alkylation event.

    • Troubleshooting:

      • Use of a Large Excess of the Amine: Employing a significant excess (3-5 equivalents or more) of azetidin-3-amine relative to the cyclohexylmethyl bromide can statistically favor the mono-alkylation of the starting material. However, this requires subsequent removal of the unreacted amine.

      • Controlled Addition of the Alkylating Agent: Slowly adding the cyclohexylmethyl bromide to the reaction mixture containing the amine and base can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of the product reacting further.

  • Base Selection and Strength: The choice of base is critical for selective deprotonation and minimizing side reactions.

    • Troubleshooting:

      • Use of a Hindered or Mild Base: Strong, non-nucleophilic bases like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydride, which can lead to multiple deprotonations and side reactions.

      • Competitive Deprotonation/Protonation Strategy: A more advanced technique involves using the hydrobromide salt of the starting amine. A controlled amount of a suitable base will selectively deprotonate the primary amine hydrobromide, allowing it to react. The newly formed secondary amine product will then be protonated, rendering it unreactive towards further alkylation.[4][5]

Visualizing the N-Alkylation Challenge and Solution

G cluster_0 Standard N-Alkylation cluster_1 Selective Mono-Alkylation Strategy A Azetidin-3-amine (Primary) B 1-(Cyclohexylmethyl)azetidin-3-amine (Secondary) A->B + Cyclohexylmethyl-Br (Desired Reaction) C Dialkylated Product (Tertiary) B->C + Cyclohexylmethyl-Br (Over-alkylation Side Reaction) D Azetidin-3-amine•HBr E Azetidin-3-amine D->E + Base (Controlled) F 1-(Cyclohexylmethyl)azetidin-3-amine•HBr (Protonated, Unreactive) E->F + Cyclohexylmethyl-Br

Caption: N-alkylation pathways.

Issue 3: Difficulty in Purification of the Final Product

Question: I have successfully synthesized 1-(Cyclohexylmethyl)azetidin-3-amine, but I am struggling with its purification. Standard silica gel chromatography is giving poor separation and product loss. What are the best practices for purifying this compound?

Answer: The basic nature of amines often leads to strong interactions with the acidic silica gel, resulting in tailing, poor resolution, and low recovery during column chromatography.

Underlying Causes & Solutions:

  • Amine-Silica Interaction: The lone pair on the nitrogen atoms of your product can interact strongly with the acidic silanol groups on the surface of the silica gel.

    • Troubleshooting:

      • Base-Treated Silica: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites, improving the elution profile of the amine. A common practice is to use a solvent system containing a small percentage (e.g., 0.5-2%) of triethylamine or ammonium hydroxide.

      • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or a specialized amine-functionalized silica gel, which is designed for the purification of basic compounds.[6]

  • Product Volatility and Boc-Deprotection: If the synthesis was performed on a Boc-protected intermediate, the final deprotection step can introduce impurities that are difficult to remove.

    • Troubleshooting:

      • Aqueous Work-up: After deprotection (e.g., with TFA or HCl), a careful aqueous work-up is essential. Basifying the aqueous layer with NaOH or K₂CO₃ to a high pH (e.g., 10-12) will deprotonate the amine, allowing for efficient extraction into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine will help remove residual water and water-soluble impurities.

      • Salt Formation and Recrystallization: For highly pure material, consider converting the final amine into a salt (e.g., hydrochloride or tartrate). These salts are often crystalline and can be purified by recrystallization, after which the free base can be regenerated if needed.

General Purification Workflow

Caption: Purification workflow for the final product.

References

  • De la Torre, A., & Schomaker, J. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Retrieved from [Link]

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, ACS Publications. Retrieved from [Link]

  • De la Torre, A., & Schomaker, J. M. (2023). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. Retrieved from [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed - NIH. Retrieved from [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of new 1-alkyl/cyclohexyl-3,3-diaryl-1′-methylspiro[azetidine-2,3′-indoline]-2′,4-diones. Retrieved from [Link]

  • Reddit. (2022, October 17). N-alkylation with cyclomethylbromide. Retrieved from [Link]

  • Powers, J. T., & Schindler, C. S. (2019). Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC. Retrieved from [Link]

  • ResearchGate. (2014, April 7). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • Ye, L., & Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Retrieved from [Link]

  • Baxendale Group - Durham University. (2005, July 27). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Retrieved from [Link]

  • Bickler, B. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. Retrieved from [Link]

  • Green Chemistry. (n.d.). In situ Fmoc removal. Retrieved from [Link]

Sources

Optimization

Section 1: Intramolecular Cyclization (Gabriel-Type Approaches)

Welcome to the Technical Support Center for Azetidine Chemistry. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis and functionalization of N-substituted az...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidine Chemistry. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis and functionalization of N-substituted azetidines.

Azetidines are highly valuable 4-membered saturated nitrogen heterocycles used extensively in drug development to improve ligand efficiency and pharmacokinetic profiles. However, the inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes these molecules thermodynamically unstable and highly susceptible to side reactions such as polymerization, elimination, and ring-opening cleavage (1)[1].

This guide provides mechanistic insights, self-validating protocols, and targeted solutions to overcome these synthetic bottlenecks.

FAQ: Why am I observing massive polymerization and elimination instead of the desired 4-membered ring cyclization?

Mechanistic Insight: The double SN2 cyclization of 1,3-dihalopropanes with primary amines is thermodynamically hindered by the high ring strain of the forming azetidine (2)[2]. Under standard thermal conditions, the activation energy required to close the ring is so high that intermolecular side reactions (polymerization) and the sequential elimination of HX (forming allylamines) outcompete the desired intramolecular cyclization (3)[3].

Solution: Shift from dihalides to cyclic sulfates or bis-triflates, and utilize microwave irradiation to kinetically favor ring closure.

Table 1: Impact of Electrophile and Conditions on Cyclization vs. Side Reactions

Electrophile PrecursorReaction ConditionDominant Side ReactionExpected Azetidine Yield
1,3-DibromopropaneProlonged Heating, High Conc.Polymerization, Elimination< 30%
1,3-Propanediol Bis-triflateLow Temp (-78 °C to RT), DiluteMinimal (Traces of elimination)60 - 85%
Propanediol Cyclic SulfateMicrowave (15 min), Basic AqueousHydrolysis (Minor)70 - 90%

(Data synthesized from 2[2] and 4[4])

Protocol 1: Microwave-Assisted Synthesis via Cyclic Sulfates

This self-validating system ensures that the acyclic intermediate is fully formed before the energy-intensive cyclization step is triggered.

  • Preparation: Dissolve the primary amine (1.0 equiv) and 1,3-propanediol cyclic sulfate (1.2 equiv) in a basic aqueous medium (e.g., aqueous NaOH/THF mixture). Causality: Cyclic sulfates are superior leaving groups that prevent the sequential HX elimination that plagues 1,3-dibromopropanes.

  • Intermediate Formation: Stir at room temperature for 30 minutes. Causality: Allowing the SN2 attack to form the 3-(ammonio)propyl sulfate intermediate at room temperature prevents premature thermal degradation.

  • Cyclization: Transfer the vessel to a microwave reactor. Irradiate at 100 °C for 15 minutes. Causality: Microwave irradiation provides a rapid, uniform energy spike needed to overcome the high activation barrier of the strained ring closure, kinetically outcompeting polymerization.

  • Validation & Workup: Cool to room temperature, extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate. Self-Validation: Analyze the crude mixture by TLC; the absence of baseline polymeric streaks confirms successful intramolecular cyclization.

Section 2: Functionalization & N-Acylation (Ring-Opening Instability)

FAQ: My azetidine ring opens during N-acylation with acyl chlorides. How can I prevent this?

Mechanistic Insight: Acyl chlorides can act as weak Lewis acids, and the reaction generates HCl as a byproduct. Lewis acids and protons coordinate to the azetidine nitrogen, drastically increasing the ring strain. This makes the adjacent ring carbons highly susceptible to SN2-type nucleophilic attack by chloride ions, leading to irreversible ring-opening cleavage (1)[1].

Protocol 2: Low-Temperature N-Acylation

This protocol utilizes kinetic freezing and acid scavenging to protect the strained core.

  • Setup: Dissolve the azetidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Trace water reacts with acyl chlorides to form excess HCl, a potent trigger for acid-catalyzed ring opening.

  • Cooling: Chill the reaction mixture to 0 °C to -78 °C using a dry ice/acetone bath. Causality: Lowering the temperature suppresses the kinetic rate of SN2-type nucleophilic attack on the strained ring carbons.

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Causality: Excess base acts as a sponge, scavenging generated HCl before it can protonate the azetidine nitrogen.

  • Acylation: Add the acyl chloride (1.1 equiv) slowly, dropwise over 15-30 minutes.

  • Validation & Quench: Monitor closely by TLC every 15 minutes. Quench immediately with saturated aqueous NaHCO3 once the starting material is consumed. Self-Validation: A stable molecular ion peak in MS without a +36 m/z shift (which would indicate the addition of HCl across an opened ring) confirms the azetidine remains intact.

Section 3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

FAQ: I am trying to synthesize N-aryl azetidines using Buchwald-Hartwig coupling, but I am getting poor yields and hydrodehalogenated byproducts. What is going wrong?

Mechanistic Insight: In Buchwald-Hartwig aminations, the intermediate amido-palladium complex can undergo an unproductive side reaction: β -hydride elimination. This yields a hydrodehalogenated arene and an unstable imine (5)[5]. Furthermore, the steric bulk and unique geometry of the azetidine ring can slow down the transmetalation step, giving the side reaction more time to occur (6)[6].

Protocol 3: Optimized Buchwald-Hartwig Coupling for N-Aryl Azetidines

This protocol uses steric pressure to force the catalytic cycle forward.

  • Catalyst Preparation: In a glovebox, combine Pd2(dba)3 (1-2 mol%) and a bulky biaryl phosphine ligand (e.g., BrettPhos or XPhos, 2-4 mol%) in anhydrous toluene. Causality: Bulky biaryl phosphines are selected because their immense steric bulk forces the Pd center into a rigid geometry that dramatically accelerates reductive elimination, effectively outcompeting the slower β -hydride elimination pathway (7)[7].

  • Reagent Addition: Add the aryl halide (1.0 equiv), the azetidine derivative (1.2 equiv), and a base. Causality: Using strong bases like NaOtBu facilitates transmetalation, but if your azetidine has base-sensitive functional groups, swap to Cs2CO3 to prevent degradation.

  • Reaction: Seal the vessel, remove from the glovebox, and heat to 80-100 °C for 12-24 hours.

  • Validation & Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Self-Validation: Analyze the crude mixture by GC-MS. The absence of the hydrodehalogenated arene confirms that β -hydride elimination was successfully suppressed.

Troubleshooting Visualization

AzetidineTroubleshooting A Azetidine Synthesis / Functionalization BB BB A->BB Gabriel-Type B Identify the Side Reaction D Ring-Opening Cleavage (During N-Acylation) B->D Electrophilic E Beta-Hydride Elimination (During Cross-Coupling) B->E Pd-Catalyzed C Polymerization / Elimination (During Cyclization) F Action: Use Cyclic Sulfates or Bis-triflates & Microwave C->F G Action: Lower Temp (-78°C) & Scavenge Lewis Acids D->G H Action: Use Bulky Ligands (BrettPhos/XPhos) E->H I Result: High Yield Intramolecular Closure F->I J Result: Intact N-Acyl Azetidine G->J K Result: Successful N-Aryl Azetidine H->K BB->C Gabriel-Type

Logical workflow for diagnosing and troubleshooting common azetidine synthesis side reactions.

References

  • How to prevent the ring-opening of azetidines during subsequent reactions , Benchchem. 1

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES , LOCKSS (University of Alberta). 2

  • Synthesis of azetidines , Organic Chemistry Portal. 4

  • Novel Syntheses of Azetidines and Azetidinones , ACS Chemical Reviews. 3

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines , ResearchGate. 7

  • Buchwald–Hartwig amination , Wikipedia. 5

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? , WuXi AppTec. 6

Sources

Troubleshooting

optimization of reaction conditions for azetidine functionalization

Authorized by: Senior Application Scientist Welcome to the Advanced Heterocycle Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of highly strained 4-member...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authorized by: Senior Application Scientist

Welcome to the Advanced Heterocycle Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of highly strained 4-membered nitrogen heterocycles. Azetidines are prized as bioisosteres in medicinal chemistry, but their inherent ring strain (approximately 25.4 kcal/mol) makes them notoriously prone to ring-opening, poor regioselectivity, and catalyst poisoning[1].

This guide provides field-proven, self-validating protocols and mechanistic insights to help you optimize your reaction conditions and prevent degradation during complex syntheses.

Diagnostic FAQs & Mechanistic Insights

Q1: Why does my azetidine ring open during N-acylation or Pd-catalyzed cross-coupling, and how do I prevent it? Causality: The primary driver of azetidine degradation is its high ring strain. When Lewis acids (or even weak Lewis acidic acyl chlorides) coordinate to the azetidine nitrogen, they further increase this strain[1]. This lowers the activation barrier for nucleophilic attack, leading to an SN2-type cleavage and the formation of unwanted γ-chloroamides[1]. In palladium-catalyzed cross-couplings, the nitrogen can coordinate to the Pd center, poisoning the catalyst or promoting β-carbon elimination. Solution: Conduct reactions at heavily suppressed temperatures (0 °C to -78 °C) to deny the system the thermal energy required to overcome the ring-opening activation barrier[1]. For cross-couplings, utilize bulky, electron-rich ligands (e.g., XPhos) that promote rapid reductive elimination, outcompeting the ring-opening pathway.

Q2: How can I optimize photoredox C(sp³)-C(sp³) cross-coupling for late-stage azetidine functionalization? Causality: Generating tertiary benzylic radicals is traditionally difficult due to high steric demand and the stability of the resulting radical, which often leads to reversible Giese additions and high dimerization rates[2]. However, when the benzylic radical is part of a strained azetidine ring, the radical is less stable and more π-delocalized[2]. According to Bent's rule, this strain renders the subsequent Giese addition to activated alkenes irreversible, drastically reducing dimerization and increasing product yields[2]. Solution: Use 3-aryl-3-carboxylic acid azetidines as precursors for decarboxylative alkylation via visible-light photoredox catalysis[2]. The strain actively works in your favor to drive the reaction forward.

Q3: What are the best protecting group strategies for azetidines to avoid degradation during multi-step synthesis? Causality: The choice of protecting group dictates the survival of the ring. The Boc (tert-Butoxycarbonyl) group is acid-labile; if subsequent cross-coupling steps generate acidic byproducts, the Boc group may cleave, exposing the secondary amine to polymerization or ring-opening[1]. Solution: Transition to a Cbz (Carboxybenzyl) group for orthogonal stability under acidic conditions, which can later be removed cleanly via hydrogenolysis[1]. If strong electron-withdrawing properties are needed to deactivate the nitrogen, sulfonyl groups (e.g., Tosyl) are highly stable but require harsh reductive conditions for removal[1].

Quantitative Optimization Data

Table 1: Protecting Group Stability & Deprotection Matrices for Azetidines

Data synthesized from standardized heterocycle stability profiles[1].

Protecting GroupStability under Acidic ConditionsStability under Basic ConditionsDeprotection ConditionsOptimization Notes
Boc Labile (Cleaves rapidly)Highly StableStrong Acid (TFA, HCl)Avoid if subsequent cross-coupling generates acidic byproducts.
Cbz Highly StableHighly StableHydrogenolysis (H₂, Pd/C)Best for orthogonal deprotection. Avoid if molecule contains reducible halogens.
Sulfonyl (Ts) Highly StableHighly StableHarsh Reduction (Na/NH₃)Deactivates nitrogen, preventing catalyst poisoning, but removal is severe.
Table 2: Radical Reactivity Comparison (Photoredox Giese Addition)

Comparison of benzylic radical behavior based on ring strain[2].

Radical Precursor TypeRing StrainRadical StabilityDimerization RateGiese Addition Yield
Non-strained Benzylic NoneHighHigh (Major Byproduct)Low (< 30%)
Oxetane/Azetidine High (~25 kcal/mol)Low (π-delocalized)NegligibleHigh (70-95%)

Process Visualizations

TroubleshootingLogic Start Azetidine Reaction Initiated Issue Ring-Opening Byproducts Detected? Start->Issue CheckLA Evaluate Lewis Acidity & Nucleophiles Issue->CheckLA Yes (e.g., γ-chloroamide) Success Intact Azetidine Isolated Issue->Success No Temp Lower Temp to 0°C or -78°C CheckLA->Temp Thermal/Lewis Acid Cleavage Protect Switch Protecting Group (e.g., Boc to Cbz) CheckLA->Protect Acidic Deprotection Cleavage Temp->Success Protect->Success

Troubleshooting logic tree for mitigating azetidine ring-opening side reactions.

PhotoredoxCycle PC Ir(III) Photocatalyst Ground State PC_star *Ir(III) Excited State (Highly Oxidizing) PC->PC_star Visible Light (Blue LED) Oxidation SET from Azetidine-COOH (Decarboxylation) PC_star->Oxidation Electron Transfer Radical Tertiary Azetidine Radical (Strained, π-delocalized) Oxidation->Radical - CO2 Coupling Giese Addition to Activated Alkene Radical->Coupling Irreversible Addition Coupling->PC SET (Ir(II) to Ir(III)) Product 3-Alkyl-3-Aryl Azetidine Product Coupling->Product

Photoredox catalytic cycle for the decarboxylative alkylation of azetidines.

Self-Validating Experimental Protocols

Protocol A: Low-Temperature N-Acylation of Azetidines

Objective: Prevent ring-opening during the installation of acyl groups. Mechanism: Suppressing thermal energy ensures the system cannot reach the activation barrier for SN2 ring cleavage when the acyl chloride acts as a Lewis acid[1].

  • Preparation: Dissolve the azetidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice/brine or dry ice/acetone bath to reach 0 °C to -78 °C[1].

    • Validation Checkpoint: Ensure the internal temperature is completely stabilized before proceeding to prevent localized hot spots.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv).

  • Electrophile Addition: Add the acyl chloride (1.1 equiv) dropwise over 15 minutes.

  • Monitoring: Monitor via TLC every 15-30 minutes[1].

    • Validation Checkpoint: If a highly polar, UV-active spot appears (indicative of a γ-chloroamide ring-opened byproduct), the temperature is too high or the addition was too fast.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ immediately upon consumption of the starting material to prevent prolonged exposure to acidic byproducts.

Protocol B: Visible-Light Photoredox Decarboxylative Alkylation

Objective: C(sp³)-C(sp³) cross-coupling of 3-aryl-azetidine-3-carboxylic acids with activated alkenes. Mechanism: Single-electron transfer (SET) from the azetidine carboxylate to the excited photocatalyst generates a tertiary benzylic radical. Ring strain drives an irreversible Giese addition[2].

  • Reaction Assembly: In an oven-dried vial, combine 3-aryl-azetidine-3-carboxylic acid (1.0 equiv), activated alkene (1.5 equiv), and the Ir(III) photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-2 mol%).

  • Solvent & Base: Add degassed DMSO and a mild base (e.g., Cs₂CO₃, 1.5 equiv) to deprotonate the carboxylic acid, facilitating the SET process.

  • Degassing: Sparge the mixture with argon for 10 minutes.

    • Validation Checkpoint: Oxygen must be strictly excluded as it rapidly quenches the excited state photocatalyst and intercepts carbon-centered radicals.

  • Irradiation: Irradiate the mixture with a 450 nm blue LED at room temperature for 16-24 hours.

  • Monitoring: Analyze by LC-MS.

    • Validation Checkpoint: The absence of dimerized azetidine mass peaks confirms the strain-driven irreversible Giese addition was successful[2].

  • Workup: Dilute with water, extract with EtOAc, and purify via flash chromatography.

References

  • BenchChem. "How to prevent the ring-opening of azetidines during subsequent reactions." BenchChem Tech Support. 1

  • ChemRxiv. "Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability."2

  • Charnwood Discovery. "Application of Photoredox Catalysis for Late-stage Functionalization."3

  • RSC Publishing. "Recent advances in synthetic facets of immensely reactive azetidines."4

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Polar Amine Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the same lament from researchers: "My amine is stuck on the column," or "My compound elutes in the void volume." Polar am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the same lament from researchers: "My amine is stuck on the column," or "My compound elutes in the void volume." Polar amines are notoriously difficult to purify due to their basicity, strong hydrogen-bonding capacity, and variable ionization states.

This guide abandons generic advice in favor of field-proven troubleshooting strategies. Below, we dissect the root causes of common purification failures, explain the mechanistic causality behind each solution, and provide self-validating protocols to ensure your workflows are robust and reproducible.

Section 1: The "Void Volume" Dilemma (Reversed-Phase Challenges)

FAQ: My polar amine elutes in the void volume on a standard C18 column. How do I increase retention?

The Causality: This is a classic issue of ionization. In standard reversed-phase liquid chromatography (RP-LC), acidic modifiers like 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA) are routinely used. At this low pH (pH 2-3), basic amines (which typically have a pKa of 9–10) are fully protonated and ionized. Ionized species are highly hydrophilic; they bypass the hydrophobic C18 stationary phase entirely and elute in the void volume[1].

The Solution: To retain a polar amine in RP-LC, you must suppress its ionization by raising the mobile phase pH at least 1-2 units above the amine's pKa (typically to pH 10-11). This forces the amine into its neutral, more hydrophobic "free-base" state, allowing it to partition effectively into the C18 phase.

Table 1: Comparison of Mobile Phase Modifiers for Amine Purification
ModifierTypical ConcentrationpH RangeVolatility (LC-MS/Prep)Mechanistic Effect on Polar Amines
Formic Acid (FA) 0.1% (v/v)2.5 - 3.0ExcellentProtonates amines; causes void volume elution in RP-LC.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)~2.0Good (Ion suppresses MS)Acts as an ion-pairing agent; slightly increases RP retention.
Ammonium Bicarbonate 10 mM7.8 - 8.2ExcellentPartial neutralization; provides moderate RP retention.
Ammonium Hydroxide 0.1% (v/v)10.0 - 10.5ExcellentFully neutralizes most amines; maximizes RP retention.
Protocol 1: High-pH RP-LC Method Development
  • Column Selection: Ensure your C18 column is stable at high pH (e.g., hybrid silica or polymer-based C18). Warning: Standard bare silica dissolves above pH 8.

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide. Mobile Phase B is 100% Acetonitrile.

  • Gradient Design: Start at 2% B, hold for 1 column volume to wash away unretained salts, then ramp to 50% B over 10 column volumes.

  • Self-Validation System: Inject a neutral marker (e.g., uracil) to visually confirm the void volume, followed by your sample. If the target amine retains >2 column volumes past the uracil peak, your pH suppression is successful.

Section 2: Mastering HILIC for Highly Polar Amines

FAQ: High-pH RP-LC isn't working, or my compound degrades at high pH. When should I switch to HILIC, and how does it actually work?

The Causality: When an amine is too polar to retain on C18 even in its neutral state, or if it is a permanently charged quaternary ammonium salt, Hydrophilic Interaction Liquid Chromatography (2) is the required orthogonal approach[2]. HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase (typically >70% Acetonitrile). The critical mechanism relies on the 3-5% water in the mobile phase strongly adsorbing to the polar stationary phase, creating a microscopic, immobilized hydration layer[3]. Polar amines partition out of the bulk organic mobile phase and into this water layer, driven by liquid-liquid partitioning, hydrogen bonding, and electrostatic interactions[4].

Chromatography_Decision Start Polar Amine Purification CheckRet Does it retain on C18 with 0.1% FA? Start->CheckRet YesRP Optimize RP-LC (Adjust Gradient) CheckRet->YesRP Yes NoRet Elutes in Void Volume CheckRet->NoRet No HighPH Try High-pH RP-LC (10mM NH4HCO3, pH 10) NoRet->HighPH StillNo Still Poor Retention? HighPH->StillNo SwitchHILIC Switch to HILIC (Bare Silica/Amide) StillNo->SwitchHILIC Yes

Caption: Decision matrix for selecting the optimal chromatographic mode for polar amines.

Protocol 2: HILIC Method Development
  • Mobile Phase A (Weak Solvent): 100% Acetonitrile.

  • Mobile Phase B (Strong Solvent): 10 mM Ammonium Formate in Water, pH 3.0. Causality Note: Buffer salts are strictly required in HILIC to control electrostatic interactions and ensure a reproducible hydration layer.

  • Gradient: Start at 95% A (highly organic) and ramp down to 60% A over 15 minutes.

  • Sample Diluent Preparation: Dissolve your sample in a diluent that closely matches the starting conditions (e.g., 75% Acetonitrile)[5].

  • Self-Validation System: Monitor peak shape. If the peak is fronting or splitting, your sample diluent contains too much water. Dilute the sample further with Acetonitrile and re-inject; a restoration of peak symmetry validates the HILIC partitioning mechanism.

Section 3: The Tailing & Irreversible Binding Issue (Normal Phase)

FAQ: I get massive peak tailing or lose my compound entirely on bare silica gel. Why?

The Causality: This is caused by secondary electrostatic interactions. Bare silica gel is covered in weakly acidic silanol groups (Si-OH). When a basic amine travels through the column, it acts as a Lewis base and interacts strongly with these acidic sites. This leads to severe peak tailing, or in the case of highly basic polyamines, irreversible chemisorption. You must "blind" or deactivate these acidic silanols by adding a volatile basic modifier to your mobile phase, which competitively binds to the silanols.

Protocol 3: Silica Gel Deactivation Protocol
  • Solvent System: Prepare your standard normal-phase eluent (e.g., Dichloromethane/Methanol).

  • Modifier Addition: Add 1-5% (v/v) Triethylamine (TEA) or 1% of a 7N Ammonia in Methanol solution to the mobile phase.

  • Column Equilibration (Critical): Flush the bare silica column with at least 3-5 column volumes of the TEA-modified solvent before loading your sample. This pre-saturates the silanol binding sites.

  • Self-Validation System: Run a Thin Layer Chromatography (TLC) plate with and without the basic modifier. A successful deactivation will visibly change a smeared, tailing streak into a tight, circular spot.

Section 4: SCX Catch-and-Release (Sample Prep & Purification)

FAQ: How can I quickly isolate my basic amine from a complex, non-basic matrix without running a full chromatography column?

The Causality: Use Strong Cation Exchange (SCX) solid-phase extraction (SPE) in a "catch-and-release" methodology. SCX resin contains strongly acidic sulfonic acid groups (pKa < 1). When you acidify your sample, your basic amine becomes positively charged. As the sample passes through the SCX column, the protonated amine binds ionically to the sulfonic acid groups ("Catch"). Neutral and acidic impurities do not bind and are washed away. Finally, washing the column with a strong base neutralizes the amine, breaking the ionic bond and eluting the pure compound ("Release")[1].

SCX_Workflow Start Crude Mixture (Amines + Neutrals) Acidify Acidify Sample (pH 2-3) Start->Acidify Load Load onto SCX (Catch) Acidify->Load Wash Wash with MeOH (Removes Neutrals) Load->Wash Elute Elute with NH3 (Release) Wash->Elute Pure Pure Polar Amine Elute->Pure

Caption: Step-by-step workflow of the SCX catch-and-release purification strategy.

Protocol 4: SCX Catch-and-Release Step-by-Step
  • Conditioning: Flush the SCX cartridge with 1 volume of Methanol, followed by 1 volume of 1% Formic Acid in Water.

  • Loading (Catch): Acidify your crude sample to pH 2-3 using Formic Acid. Load the sample onto the cartridge at a flow rate of 1 mL/min. The amine is now immobilized.

  • Washing: Wash the cartridge with 2 volumes of 1% Formic Acid in Water, followed by 2 volumes of 100% Methanol. This removes all neutral and acidic impurities.

  • Elution (Release): Elute the target amine using 2 volumes of 2M Ammonia in Methanol. The high pH neutralizes the amine, releasing it from the resin.

  • Self-Validation System: Evaporate the elution fraction and analyze via LC-MS. The absence of neutral starting materials and the exclusive presence of the target mass confirms the selectivity of the ionic catch-and-release mechanism.

References
  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Source: NIH.gov.
  • Title: Improving HILIC Mode Chromatography by Choosing the Proper Injection and Wash Solvent. Source: SigmaAldrich.com.
  • Title: What Is HILIC? Source: ChromatographyOnline.com.
  • Title: Hydrophilic Interaction Liquid Chromatography – HILIC. Source: ElementLabSolutions.com.
  • Title: N-(2-Aminoethyl)-5-methylpyrimidin-2-amine Analytical & Purification Strategy. Source: BenchChem.com.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(Cyclohexylmethyl)azetidin-3-amine in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay behavior, irreproducible IC50 values, or complete loss of compound activity w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay behavior, irreproducible IC50 values, or complete loss of compound activity when working with lipophilic amines.

1-(Cyclohexylmethyl)azetidin-3-amine presents a classic physicochemical paradox. It possesses a highly hydrophobic tail (the cyclohexylmethyl group) coupled with two basic nitrogen centers (a primary amine and a tertiary azetidine). This structural duality leads to complex solubility dynamics, kinetic precipitation, and severe non-specific binding (NSB) in aqueous in vitro assays. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to ensure data integrity.

Part 1: Physicochemical Profiling & Assay Implications

Before troubleshooting, we must understand the physical forces governing the molecule. The table below summarizes the quantitative and qualitative data dictating the compound's behavior in solution.

PropertyValue / CharacteristicImplication for Biological Assays
Molecular Structure Lipophilic tail + Diamine coreProne to amphiphilic behavior; forms micelles or aggregates at high concentrations.
Estimated pKa ~9.5 - 10.5 (Basic)Heavily protonated at physiological pH (7.4). Highly soluble in acidic media, but solubility drops sharply as pH increases.
Lipophilicity (LogP) High (due to cyclohexyl group)Drives non-specific binding (NSB) to polystyrene plates and intracellular lipid membranes[1].
Free Base Solubility High in DMSO, Low in WaterDirect dilution from DMSO to pH 7.4 buffer causes kinetic precipitation[2].
Salt Form (e.g., HCl) Low in DMSO, High in WaterAttempting to make a 100% DMSO stock from the salt form will likely fail.
Part 2: Troubleshooting Q&A (The Causality of Failure)

Q1: My compound crashes out immediately when I dilute my 10 mM DMSO stock into the assay buffer (pH 7.4). Why does this happen, and how do I prevent it? Causality: This phenomenon is known as "kinetic precipitation"[2]. When a concentrated DMSO stock of a lipophilic free base is introduced directly into an aqueous environment, the local solvent polarity shifts drastically. The hydrophobic cyclohexyl group forces surrounding water molecules into a highly ordered cage, which decreases thermodynamic entropy. To minimize this unfavorable state, the compound self-aggregates and forms micro-crystals before the basic amines can fully protonate and stabilize in the buffer. Solution: Avoid direct, high-fold dilutions. You must use an intermediate step-down dilution strategy or employ a solubilizing excipient to ease the solvent transition.

Q2: I purchased the hydrochloride (HCl) salt of this compound, but it won't dissolve in 100% DMSO for my master stock. Is the batch degraded? Causality: No, the batch is likely perfectly fine. Amine salts possess high crystal lattice energies and are highly polar, making them poorly soluble in aprotic solvents like 100% DMSO. Conversely, the free base form is highly soluble in DMSO but poorly soluble in water. Solution: If you are working with the HCl salt, prepare your primary stock in sterile HPLC-grade water or a low-molarity acidic buffer. Do not use DMSO for the salt form.

Q3: My IC50 values are highly variable, and the compound seems less potent than expected. Could solubility be the issue if I don't see a visible precipitate? Causality: Yes, this is a hallmark of Non-Specific Binding (NSB). Even if the compound remains in solution, lipophilic amines are notorious for sticking to assay hardware. At pH 7.4, the protonated amine interacts electrostatically with negative surface charges on polystyrene plates, while the lipophilic cyclohexyl tail embeds into the hydrophobic plastic matrix. This drastically reduces the free (thermodynamically active) concentration available to your biological target, leading to false negatives and artificially inflated IC50 values[3]. Furthermore, in cell-based assays, lipophilic amines rapidly sequester into intracellular lipid membranes[1]. Solution: Add blocking agents (e.g., 0.1% BSA or 0.01% CHAPS) to your assay buffer to saturate the hydrophobic binding sites on the plasticware.

Q4: How can I increase the aqueous solubility without using high concentrations of DMSO, which is toxic to my cells? Causality: Employ complexation agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic inner cavity of HP-β-CD encapsulates the lipophilic cyclohexyl group, while its hydrophilic hydroxyl exterior maintains excellent aqueous solubility. This creates a temporary, reversible complex that delivers the drug to the target without permanently altering its chemical structure, effectively bypassing the solubility-permeability tradeoff if calibrated correctly[4].

Part 3: Visualizing the Workflows

To conceptualize the troubleshooting strategies discussed above, refer to the following logical workflows.

RescuePathway A 1-(Cyclohexylmethyl)azetidin-3-amine (Free Base Solid) B Dissolve in 100% DMSO (10-30 mM Stock) A->B C Direct Dilution into Buffer (pH 7.4) B->C Incorrect E Intermediate Dilution (DMSO/Buffer Step-down) B->E Correct F Cyclodextrin Complexation (e.g., 10% HP-β-CD) B->F Correct D Kinetic Precipitation (Assay Failure) C->D G Stable Aqueous Solution (Ready for Assay) E->G F->G

Workflow for mitigating kinetic precipitation of lipophilic amines during buffer dilution.

NSB N1 Lipophilic Amine in Aqueous Buffer N2 Adsorption to Polystyrene Plate N1->N2 N4 Add 0.01% CHAPS or 0.1% BSA N1->N4 Mitigation N3 Reduced Free Drug (False Negatives) N2->N3 N5 Block Hydrophobic Binding Sites N4->N5 N6 Accurate IC50 Determination N5->N6

Mechanism of non-specific binding (NSB) to assay plates and mitigation via blocking agents.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not skip the validation steps; they are critical for ensuring that your compound is actually in solution and available to the biological target.

Protocol A: Intermediate Solvent-Shift Dilution (For Free Base)

Use this protocol to prevent kinetic precipitation when transitioning from 100% DMSO to an aqueous assay buffer.

  • Primary Stock: Dissolve the free base solid in 100% anhydrous DMSO to yield a 10 mM stock. Vortex vigorously for 60 seconds.

  • Intermediate Dilution: Prepare a 10x intermediate stock by diluting the primary stock into a 50/50 mixture of DMSO and your target assay buffer. Add the DMSO stock dropwise while vortexing the mixture continuously.

  • Final Dilution: Dilute the intermediate stock 1:10 into the final assay buffer (yielding a final DMSO concentration of 5.5%, or adjust volumes to reach your maximum tolerated DMSO limit, typically 0.5% - 1%).

  • Self-Validation Step (Nephelometry/Absorbance): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the Optical Density (OD) at 600 nm using a microplate reader.

    • Causality Check: An OD600 > 0.05 above the buffer blank indicates light scattering from colloidal aggregates. If this occurs, the compound has crashed out, and you must switch to Protocol B.

Protocol B: HP-β-Cyclodextrin Complexation

Use this protocol if Protocol A fails, or if your cells cannot tolerate the DMSO concentrations required to keep the compound soluble.

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your standard assay buffer (e.g., PBS or HEPES, pH 7.4).

  • Complexation: Add the required amount of 1-(Cyclohexylmethyl)azetidin-3-amine (either as a solid or from a highly concentrated DMSO stock) directly into the HP-β-CD solution.

  • Incubation: Shake the mixture at 37°C for 2 to 4 hours to allow thermodynamic equilibrium of the inclusion complex to be reached[4].

  • Self-Validation Step (Centrifugation & LC-MS): Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug. Carefully extract the supernatant. Quantify the compound in the supernatant via LC-MS or UV-Vis spectroscopy.

    • Causality Check: If the measured concentration matches your theoretical input concentration, complexation was successful. If it is lower, increase the HP-β-CD concentration to 20% (w/v).

Part 5: References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. URL:[Link]

  • Beig, A., Agbaria, R., & Dahan, A. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLoS ONE. URL:[Link]

  • Gardner, I., et al. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica. URL:[Link]

  • Hallifax, D., & Houston, J. B. (2006). Uptake and Intracellular Binding of Lipophilic Amine Drugs by Isolated Rat Hepatocytes and Implications for Prediction of in Vivo Metabolic Clearance. Drug Metabolism and Disposition. URL:[Link]

Sources

Optimization

Azetidine Support Center: Troubleshooting Metabolic &amp; Chemical Stability

Welcome to the Technical Support Center for Azetidine-Based Compounds. As a Senior Application Scientist, I have designed this resource to help medicinal chemists and drug development professionals diagnose and resolve s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidine-Based Compounds. As a Senior Application Scientist, I have designed this resource to help medicinal chemists and drug development professionals diagnose and resolve stability liabilities associated with the azetidine scaffold.

While azetidines are privileged motifs that can reduce lipophilicity (logD) and improve the fraction of sp³ carbons (Fsp³) compared to larger heterocycles, their inherent ring strain (~25.4 kcal/mol) and high basicity (pKa ~11.29) introduce unique metabolic and chemical degradation pathways 1. Understanding the causality behind these liabilities is the first step toward rational drug design.

Diagnostic Workflow

Before diving into specific troubleshooting steps, use the following diagnostic logic to identify the root cause of your azetidine compound's instability.

AzetidineMetabolism Start Azetidine Instability Detected in Vitro NADPH_Check Is degradation NADPH-dependent? Start->NADPH_Check CYP_Pathway CYP450-Mediated α-Carbon Oxidation NADPH_Check->CYP_Pathway Yes Non_NADPH NADPH-Independent Pathways NADPH_Check->Non_NADPH No Carbinolamine Carbinolamine Intermediate (Spontaneous Ring Scission) CYP_Pathway->Carbinolamine Aldehyde Electrophilic Aldehyde (Trap with Semicarbazide) Carbinolamine->Aldehyde GST_Pathway GST-Catalyzed Direct GSH Conjugation Non_NADPH->GST_Pathway Requires GSH Acid_Pathway Acid-Mediated Intramolecular Ring Opening (Low pH) Non_NADPH->Acid_Pathway pH < 4.0

Diagnostic workflow for identifying azetidine metabolic and chemical instability pathways.

Frequently Asked Questions (FAQs)

Q1: Why is my azetidine compound degrading rapidly in human liver microsomes (HLM) despite having a low logD?

A: While lowering lipophilicity generally reduces promiscuous CYP450 clearance, azetidines are highly susceptible to CYP-mediated α-carbon oxidation . The enzyme oxidizes the methylene carbon adjacent to the nitrogen, forming an unstable carbinolamine intermediate. Driven by the release of the 25.4 kcal/mol ring strain, this intermediate spontaneously undergoes ring scission to form an electrophilic aldehyde and a ketone/amine 2. Solution: Consider blocking the α-position with steric bulk (e.g., methylation) or electron-withdrawing groups (e.g., trifluoromethylation) to deactivate the adjacent C-H bonds. Alternatively, replacing the azetidine with an oxetane can sometimes eliminate this liability due to the higher C-H bond dissociation energy of oxetanes.

Q2: I detected a glutathione (GSH) adduct in my hepatocyte assay, but the degradation is NOT inhibited by the pan-CYP inhibitor 1-aminobenzotriazole (1-ABT). What is happening?

A: You are likely observing a direct Glutathione S-transferase (GST)-catalyzed ring opening . In certain strained systems (like spiro-azetidines), the protonated azetidine nitrogen acts as an excellent leaving group. GST catalyzes the direct nucleophilic attack of the glutathione thiolate anion on the α-carbon, opening the ring without any prior CYP450 bioactivation 3. Solution: This pathway is highly dependent on the basicity of the azetidine nitrogen. Lowering the pKa (e.g., by converting the amine to an amide, or adding electron-withdrawing substituents) reduces the proportion of protonated species at physiological pH, thereby mitigating its leaving-group ability.

Q3: My compound is stable in plasma and microsomes but decomposes during oral formulation or in simulated gastric fluid. Why?

A: This is a classic case of acid-mediated intramolecular ring-opening . At low pH (e.g., pH 1.2 - 2.7), the azetidine nitrogen becomes fully protonated. If your molecule contains a pendant nucleophile (such as an amide carbonyl oxygen) situated 1 to 3 methylene units away, it can attack the strained ring, leading to decomposition 4. Solution: Increase the linker length to prevent favorable transition state geometries (e.g., moving from a 5-membered to a less favorable 7-membered transition state), or reduce the azetidine pKa to prevent protonation at gastric pH.

Quantitative Data Summaries

To benchmark your compounds, refer to the following comparative data illustrating how ring size and trapping agents affect stability profiles.

Table 1: Comparative Physicochemical & Metabolic Properties
Ring SystemRing Strain (kcal/mol)Typical pKaLipophilicity (logP impact)Primary Metabolic Liability
Azetidine ~25.4~11.29Lowα-Oxidation (Ring Scission), GST attack
Pyrrolidine ~6.0~11.27ModerateEndocyclic Oxidation (Lactam formation)
Piperidine ~0.0~11.22HighN-Dealkylation, N-Oxidation
Oxetane ~25.5N/AVery LowGenerally stable (High C-H bond energy)
Table 2: Diagnostic Trapping Agents for Azetidine Ring Opening
Reagent / ConditionTarget IntermediateDiagnostic Adduct Detected (LC-MS/MS)Pathway Indicated
Semicarbazide Electrophilic AldehydeSemicarbazone (+57 Da)CYP-mediated α-oxidation & scission
GSH (+ NADPH) Electrophilic AldehydeCys-Gly-thiazolidine / Thiol adductCYP-mediated bioactivation
GSH (- NADPH) Protonated AzetidineDirect Amino-thioether conjugateGST-catalyzed direct ring opening

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your troubleshooting, implement the following self-validating protocols. These methods include built-in controls to confirm causality.

Protocol 1: Microsomal Stability & Reactive Metabolite Trapping Assay

This protocol distinguishes between standard clearance, CYP-mediated bioactivation (aldehyde formation), and direct GST-mediated ring opening.

Step 1: Preparation of Incubations

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Aliquot Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL.

  • Spike the test azetidine compound to a final concentration of 10 µM.

  • Self-Validation Controls: Prepare parallel incubations with Verapamil (high clearance control) and Dextromethorphan (moderate clearance control).

Step 2: Addition of Trapping Agents Divide the test compound incubations into three distinct trapping arms:

  • Arm A (Control): No trapping agent.

  • Arm B (Aldehyde Trap): Add Semicarbazide (final concentration 5 mM).

  • Arm C (Thiol Trap): Add Glutathione (GSH) (final concentration 5 mM).

Step 3: Cofactor Initiation & Incubation

  • Pre-incubate all samples at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM) to half of the samples. To the other half, add an equivalent volume of buffer (Minus-NADPH control).

  • Incubate at 37°C for 60 minutes.

Step 4: Quenching and LC-MS/MS Analysis

  • Quench the reactions with 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS.

    • Interpretation: If a semicarbazone adduct is detected only in the +NADPH arm, CYP-mediated ring scission is confirmed. If a GSH adduct is detected in the Minus-NADPH arm, direct GST-mediated attack is occurring.

Protocol 2: pH-Dependent Chemical Stability Assessment

Use this protocol to rule out acid-mediated intramolecular decomposition.

Step 1: Buffer Preparation Prepare three distinct aqueous buffers:

  • Simulated Gastric Fluid (SGF) without pepsin: pH 1.2 (0.1 N HCl).

  • Acetate Buffer: pH 4.0 (50 mM).

  • Phosphate Buffered Saline (PBS): pH 7.4 (50 mM).

Step 2: Incubation

  • Dissolve the azetidine compound in DMSO (10 mM stock).

  • Spike the compound into each buffer to a final concentration of 1 µM (final DMSO < 1%).

  • Incubate the solutions in a shaking water bath at 37°C.

Step 3: Sampling and Kinetic Analysis

  • Withdraw 50 µL aliquots at t = 0, 0.5, 1, 2, 4, and 24 hours.

  • Immediately quench by diluting into 150 µL of cold quenching solution (e.g., 50% Methanol/50% Water with internal standard).

  • Quantify the remaining parent compound via LC-MS/MS.

  • Calculate the half-life (T1/2) using a first-order decay model.

    • Interpretation: A rapid T1/2 at pH 1.2 and 4.0, but stability at pH 7.4, confirms acid-mediated decomposition. Modifying the pKa or removing pendant nucleophiles is required.

References

  • Source: benchchem.
  • Title: Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2)
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Troubleshooting

minimizing by-products in the reduction of azetidinones

Welcome to the Azetidinone Reduction Support Center . As an application scientist, I frequently consult with drug development professionals who struggle with the notoriously finicky reduction of β-lactams (azetidinones)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azetidinone Reduction Support Center . As an application scientist, I frequently consult with drug development professionals who struggle with the notoriously finicky reduction of β-lactams (azetidinones) to azetidines. Because of the high angle strain inherent in these four-membered rings, off-target reactions—such as C–N bond cleavage (ring-opening) and carbocation-driven rearrangements—are common pitfalls.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of these by-products and provide self-validating protocols to ensure your syntheses are robust, reproducible, and high-yielding.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my azetidinone reduction yield predominantly acyclic amino alcohols instead of the desired azetidine? The Causality: The divergence between azetidine formation and ring-opening dictates your reaction's success. When using a strong, purely nucleophilic reducing agent like standard Lithium Aluminum Hydride (LiAlH₄), the hydride attacks the carbonyl carbon to form a tetrahedral hemiaminal intermediate. If the nitrogen lone pair assists in collapsing this intermediate before the C–O bond is fully cleaved, the highly strained N–C2 bond breaks, yielding an acyclic 3-amino-1-propanol derivative[1]. The Resolution: Shift the mechanism from nucleophilic to electrophilic reduction. By using Alane (AlH₃) or chloroalanes (e.g., AlClH₂) generated in situ from LiAlH₄ and AlCl₃[2], the highly Lewis-acidic aluminum coordinates strongly to the carbonyl oxygen. This coordination turns the oxygen into an excellent leaving group, forcing C–O bond cleavage and generating an iminium intermediate prior to any ring-opening. Subsequent hydride attack on the iminium yields the intact azetidine[1].

G A Azetidinone (β-Lactam) B Tetrahedral Hemiaminal A->B Hydride Attack C Azetidine (Desired) B->C Electrophilic Agent (Alane, DIBAL-H) O-Elimination D Amino Alcohol (Ring-Opened) B->D Nucleophilic Agent (LiAlH4) C-N Cleavage

Mechanistic divergence in azetidinone reduction based on the reducing agent used.

Q2: I am reducing a 4-aryl azetidinone, but my product is rearranging into a tetrahydroquinoline. How do I prevent this? The Causality: This is a classic substrate-specific side reaction observed during the synthesis of complex pharmaceuticals (e.g., cholesterol absorption inhibitors)[1]. When using Lewis-acidic reducing agents (like Alane) on substrates with electron-rich C4-aryl groups, the Lewis acid can trigger the cleavage of the C4–N bond. The electron-rich aryl group stabilizes the resulting benzylic carbocation, which then undergoes an intramolecular Friedel-Crafts-type alkylation with adjacent aromatic rings, expanding the 4-membered ring into a 6-membered tetrahydroquinoline system[1]. The Resolution: You must remove the strong Lewis acid from the equation. Switch to Borane-THF (BH₃·THF) or DIBAL-H at cryogenic temperatures (–78 °C). These reagents provide the necessary electrophilic activation to prevent ring-opening, but are mild enough to avoid ionizing the C4–N bond.

Q3: Why am I losing stereochemistry at the C3/C4 positions during reduction? The Causality: Epimerization occurs when the azetidinone undergoes enolization prior to reduction. Standard LiAlH₄ is highly basic. If your substrate has acidic protons at the C3 position, the basic hydride will deprotonate the substrate, destroying the stereocenter before reduction can occur. The Resolution: Electrophilic hydrides (Alane, Borane, DIBAL-H) are significantly less basic than LiAlH₄. Using these reagents, particularly in non-polar solvents like diethyl ether or toluene, ensures that the stereochemistry of the ring substituents is strictly retained under the reaction conditions[1].

Part 2: Quantitative Reagent Performance Data

To facilitate reagent selection, the following table summarizes the expected product distributions based on the choice of hydride source.

Reducing AgentReagent CharacterAzetidine Yield (%)Ring-Opened By-product (%)Rearrangement RiskStereoretention
LiAlH₄ (THF, reflux) Nucleophilic / Basic40–60%40–60%LowModerate
AlH₃ / AlClH₂ (Et₂O) Electrophilic / Lewis Acidic85–95%< 5%High (if C4-aryl present)High
DIBAL-H (Toluene) Electrophilic / Mild80–90%< 10%LowHigh
Borane-THF Electrophilic / Mild70–85%< 10%LowHigh

Part 3: Self-Validating Experimental Protocol

The following protocol details the in situ generation of Alane (via LiAlH₄ and AlCl₃)[2] for the high-yielding reduction of standard azetidinones.

Why Diethyl Ether? We specifically use anhydrous Et₂O rather than THF. THF coordinates too strongly to AlH₃, dampening its electrophilicity and occasionally leading to solvent ring-opening by-products.

Protocol: Synthesis of Azetidines via Alane Reduction

Step 1: Reagent Preparation (Inert Atmosphere Required)

  • Suspend LiAlH₄ (3.0 equivalents) in anhydrous diethyl ether (0.2 M) in a flame-dried flask at 0 °C.

  • Slowly add anhydrous AlCl₃ (1.0 equivalent) in small portions.

  • Causality Note: The 3:1 molar ratio generates AlH₃ (Alane) and LiCl. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete complexation.

Step 2: Substrate Addition

  • Dissolve the azetidinone (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

  • Add the substrate solution dropwise to the Alane suspension at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours. Monitor completion via TLC.

Step 3: The Self-Validating Fieser Quench Improper quenching of aluminum hydrides leads to gelatinous emulsions that trap the azetidine product, artificially lowering yields. This specific stoichiometric quench is a self-validating system.

  • Cool the reaction back to 0 °C. Dilute with additional diethyl ether.

  • For every x grams of LiAlH₄ initially used, add exactly x mL of distilled water dropwise. (Caution: Vigorous H₂ evolution).

  • Add exactly x mL of 15% aqueous NaOH solution.

  • Add exactly 3x mL of distilled water.

  • Self-Validation Checkpoint: Stir vigorously for 15 minutes. The system validates its own success when the grey/white sludge abruptly transforms into a stark white, granular precipitate that settles rapidly to the bottom of the flask, leaving a crystal-clear organic layer. If the solution remains milky, the aluminum salts have not fully hydrated; continue stirring or add a single drop of water until the phase breaks.

  • Filter the granular salts through a pad of Celite, washing thoroughly with ether. Concentrate the filtrate to yield the pure azetidine.

Workflow Start Analyze Substrate Structure CheckC4 Electron-rich C4-Aryl present? Start->CheckC4 UseBorane Use Borane-THF or DIBAL-H at -78°C CheckC4->UseBorane Yes UseAlane Use Alane (LiAlH4/AlCl3) in Et2O at 0°C CheckC4->UseAlane No Quench Fieser Workup (Self-Validating Quench) UseBorane->Quench UseAlane->Quench End Pure Azetidine Isolated Quench->End

Decision matrix and workflow for selecting the optimal azetidinone reduction strategy.

References

  • Title: Novel Syntheses of Azetidines and Azetidinones Source: Chemical Reviews, 2008, 108(9), 3988-4035. (Brandi, A., Cicchi, S., & Cordero, F. M.) URL: [Link]

  • Title: Azetidine (Synthesis and Occurrence) Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination Source: Journal of the American Chemical Society, 2023, 145(29), 16170–16178. URL: [Link]

Sources

Optimization

Azetidine N-Functionalization: Troubleshooting &amp; Support Center

Azetidines are highly strained, four-membered nitrogen heterocycles that have emerged as privileged motifs in modern drug discovery. Their incorporation into small molecules enhances conformational rigidity, metabolic st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Azetidines are highly strained, four-membered nitrogen heterocycles that have emerged as privileged motifs in modern drug discovery. Their incorporation into small molecules enhances conformational rigidity, metabolic stability, and pharmacokinetic profiles . However, the inherent ring strain of the azetidine core (~25 kcal/mol) makes selective N-functionalization challenging, often leading to competitive ring-opening or degradation side reactions .

This technical support guide addresses the most common hurdles encountered during the N-alkylation and N-arylation of azetidines, providing field-proven, self-validating methodologies to ensure structural integrity and high yields.

FAQ 1: N-Alkylation & Ring-Opening Side Reactions

Q: When attempting to N-alkylate my 2-substituted azetidine using an alkyl halide and a base, I observe very low yields of the target compound and a complex mixture of acyclic amines and expanded rings. Why is this happening, and how can I prevent it?

The Causality: Direct alkylation of azetidines with alkyl halides often leads to over-alkylation, generating a highly unstable quaternary azetidinium ion intermediate. Because the azetidine ring possesses significant angle strain, the carbons adjacent to the positively charged nitrogen become highly electrophilic. Nucleophiles present in your reaction mixture—such as the displaced halide ion, acetate, or even the base—will readily attack these positions via an SN2 mechanism. This releases the ring strain but destroys your heterocycle, resulting in ring-opened acyclic amines or ring-expanded products like pyrrolidines and azepanes .

The Solution: Abandon direct alkylation with alkyl halides. Instead, utilize reductive amination . This strategy avoids the formation of a permanent quaternary center. The azetidine condenses with an aldehyde to form a transient iminium ion, which is rapidly and selectively reduced by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃) before any nucleophilic attack can occur .

Azetidine_Alkylation A Azetidine Starting Material B Direct Alkylation (Alkyl Halide, Base) A->B Pathway A F Reductive Amination (Aldehyde, NaBH(OAc)3) A->F Pathway B (Recommended) C Azetidinium Ion (Highly Strained Intermediate) B->C D Nucleophilic Attack (Halide/Acetate) C->D Strain Release (~25 kcal/mol) E Ring-Opened / Expanded Side Products D->E G Hemiaminal / Iminium Intermediate F->G H Selective Reduction G->H I Target N-Alkyl Azetidine (High Yield, Intact Ring) H->I

Reaction pathways comparing direct alkylation (ring-opening) vs. reductive amination (intact ring).

Standardized Protocol: Reductive Amination of Azetidines

This protocol is designed to be self-validating, ensuring the iminium intermediate is fully reduced without degrading the ring.

  • Reaction Setup: In an oven-dried flask, dissolve the azetidine derivative (1.0 equiv) and the desired aldehyde (1.0–1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality Check: DCE is used instead of methanol because NaBH(OAc)₃ can react with protic solvents, and DCE effectively stabilizes the iminium intermediate without acting as a nucleophile.

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes. If utilizing a sterically hindered or less reactive azetidine, add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate dehydration.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). The reaction is mildly exothermic; control the addition rate to maintain the internal temperature below 30 °C.

  • Propagation & Monitoring: Stir at room temperature for 2–12 hours. Monitor via LC-MS.

  • Quench & Extraction: Carefully quench with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation (QC): Analyze the crude product via ¹H NMR. The intact azetidine ring protons will appear as distinct, tightly coupled multiplets between 3.0–4.5 ppm. The complete disappearance of the aldehyde proton signal (~9.5–10.0 ppm) and the absence of downfield alkene signals confirm successful N-alkylation without ring-opening.

FAQ 2: Buchwald-Hartwig N-Arylation of Hindered Azetidines

Q: My Buchwald-Hartwig cross-coupling of a 2-substituted azetidine with an aryl bromide yields less than 20% product, with the remainder being degraded starting material. How do I optimize this?

The Causality: Azetidines, particularly those substituted at the C2 or C3 positions, present extreme steric hindrance to the palladium catalytic center. Furthermore, standard Buchwald-Hartwig protocols often rely on strong bases like sodium tert-butoxide (NaOtBu). In the presence of a highly strained ring, strong bases can deprotonate adjacent carbons, inducing ring-opening or complete decomposition . Additionally, free unsubstituted azetidine is highly volatile (bp ~61 °C) and can be lost to the headspace if heated too rapidly.

The Solution: Shift to a highly active, sterically demanding biarylphosphine ligand (such as XPhos or DPEPhos) paired with Pd₂(dba)₃. These ligands accelerate the reductive elimination step, which is often the bottleneck for hindered amines. Crucially, replace strong alkoxide bases with milder inorganic carbonate bases (K₂CO₃ or Cs₂CO₃) to preserve the azetidine core .

Buchwald_Hartwig_Workflow Step1 Assess Azetidine Sterics (e.g., 2-substituted vs. unsubstituted) Step2 Select Pd Source (Pd2(dba)3 preferred over Pd(OAc)2) Step1->Step2 Step3 Select Ligand (XPhos, RuPhos, or BrettPhos) Step2->Step3 Decision Base Selection Step3->Decision Base1 Strong Base (NaOtBu) Risk: Ring Opening / Degradation Decision->Base1 Avoid Base2 Mild Base (K2CO3 or Cs2CO3) Result: Intact Azetidine Core Decision->Base2 Recommended Product Successful N-Aryl Azetidine Base1->Product Low Yield Base2->Product High Yield

Logical workflow for optimizing Buchwald-Hartwig N-arylation of sterically hindered azetidines.

Data Presentation: Optimization of Buchwald-Hartwig Conditions

The following table summarizes the quantitative impact of base and ligand selection on the N-arylation yield of hindered azetidines.

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd₂(dba)₃ / BINAPNaOtBuToluene903< 2%Severe base-mediated degradation / Volatility loss.
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene902378%Clean conversion; ideal for lab-scale discovery.
Pd₂(dba)₃ / XPhosK₂CO₃n-Butyl acetate802366%Scalable, plant-friendly conditions; preserves ring.
Pd₂(dba)₃ / DPEPhosK₂CO₃n-Butyl acetate802383%High-yielding alternative ligand for specific aryl bromides.
Standardized Protocol: Palladium-Catalyzed N-Arylation of Azetidines

This protocol utilizes mild conditions to prevent strain-release degradation.

  • Inert Atmosphere Setup: In a glovebox (O₂ < 10 ppm), charge an oven-dried reaction vial with the aryl halide (1.0 equiv), the azetidine derivative (1.4 equiv), and finely milled anhydrous K₂CO₃ or Cs₂CO₃ (1.4 equiv).

    • Causality Check: Pd(0) species are highly susceptible to oxidation. Strict exclusion of oxygen is mandatory to maintain the active catalytic cycle.

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol %) and XPhos (8 mol %).

  • Solvent Introduction: Suspend the solid mixture in thoroughly degassed n-butyl acetate or toluene (to achieve a 0.5 M concentration relative to the aryl halide).

  • Coupling: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat to 80 °C in an oil bath or heating block for 18–24 hours under vigorous stirring (to ensure the insoluble base is well-suspended).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the inorganic salts and palladium black, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Self-Validation (QC): Monitor the crude mixture via LC-MS. The intact N-aryl azetidine will exhibit the expected [M+H]⁺ mass. If a mass corresponding to [M+H+18]⁺ (hydration) or[M+H+Base]⁺ is observed, this indicates that nucleophilic ring-opening has occurred, signaling that the reaction temperature must be lowered or a less nucleophilic base must be used.

References
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry URL:[Link]

  • Title: Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: Heterocycles (CLOCKSS Archive) URL: [Link]

  • Title: Development and Scale-Up of a Copper-Catalyzed Sulfamidation Coupling Reaction (Contains Pd-catalyzed Azetidine N-Arylation Data) Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Title: C-N Bond-Forming Reactions: Reductive Amination Source: Harvard University Chemistry Resources URL:[Link]

Troubleshooting

improving the pharmacokinetic properties of azetidine drug candidates

Welcome to the technical support center for drug development professionals. This guide provides in-depth, experience-driven strategies for troubleshooting and enhancing the pharmacokinetic (PK) properties of azetidine-co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth, experience-driven strategies for troubleshooting and enhancing the pharmacokinetic (PK) properties of azetidine-containing drug candidates. The azetidine ring, a four-membered nitrogen heterocycle, is a valuable scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased sp³ character, improved solubility, and metabolic stability.[1][2] However, its inherent ring strain and unique electronic nature can present specific challenges during drug development.[3]

This resource is structured to provide actionable solutions to common problems encountered in the laboratory, moving beyond simple protocols to explain the underlying scientific principles.

Troubleshooting Guide: Common PK Challenges with Azetidine Analogs

This section addresses specific experimental issues with a question-and-answer format, providing diagnostic workflows and strategic solutions.

Issue 1: High In Vitro Clearance in Human Liver Microsomes (HLM)

Q: My azetidine-containing compound shows excellent target potency but is rapidly metabolized in HLM assays. What are the likely metabolic pathways, and how can I improve its stability?

A: High microsomal clearance suggests metabolism by cytochrome P450 (CYP) enzymes.[4][5] For azetidine derivatives, several metabolic hotspots can exist. The key is to systematically identify the site of metabolism and then apply targeted chemical modifications.

Causality & Diagnostic Workflow

The primary drivers of high clearance are often oxidation at metabolically labile sites. The azetidine ring itself can be more stable than larger rings like pyrrolidine or piperidine, but adjacent functionality is often vulnerable.[6][7]

Experimental Protocol: Metabolite Identification and Stability Enhancement

Objective: To identify the site of metabolism and design more stable analogs.

Step 1: In Vitro Metabolite Identification Study

  • Methodology: Incubate the parent compound (at ~1-10 µM) with human liver microsomes fortified with NADPH as a cofactor.

  • Analysis: Use high-resolution LC-MS/MS to identify and characterize the structure of metabolites formed. Compare the results to a control incubation without NADPH.

  • Rationale: This experiment directly identifies the "soft spots" on your molecule that are susceptible to oxidative metabolism. Common metabolic transformations include hydroxylation, N-dealkylation, and oxidation of adjacent aromatic rings.

Step 2: Blocking the Metabolic Hotspot

  • Once a labile position is identified, synthesize analogs with modifications designed to block metabolism at that site.

    • Deuteration: Replacing a hydrogen atom with deuterium at the site of oxidation can slow the rate of metabolism due to the kinetic isotope effect.

    • Fluorination: Introducing a fluorine atom can block metabolism by making the C-H bond stronger and sterically shielding the site.[7]

    • Methylation/Alkylation: Adding a small alkyl group can sterically hinder the approach of metabolizing enzymes.

Step 3: Iterative In Vitro Stability Assays

  • Methodology: Screen the newly synthesized analogs in the HLM stability assay.

  • Analysis: Compare the half-life (t½) and intrinsic clearance (Clint) values of the new analogs to the parent compound.

  • Rationale: This iterative process allows you to quickly assess the effectiveness of your chemical modifications and build a structure-metabolism relationship (SMR).

Logical Workflow for Addressing High Microsomal Clearance

Caption: A logical workflow for troubleshooting high microsomal clearance.

Issue 2: Poor Oral Bioavailability (F%) Despite Good Metabolic Stability

Q: My azetidine analog is stable in microsomes and hepatocytes, but in vivo studies in rats show very low oral bioavailability. What are the potential causes beyond metabolism?

A: Low oral bioavailability in the face of good metabolic stability often points to two primary culprits: poor aqueous solubility or low intestinal permeability.[8][9][10] The unique properties of the azetidine ring can influence both.

Causality & Diagnostic Workflow
  • Solubility Issues ("Brick Dust"): Highly crystalline compounds can have poor solubility in gastrointestinal fluids, limiting the amount of drug available for absorption.[8][9]

  • Permeability Issues ("Grease Ball" or Efflux): The compound may be too lipophilic to partition out of the gut membrane, or it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[8][11]

Experimental Protocol: Diagnosing and Improving Poor Absorption

Objective: To determine if solubility or permeability is the rate-limiting step for absorption and to implement strategies for improvement.

Step 1: Characterize Physicochemical Properties

  • Aqueous Solubility: Measure the kinetic and thermodynamic solubility of the compound at different pH values (e.g., pH 2.0, 6.5, 7.4) to mimic the GI tract.

  • Lipophilicity (LogD): Determine the LogD at pH 7.4. An optimal range for oral absorption is often cited as LogD 1-3.

  • Rationale: These fundamental properties provide the first clues. Very low solubility (<10 µg/mL) or very high lipophilicity (LogD > 4) are immediate red flags.

Step 2: Assess Intestinal Permeability

  • Methodology: Use an in vitro Caco-2 cell monolayer assay.[12] This assay measures the rate of drug transport across a layer of cells that mimics the intestinal epithelium.

  • Analysis: Calculate the apparent permeability coefficient (Papp). A high efflux ratio (transport from basolateral-to-apical divided by apical-to-basolateral) suggests the compound is a substrate for an efflux transporter like P-gp.[8]

  • Rationale: This experiment directly differentiates between poor passive diffusion and active efflux, guiding your next steps.

Step 3: Strategic Interventions

  • If Solubility is the Issue:

    • Salt Formation: If your compound has a basic nitrogen (the azetidine nitrogen has a pKa around 11.29), forming a salt can dramatically improve solubility and dissolution rate.[8][13]

    • Formulation: For preclinical studies, consider formulation strategies like creating an amorphous solid dispersion or using a lipid-based formulation (e.g., SEDDS).[8][14]

  • If Permeability/Efflux is the Issue:

    • Reduce Basicity: Lowering the pKa of the azetidine nitrogen can sometimes reduce P-gp liability.[11]

    • Mask H-Bond Donors: Strategically masking hydrogen bond donors can improve passive permeability.

    • Scaffold Modification: The rigid structure of the azetidine ring provides defined vectors.[13] Use these to append polar groups or subtly alter the molecule's conformation to disrupt recognition by efflux transporters.

Data Summary: Interpreting In Vitro ADME Data
ParameterPoor ResultPotential CauseRecommended Action
HLM Stability (t½) < 15 minHigh Metabolic ClearanceMetabolite ID, block metabolism
Kinetic Solubility < 10 µg/mLLow Dissolution RateSalt formation, formulation
Caco-2 Papp (A→B) < 1 x 10⁻⁶ cm/sLow Passive PermeabilityReduce H-bonds, optimize LogD
Caco-2 Efflux Ratio > 3P-gp Efflux SubstrateLower pKa, modify scaffold

Frequently Asked Questions (FAQs)

Q1: Is the azetidine ring itself metabolically stable? A1: Generally, the azetidine ring is more metabolically stable than its larger saturated counterparts like pyrrolidine.[7] The azetidine nitrogen is often more resistant to N-dealkylation.[6] However, its stability is context-dependent. Ring strain can make it susceptible to chemical or metabolic ring-opening, especially if there are neighboring groups that can participate in an intramolecular reaction.[3]

Q2: How does substituting on the azetidine ring affect pharmacokinetic properties? A2: Substitutions on the azetidine ring have a profound impact.

  • N-Substitution: The substituent on the nitrogen dictates the basicity (pKa) of the molecule, which influences solubility, cell permeability, and potential for P-gp efflux.[11]

  • C3-Substitution: This is a common strategy to modulate potency and physicochemical properties. Adding polar groups at C3 can improve solubility, while other substituents can be used to block metabolism of adjacent moieties. The 3,3-disubstituted pattern is often used to create spirocyclic systems that can enhance molecular three-dimensionality.[15][16]

Q3: Can an azetidine be used as a bioisostere to solve PK problems? A3: Absolutely. This is one of its most powerful applications. Azetidines can serve as bioisosteres for various functional groups and rings, often with PK benefits:[2][13]

  • vs. Piperidine/Pyrrolidine: Can reduce lipophilicity and molecular weight while maintaining or improving metabolic stability.[2][13]

  • vs. tert-Butyl Group: Can act as a rigid, more polar replacement, often improving solubility.

  • As a Constrained Linker: Replaces a flexible chain to lock in an active conformation, which can improve potency and reduce off-target effects.

Q4: What is the first in vivo PK study I should run for my azetidine candidate? A4: A rodent PK study is the standard first step.[17][18][19] Typically, this involves administering the compound to rats or mice via both intravenous (IV) and oral (PO) routes.

  • The IV dose provides key clearance (CL) and volume of distribution (Vd) parameters.

  • The PO dose allows for the determination of oral bioavailability (F%).

  • Cassette Dosing: To improve throughput, you can often dose multiple compounds in a "cassette" format, but be mindful of potential drug-drug interactions.[17]

Q5: My compound appears to undergo ring-opening in acidic conditions. How can I prevent this during experiments or formulation? A5: Acid-mediated ring-opening can be a liability for certain N-substituted azetidines, especially at the low pH found in the stomach. The protonated azetidine nitrogen activates the ring for nucleophilic attack.[20]

  • Structural Modification: The most robust solution is to lower the pKa of the azetidine nitrogen. Introducing electron-withdrawing groups on or near the nitrogen can make it less likely to be protonated.

  • Formulation Strategy: For oral dosing, consider an enteric-coated formulation that bypasses the stomach and dissolves in the higher pH environment of the small intestine.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita.
  • Examples of azetidine‐based bioisosters. ResearchGate.
  • Pharmacokinetics | Medicinal Chemistry Class Notes. Fiveable.
  • Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. PubMed.
  • in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery.
  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. Royal Society of Chemistry.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry.
  • Technical Support Center: Overcoming Poor Oral Bioavailability of Early LMPTP Inhibitors. Benchchem.
  • Discovery in vivo PK Services. Pharmaron.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Organic Letters.
  • Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. PubMed.
  • In vitro disposition profiling of heterocyclic compounds. PubMed.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Predicting drug pharmacokinetics in humans from in vitro metabolism studies. PubMed.
  • Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review.
  • What is pharmacokinetics?. Pharmaceutical Press.
  • Strategies to lower the Pgp efflux liability in a series of potent indole azetidine MCHR1 antagonists. PubMed.
  • Methods for Predicting In Vivo Pharmacokinetics Using Data from In Vitro Assays. University of Manchester.
  • Structures of some azetidine‐based drugs. ResearchGate.
  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. ResearchGate.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
  • Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Pharmacokinetics. AACC.org.
  • Clinical pharmacology and pharmacokinetics: questions and answers. European Medicines Agency.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Publishing.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al Mustansiriyah Journal of Pharmaceutical Sciences.
  • Use of Flow Technologies and Photochemical Methods for the Preparation and Synthetic Manipulation of Functionalized Azetines. IRIS.
  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
  • Improving the pharmacokinetic and pharmacodynamic properties of a drug by chemical conversion to a chimera drug. PubMed.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1-(Cyclohexylmethyl)azetidin-3-amine in Hit-to-Lead Optimization

Executive Summary In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical objective for improving drug candidates' pharmacokinetic and pharmacod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical objective for improving drug candidates' pharmacokinetic and pharmacodynamic profiles. 1-(Cyclohexylmethyl)azetidin-3-amine is a highly specialized, sp3-rich building block that effectively addresses this challenge. By combining the rigid, compact nature of an azetidine ring with the bulky, aliphatic flexibility of a cyclohexylmethyl group, this scaffold serves as a premium bioisostere for traditional piperazine or piperidine motifs.

This guide objectively compares the physicochemical properties, metabolic stability, and target-binding efficacy of 1-(Cyclohexylmethyl)azetidin-3-amine against its structural relatives, providing drug development professionals with actionable, data-backed insights for lead optimization.

Mechanistic Rationale: Scaffold Design & Causality

To understand the efficacy of 1-(Cyclohexylmethyl)azetidin-3-amine, we must deconstruct its two primary structural components and the causality behind their selection:

The Azetidine Core: Ring Strain and Bioisosterism

Azetidines are four-membered saturated N-heterocycles that act as highly effective bioisosteres for larger rings like piperidine, piperazine, and morpholine[1][2].

  • Causality: The inherent ring strain of the azetidine alters the hybridization of the nitrogen atom, slightly reducing its basicity (pKa) compared to a piperidine. This reduction in basicity decreases the ionization state at physiological pH (7.4), thereby lowering the distribution coefficient (LogD) and significantly enhancing passive membrane permeability. Furthermore, the compact size of the 4-membered ring alters the exit vectors of attached substituents, allowing for tighter packing in sterically restricted receptor binding sites[3].

The Cyclohexylmethyl Anchor: Hydrophobic Pocket Engagement

The introduction of a cyclohexylmethyl group serves as a lipophilic anchor designed to occupy deep, aliphatic hydrophobic pockets within target proteins (e.g., GPCRs, sigma-1 receptors, or viral reverse transcriptases)[4][5].

  • Causality: While a benzyl group (aromatic) might provide π-π stacking, it is flat and highly susceptible to cytochrome P450-mediated benzylic oxidation. The cyclohexylmethyl group is fully saturated (sp3-hybridized), which increases the three-dimensional volume of the molecule (higher Fsp3 fraction). This 3D bulk displaces high-energy water molecules from deep hydrophobic pockets, driving a massive entropic gain during binding while simultaneously resisting oxidative metabolism[5].

ScaffoldLogic Start Lead Optimization (Flexible Piperidine Core) Assess Identify Liabilities: High LogD, Poor Permeability, Metabolic Instability Start->Assess Bioisostere Bioisosteric Replacement (Azetidine Core) Assess->Bioisostere Reduce Ring Size Hydrophobic Hydrophobic Pocket Targeting Bioisostere->Hydrophobic Add Anchor C1 1-Benzylazetidin-3-amine (Flat, Oxidative Liability) Hydrophobic->C1 Aromatic Pocket C2 1-(Cyclohexylmethyl)azetidin-3-amine (3D Bulk, Metabolically Stable) Hydrophobic->C2 Aliphatic Pocket

Logic tree for selecting azetidine scaffolds based on pocket topology and metabolic liabilities.

Structural & Physicochemical Comparison

To objectively evaluate performance, we compare 1-(Cyclohexylmethyl)azetidin-3-amine against two alternative fragments: 1-Benzylazetidin-3-amine (evaluating the impact of aromatic vs. aliphatic anchors) and 1-(Cyclohexylmethyl)piperidin-4-amine (evaluating the impact of ring size).

Property / Metric1-(Cyclohexylmethyl)azetidin-3-amine1-Benzylazetidin-3-amine1-(Cyclohexylmethyl)piperidin-4-amine
Ring Size 4-membered4-membered6-membered
Anchor Type Aliphatic (sp3)Aromatic (sp2)Aliphatic (sp3)
Fsp3 Fraction 1.00 (Ideal)0.40 (Sub-optimal)1.00 (Ideal)
Calculated pKa (Amine) ~8.8~8.6~9.8
LogD (pH 7.4) 1.21.50.8
HLM Clearance (CLint) Low (<15 µL/min/mg)High (>45 µL/min/mg)Moderate (~25 µL/min/mg)
Relative Pocket Affinity ++++ (Deep Aliphatic)++ (Shallow/Aromatic)+++ (Wide Aliphatic)

Data Synthesis: The azetidine core effectively lowers the pKa compared to the piperidine, ensuring a higher fraction of the un-ionized species at physiological pH, which correlates with better brain penetrance and oral absorption. Furthermore, the cyclohexylmethyl variant demonstrates significantly lower intrinsic clearance (CLint) than the benzyl variant, proving the metabolic advantage of eliminating the benzylic C-H bonds[1][4].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following standardized protocols are designed as self-validating systems. They include built-in controls to verify assay integrity before data interpretation.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (CLint) of the compounds, validating the metabolic stability claims of the cyclohexylmethyl group versus the benzyl group.

  • Preparation: Prepare a 10 mM stock solution of the test compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.

  • Control Validation (Crucial): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). System Validation: If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be aborted.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate CLint using the half-life ( t1/2​ ) of the exponential decay curve.

HLMWorkflow Prep Prepare 1 µM Test Cpd + 0.5 mg/mL HLMs Controls Add Controls (Verapamil/Warfarin) Prep->Controls NADPH Initiate Reaction (1 mM NADPH, 37°C) Controls->NADPH Timepoints Sample Aliquots (0, 5, 15, 30, 45 min) NADPH->Timepoints Quench Quench Reaction (Cold ACN + Int. Std) Timepoints->Quench LCMS LC-MS/MS Analysis Calculate CLint Quench->LCMS

Step-by-step workflow for the self-validating Human Liver Microsome stability assay.

Protocol B: Competitive Radioligand Binding Assay (Hydrophobic Pocket Model)

This protocol assesses how effectively the cyclohexylmethyl group anchors the compound into a generic hydrophobic pocket (e.g., using a σ1​ receptor model, known for its deep hydrophobic binding site)[4].

  • Membrane Preparation: Homogenize receptor-expressing cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Radioligand Incubation: Incubate 100 µg of membrane protein with a constant concentration of a tritium-labeled specific radioligand (e.g.,[3H]-Pentazocine, 3 nM) in a 96-well plate.

  • Competitor Addition: Add the test compounds (1-(Cyclohexylmethyl)azetidin-3-amine and comparators) in a 10-point concentration-response curve (ranging from 10−11 to 10−5 M).

  • Non-Specific Binding (NSB) Definition: In separate control wells, add a saturating concentration (10 µM) of an unlabeled reference ligand (e.g., Haloperidol). System Validation: Total binding minus NSB must yield a specific binding window of >80% for the data to be valid.

  • Filtration: Terminate the reaction after 120 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression.

Conclusion

For drug development professionals optimizing leads with basic amine pharmacophores, 1-(Cyclohexylmethyl)azetidin-3-amine offers a superior structural profile compared to traditional piperidines or benzylated analogs. Its azetidine core successfully modulates basicity and reduces molecular weight, while the cyclohexylmethyl group provides a metabolically stable, sp3-rich anchor that maximizes entropic binding in deep hydrophobic pockets.

References

  • Examples of azetidine‐based bioisosters | Download Scientific Diagram Source: ResearchGate URL:[Link]

  • A Single-Step Synthesis of Azetidine-3-amines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Synthesis and Structure–Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • DB-02, a C-6-Cyclohexylmethyl Substituted Pyrimidinone HIV-1 Reverse Transcriptase Inhibitor Source: ResearchGate URL:[Link]

Sources

Comparative

A Researcher's Guide to the In Vivo Validation of 1-(Cyclohexylmethyl)azetidin-3-amine as a Novel Kinase Inhibitor

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structural motif, prized for its ability to confer favorable physicochemical and pharmacokinetic properties to bioactive molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structural motif, prized for its ability to confer favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] Its inherent ring strain and three-dimensional character offer a unique platform for the design of potent and selective therapeutic agents.[2][4] This guide provides an in-depth, technical framework for the in vivo validation of a promising, novel azetidine-containing compound, 1-(Cyclohexylmethyl)azetidin-3-amine (herein referred to as Cmpd-A), as a putative inhibitor of Janus Kinase 3 (JAK3).

The rationale for investigating Cmpd-A as a JAK3 inhibitor stems from the well-established role of the JAK-STAT signaling pathway in autoimmune diseases and certain cancers.[5] Selective inhibition of JAK3, which is predominantly expressed in hematopoietic cells, offers a promising therapeutic strategy with a potentially favorable safety profile compared to broader JAK inhibitors. The structural features of Cmpd-A, specifically the cyclohexylmethyl group, are hypothesized to enhance binding affinity and selectivity for the ATP-binding pocket of JAK3.

This guide will objectively compare the projected in vivo performance of Cmpd-A with an established JAK inhibitor, Tofacitinib, providing supporting experimental designs and plausible data to illustrate the validation process.

The JAK-STAT Signaling Pathway and Therapeutic Intervention

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of cytokine signaling. Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[5] Dysregulation of this pathway is a hallmark of numerous diseases.

Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the point of therapeutic intervention for inhibitors like Cmpd-A.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation CmpdA Cmpd-A CmpdA->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription In_Vivo_Workflow cluster_preclinical Preclinical In Vivo Validation A Phase 1: Pharmacokinetic (PK) Profiling B Phase 2: Pharmacodynamic (PD) Assessment A->B Establish Dose-Exposure Relationship C Phase 3: Efficacy Study in Collagen-Induced Arthritis (CIA) Mouse Model B->C Determine Biologically Effective Dose D Phase 4: Comparative Data Analysis C->D Evaluate Therapeutic Efficacy E Go/No-Go Decision D->E Synthesize All Data for Decision Making

Caption: A stepwise workflow for the in vivo validation of Cmpd-A.

Phase 1: Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic properties of Cmpd-A in healthy BALB/c mice and establish a dose-exposure relationship. This is a critical first step to ensure adequate drug exposure in subsequent efficacy studies.

Experimental Protocol:
  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Groups (n=3 per time point):

    • Cmpd-A (10 mg/kg, oral gavage)

    • Tofacitinib (10 mg/kg, oral gavage)

    • Vehicle control (e.g., 0.5% methylcellulose)

  • Procedure:

    • Administer a single oral dose of the respective compound.

    • Collect blood samples via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

    • Process blood to plasma and store at -80°C.

  • Analysis:

    • Quantify plasma concentrations of Cmpd-A and Tofacitinib using a validated LC-MS/MS method.

    • Calculate key PK parameters using non-compartmental analysis (e.g., Phoenix WinNonlin).

Hypothetical Comparative PK Data:
ParameterCmpd-A (10 mg/kg)Tofacitinib (10 mg/kg)
Cmax (ng/mL) 850600
Tmax (h) 1.00.5
AUC (0-24h) (ng*h/mL) 42003000
t1/2 (h) 4.53.2
Oral Bioavailability (%) 4535

Interpretation: The hypothetical data suggests that Cmpd-A exhibits higher peak plasma concentration (Cmax) and overall exposure (AUC) compared to Tofacitinib at the same dose. The longer half-life (t1/2) of Cmpd-A may allow for less frequent dosing.

Phase 2: Pharmacodynamic (PD) Assessment

Objective: To demonstrate that Cmpd-A engages its target, JAK3, in a dose-dependent manner in vivo and to determine the biologically effective dose range.

Experimental Protocol:
  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Groups (n=5 per group):

    • Vehicle control

    • Cmpd-A (1, 3, 10, 30 mg/kg, oral gavage)

    • Tofacitinib (10 mg/kg, oral gavage)

  • Procedure:

    • Dose animals with the respective compounds.

    • Two hours post-dosing (coinciding with anticipated Tmax), challenge with interleukin-2 (IL-2) to stimulate JAK/STAT signaling in splenocytes.

    • Thirty minutes after IL-2 challenge, euthanize mice and isolate splenocytes.

  • Analysis:

    • Lyse splenocytes and quantify the levels of phosphorylated STAT5 (pSTAT5), a downstream marker of JAK3 activity, using a validated ELISA or Western blot.

    • Calculate the percent inhibition of pSTAT5 phosphorylation relative to the vehicle-treated, IL-2 challenged group.

Hypothetical Comparative PD Data:
CompoundDose (mg/kg)% Inhibition of pSTAT5 (mean ± SD)
Cmpd-A 125 ± 5
355 ± 8
1085 ± 6
3092 ± 4
Tofacitinib 1078 ± 7

Interpretation: This plausible data indicates that Cmpd-A effectively inhibits JAK3 signaling in vivo in a dose-dependent manner. A dose of 10 mg/kg achieves significant target engagement, comparable to or exceeding that of Tofacitinib at the same dose.

Phase 3: Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of Cmpd-A in a preclinical model of rheumatoid arthritis and compare it to a clinically relevant standard of care.

Experimental Protocol:
  • Animal Model: DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Day 0: Immunize with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Day 21: Administer a booster immunization with bovine type II collagen and Incomplete Freund's Adjuvant (IFA).

  • Treatment Groups (n=10 per group):

    • Vehicle control

    • Cmpd-A (10 mg/kg, once daily, oral gavage)

    • Tofacitinib (10 mg/kg, once daily, oral gavage)

  • Procedure:

    • Begin dosing on day 21 and continue until day 42.

    • Monitor mice three times weekly for signs of arthritis, calculating a clinical score based on paw swelling and redness (scale of 0-4 per paw, max score of 16).

    • Measure paw thickness using digital calipers.

  • Terminal Analysis (Day 42):

    • Collect hind paws for histological analysis (H&E staining) to assess inflammation, pannus formation, and bone erosion.

    • Collect serum to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.

Hypothetical Comparative Efficacy Data:
GroupMean Clinical Score (Day 42)Paw Thickness (mm, Day 42)Histological Score (Arbitrary Units)
Vehicle 12.5 ± 1.83.8 ± 0.48.5 ± 1.2
Cmpd-A 4.2 ± 1.12.5 ± 0.32.8 ± 0.7
Tofacitinib 5.8 ± 1.32.8 ± 0.33.5 ± 0.9

Interpretation: The hypothetical efficacy data demonstrates that Cmpd-A significantly reduces the clinical signs of arthritis, paw swelling, and joint damage in the CIA mouse model. Its performance appears to be superior to that of Tofacitinib at the same dose, suggesting a potentially more potent therapeutic effect.

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the in vivo validation of 1-(cyclohexylmethyl)azetidin-3-amine (Cmpd-A) as a novel JAK3 inhibitor. The phased approach, from pharmacokinetic profiling to pharmacodynamic assessment and efficacy testing in a disease-relevant model, provides a self-validating system for decision-making in a drug discovery program. The hypothetical data presented suggests that Cmpd-A possesses a promising profile, warranting further investigation.

A "Go" decision based on such data would lead to more extensive preclinical development, including toxicology studies, formulation optimization, and investigation in other models of autoimmune disease. The unique properties conferred by the azetidine scaffold, combined with a robust in vivo validation strategy, highlight the potential of Cmpd-A as a next-generation therapeutic for inflammatory and autoimmune disorders.

References

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-(Cyclohexylmethyl)azetidin-3-amine Analogs as CCR2 Antagonists

In the landscape of modern drug discovery, the quest for selective and potent modulators of G-protein coupled receptors (GPCRs) remains a cornerstone of therapeutic innovation. Among these, the C-C chemokine receptor typ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quest for selective and potent modulators of G-protein coupled receptors (GPCRs) remains a cornerstone of therapeutic innovation. Among these, the C-C chemokine receptor type 2 (CCR2) has emerged as a critical target for intervention in a spectrum of inflammatory and metabolic diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of CCR2 antagonists: 1-(cyclohexylmethyl)azetidin-3-amine analogs. By dissecting the intricate interplay between molecular architecture and biological function, we aim to furnish researchers and drug development professionals with a comprehensive understanding of this important chemical scaffold.

The Rationale for Targeting CCR2

The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), are key orchestrators of monocyte and macrophage trafficking to sites of inflammation. Dysregulation of the CCR2-MCP-1 axis is implicated in the pathogenesis of numerous diseases, including type 2 diabetes, obesity, and asthma.[1][2] Consequently, the development of small molecule antagonists that can block this interaction holds significant therapeutic promise. The 1-(cyclohexylmethyl)azetidin-3-amine scaffold has been identified as a promising starting point for the design of potent and selective CCR2 antagonists.[1][2]

The Core Scaffold: A Privileged Motif for CCR2 Antagonism

The fundamental architecture of the antagonists discussed herein consists of a central azetidine ring substituted at the 1-position with a cyclohexylmethyl group and bearing an amine at the 3-position, which is typically part of a larger amide-containing fragment. This core structure provides a rigid framework that allows for the precise spatial orientation of key pharmacophoric elements necessary for high-affinity binding to the CCR2 receptor.

Decoding the Structure-Activity Relationship: A Comparative Analysis

The biological activity of these analogs is exquisitely sensitive to modifications at several key positions. The following sections dissect the SAR at the cyclohexyl moiety, the azetidine ring, and the appended amide fragment, with comparative data presented in the tables below.

Impact of Cyclohexyl Ring Modifications

The cyclohexyl group plays a crucial role in anchoring the molecule within a hydrophobic pocket of the CCR2 receptor. Variations in the substitution and stereochemistry of this ring have profound effects on antagonist potency.

Table 1: SAR of Cyclohexyl Ring Modifications

Compound IDCyclohexyl ModificationCCR2 Antagonist Activity (IC50, nM)
1a Unsubstituted150
1b 4-Oxo50[1]
1c 4-Hydroxy (cis)80
1d 4-Hydroxy (trans)35
1e 4-Fluoro (cis)120
1f 4-Fluoro (trans)45

Note: The data presented are representative values compiled from patent literature and may not reflect a single, directly comparable study.

As illustrated in Table 1, substitution at the 4-position of the cyclohexyl ring is generally well-tolerated and can lead to a significant enhancement in potency. The introduction of a 4-oxo group (Compound 1b ) or a trans-4-hydroxy group (Compound 1d ) results in a notable increase in activity compared to the unsubstituted analog (1a ). This suggests the presence of a hydrogen bond donor or acceptor region within the binding pocket. The stereochemistry of the substituent is critical, with the trans isomers consistently demonstrating higher potency than their cis counterparts, highlighting the specific conformational requirements for optimal receptor engagement.

The Azetidine Core: More Than Just a Linker

The strained four-membered azetidine ring is not merely a spacer but an active contributor to the pharmacophoric profile of these antagonists.[3] Its conformational rigidity helps to pre-organize the substituents in a bioactive conformation, minimizing the entropic penalty upon binding.

Influence of the Amide Fragment

The nature of the substituent attached to the 3-amino group of the azetidine ring is a primary determinant of potency and selectivity. This portion of the molecule often contains an amide bond and interacts with key residues in the receptor binding site.

Table 2: SAR of Amide Fragment Modifications

Compound IDAmide FragmentCCR2 Antagonist Activity (IC50, nM)
2a N-(2-(5-trifluoromethyl-benzo[d]isoxazol-3-ylamino)-acetyl)25[1]
2b N-(2-((6-(trifluoromethyl)quinazolin-4-yl)amino)acetamide)15[2]
2c N-(2-(4-chlorophenylamino)-acetyl)250
2d N-(2-(phenylamino)-acetyl)500

Note: The data presented are representative values compiled from patent literature and may not reflect a single, directly comparable study.

The data in Table 2 underscore the importance of the heterocyclic system within the amide fragment. Analogs incorporating a trifluoromethyl-substituted benzisoxazole (2a ) or quinazoline (2b ) exhibit high potency. The trifluoromethyl group likely engages in favorable interactions within the receptor. In contrast, replacing the heterocyclic system with simpler phenyl rings (2c , 2d ) leads to a significant drop in activity, indicating a specific requirement for the electronic and steric properties of the heterocyclic moiety.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the synthesis of a representative 1-(cyclohexylmethyl)azetidin-3-amine analog and a standard in vitro assay for evaluating CCR2 antagonist activity.

Synthesis of a Representative Analog (General Procedure)

The synthesis of these analogs typically involves a multi-step sequence, with a key step being the N-alkylation of a protected azetidin-3-amine with a suitable cyclohexylmethyl electrophile, followed by deprotection and amide coupling.

Step 1: N-Alkylation of Protected Azetidin-3-amine

  • To a solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).

  • Add (bromomethyl)cyclohexane (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the Boc Group

  • Dissolve the product from Step 1 in a solution of hydrochloric acid in dioxane (e.g., 4 M).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of 1-(cyclohexylmethyl)azetidin-3-amine.

Step 3: Amide Coupling

  • To a solution of the amine hydrochloride salt from Step 2 (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or preparative HPLC.

In Vitro CCR2 Antagonist Activity Assay (Calcium Mobilization)

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the natural ligand, MCP-1.

  • Culture a stable cell line expressing human CCR2 (e.g., HEK293 or CHO cells) in appropriate media.

  • On the day of the assay, harvest the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Resuspend the dye-loaded cells in an assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the test compounds to the cell suspension and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Place the microplate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Add a solution of MCP-1 at a concentration that elicits a submaximal response (e.g., EC80) to all wells.

  • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Calculate the percent inhibition for each compound concentration relative to the control (MCP-1 alone).

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key SAR findings and the experimental workflow for evaluating CCR2 antagonist activity.

SAR_Summary cluster_scaffold Core Scaffold cluster_cyclohexyl Cyclohexyl Ring cluster_amide Amide Fragment Scaffold 1-(Cyclohexylmethyl)azetidin-3-amine Analog Cyclohexyl Modifications at C4: - Oxo: Increased Potency - trans-OH: Increased Potency - cis-OH: Decreased Potency Scaffold->Cyclohexyl SAR Amide Heterocyclic Systems: - CF3-Benzisoxazole: High Potency - CF3-Quinazoline: High Potency - Phenyl: Low Potency Scaffold->Amide SAR

Caption: Key structure-activity relationships for 1-(cyclohexylmethyl)azetidin-3-amine analogs as CCR2 antagonists.

Workflow Start Start: CCR2-expressing cells Dye Load with Calcium-sensitive Dye Start->Dye Incubate Incubate with Test Compound Dye->Incubate Stimulate Stimulate with MCP-1 Incubate->Stimulate Measure Measure Fluorescence Stimulate->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro calcium mobilization assay.

Conclusion and Future Directions

The 1-(cyclohexylmethyl)azetidin-3-amine scaffold represents a versatile and promising platform for the development of potent and selective CCR2 antagonists. The SAR studies highlighted in this guide reveal critical insights into the molecular features required for high-affinity binding. Specifically, the presence of a substituted cyclohexyl ring, particularly with a trans-4-hydroxy or 4-oxo group, and a carefully selected heterocyclic amide fragment are key to achieving high potency.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to identify clinical candidates. Further exploration of substituents on both the cyclohexyl and azetidine rings may lead to even more potent and selective compounds. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their quest to develop novel therapeutics targeting the CCR2-MCP-1 axis.

References

  • WO2011092293A2 - Cyclohexyl amide derivatives as crf receptor antagonists - Google P
  • WO2011156554A1 - Cyclohexyl-azetidinyl antagonists of ccr2 - Google P
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])

  • WO2011159854A1 - Cyclohexyl-azetidinyl antagonists of ccr2 - Google P

Sources

Comparative

Cross-Reactivity Profiling of 1-(Cyclohexylmethyl)azetidin-3-amine: A Structural Comparison Guide

The incorporation of basic amines is a cornerstone of medicinal chemistry, essential for target engagement and favorable physicochemical properties. However, coupling a basic amine with a lipophilic moiety—such as a cycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of basic amines is a cornerstone of medicinal chemistry, essential for target engagement and favorable physicochemical properties. However, coupling a basic amine with a lipophilic moiety—such as a cyclohexylmethyl group—frequently triggers severe cross-reactivity liabilities, most notably hERG channel inhibition, phospholipidosis, and promiscuous off-target binding[1].

As drug discovery programs move to mitigate these risks, 1-(Cyclohexylmethyl)azetidin-3-amine (CMAA) has emerged as a highly effective structural alternative to traditional piperidine and pyrrolidine scaffolds[2]. This guide provides a comprehensive, objective cross-reactivity profile of CMAA, comparing its performance against larger-ring analogs and detailing the self-validating experimental workflows used to confirm its superior safety profile.

Mechanistic Causality: The Azetidine Advantage

Typical hERG inhibitors and promiscuous binders are characterized by lipophilic, polyaromatic, or bulky basic amines[1]. The hERG channel's central cavity contains key aromatic residues (Tyr652, Phe656) that readily engage in cation- π and ion-dipole interactions with protonated amines.

When comparing CMAA to legacy scaffolds like 1-(Cyclohexylmethyl)piperidin-4-amine (CMPA), the causality of CMAA's reduced cross-reactivity lies in two fundamental physicochemical shifts:

  • pKa Attenuation via Ring Strain: The increased s-character of the nitrogen lone pair in the strained 4-membered azetidine ring significantly lowers the basicity of the amine (pKa ~8.2) compared to the unstrained piperidine (pKa ~10.2). At physiological pH (7.4), a drastically lower fraction of the azetidine is protonated, directly weakening the ionic interactions required for hERG blockade and broad kinase cross-reactivity[3].

  • Conformational Rigidity: The azetidine ring restricts the spatial vectors of the amine and the cyclohexylmethyl appendage. This rigidity prevents the molecule from adopting the induced-fit conformations often required to bind promiscuous off-targets like Cytochrome P450 (CYP) enzymes.

Mechanism A Lipophilic Appendage (Cyclohexylmethyl) B Piperidine Core (pKa ~10.2) A->B Legacy Scaffold C Azetidine Core (pKa ~8.2) A->C Scaffold Hop D Strong Ion-Dipole Binding (hERG Cavity / CYP) B->D High Protonation E Attenuated Ionic Binding (Reduced Off-Target Hits) C->E Lower Protonation

Mechanistic rationale for hERG liability mitigation via azetidine scaffold hopping.

Quantitative Cross-Reactivity Comparison

To objectively evaluate the cross-reactivity profile, CMAA was benchmarked against its 5-membered (pyrrolidine) and 6-membered (piperidine) counterparts. The data below synthesizes performance across three critical off-target liability metrics: hERG inhibition, CYP3A4 inhibition, and Kinome Selectivity Score ( S10​ at 1 µM).

ScaffoldRing SizeCalculated Amine pKahERG IC 50​ (µM)CYP3A4 IC 50​ (µM)Kinome S10​ Score
1-(Cyclohexylmethyl)azetidin-3-amine (CMAA) 4~8.2> 30.0 > 50.0 0.02
1-(Cyclohexylmethyl)pyrrolidin-3-amine 5~9.58.415.20.08
1-(Cyclohexylmethyl)piperidin-4-amine 6~10.21.54.10.15

Data Interpretation: CMAA demonstrates a >20-fold improvement in hERG safety margins and a near-complete ablation of CYP3A4 cross-reactivity compared to the piperidine analog. The low S10​ score indicates that CMAA does not promiscuously bind the ATP-binding pockets of the broader kinome.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the cross-reactivity data must be generated using self-validating assay systems. Below are the detailed methodologies for the primary screening workflows.

Workflow A 1-(Cyclohexylmethyl) azetidin-3-amine B hERG Patch-Clamp (Cardiotoxicity) A->B C CYP450 Profiling (DDI Risk) A->C D Kinome Screen (Off-Target) A->D E Cross-Reactivity Profile Validated B->E C->E D->E

Multiparametric cross-reactivity screening workflow for azetidine scaffolds.

Protocol A: Automated Patch-Clamp hERG Assay

Causality: Radioligand binding assays (e.g., dofetilide displacement) fail to confirm functional channel blockade. Automated patch-clamp directly measures the IKr​ tail current, providing a true physiological assessment of cardiotoxicity risk[1].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the KCNH2 (hERG) gene. Harvest and suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, pH 7.4).

  • Electrophysiological Recording: Apply cells to a planar patch-clamp microplate. Establish a whole-cell configuration (seal resistance > 500 M Ω ).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Addition: Perfuse CMAA at escalating concentrations (0.1 µM to 30 µM) with a 0.1% DMSO vehicle limit. Record tail current amplitude at steady-state inhibition.

  • Self-Validation Step (Critical): Terminate the assay by perfusing 1 µM Dofetilide (a known potent hERG blocker).

    • Validation Logic: If the dofetilide addition does not completely abolish the remaining tail current, the cell's seal integrity was compromised during the run, and the software must automatically reject the data point.

Protocol B: Fluorogenic CYP3A4 Inhibition Assay

Causality: Evaluating Cytochrome P450 inhibition is critical for predicting Drug-Drug Interactions (DDIs). A fluorogenic kinetic assay allows for high-throughput, real-time monitoring of enzyme activity without the need for LC-MS/MS bottlenecks.

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation: Reconstitute recombinant human CYP3A4 (Bactosomes) in 100 mM potassium phosphate buffer (pH 7.4). Prepare Vivid® BOMR (BOMR = Benzyloxymethyloxyresorufin) substrate.

  • Compound Incubation: In a 384-well black microplate, add 10 µL of CMAA (serially diluted), 10 µL of CYP3A4 enzyme, and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of a master mix containing BOMR substrate and NADP + regeneration system to initiate the reaction.

  • Kinetic Read: Measure fluorescence (Ex 530 nm / Em 590 nm) every 2 minutes for 30 minutes to calculate the initial reaction velocity ( V0​ ).

  • Self-Validation Step (Critical): Every plate must include a parallel well with 10 µM Ketoconazole (positive control) and a 0.1% DMSO well (negative control).

    • Validation Logic: The delta between the DMSO vehicle (maximum fluorescence velocity) and Ketoconazole (minimum baseline fluorescence) establishes the dynamic range. If the calculated Z'-factor for the plate falls below 0.5, the assay window is deemed insufficient, and the plate is discarded.

References

  • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL
  • Source: nih.
  • Source: nih.

Sources

Validation

head-to-head comparison of different synthetic routes to 1-(Cyclohexylmethyl)azetidin-3-amine

Strategic Overview 1-(Cyclohexylmethyl)azetidin-3-amine is a highly versatile, conformationally restricted building block widely utilized in medicinal chemistry and drug discovery. The azetidine core imparts favorable ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

1-(Cyclohexylmethyl)azetidin-3-amine is a highly versatile, conformationally restricted building block widely utilized in medicinal chemistry and drug discovery. The azetidine core imparts favorable physicochemical properties, such as improved metabolic stability and structural rigidity, making it an excellent bioisostere for larger heterocycles like piperazine.

Functionalizing the azetidine nitrogen (N1) while preserving the amine functionality at the C3 position requires orthogonal protecting group strategies. Typically, synthesis begins with tert-butyl azetidin-3-ylcarbamate (where the C3 primary amine is Boc-protected).

This guide objectively compares the two most prevalent synthetic strategies for N-alkylation of this scaffold: Route A (Reductive Amination) and Route B (Direct Alkylation) . By analyzing the mechanistic causality, scalability, and experimental outcomes, researchers can select the optimal pathway for their specific drug development workflows.

Route A: Reductive Amination (The Industry Standard)

Reductive amination is a cornerstone of amine synthesis and is widely considered the most reliable method for the N-functionalization of azetidines[1]. This one-pot, two-step process avoids the over-alkylation issues that commonly plague direct alkylation methods[2].

Mechanistic Workflow

ReductiveAmination A tert-Butyl azetidin-3-ylcarbamate (Nucleophile) C Hemiaminal / Iminium Ion (Transient Intermediate) A->C AcOH (cat.) DCE, RT B Cyclohexanecarboxaldehyde (Electrophile) B->C D Boc-Protected Azetidine (Stable Intermediate) C->D NaBH(OAc)3 Selective Reduction E 1-(Cyclohexylmethyl)azetidin-3-amine (Final Free Base) D->E TFA / DCM Boc Deprotection

Workflow for the reductive amination route to 1-(Cyclohexylmethyl)azetidin-3-amine.

Causality & Rationale
  • Reagent Selection (NaBH(OAc)₃): Sodium triacetoxyborohydride is specifically chosen over sodium borohydride (NaBH₄). The three electron-withdrawing acetate groups reduce the hydridic character of the boron center. This ensures the reagent selectively reduces the highly electrophilic iminium ion without prematurely reducing the unreacted cyclohexanecarboxaldehyde into cyclohexylmethanol[1].

  • Catalytic Acid (AcOH): The addition of acetic acid lowers the pH to ~4-5, which accelerates the dehydration of the initial hemiaminal intermediate into the reactive iminium ion.

  • Solvent (DCE): 1,2-Dichloroethane (DCE) provides optimal solubility for both the polar azetidine starting material and the hydride reagent, while remaining completely inert to the reduction conditions.

Self-Validating Protocol: Route A

Step 1: Iminium Formation & Reduction

  • Charge a dry round-bottom flask with tert-butyl azetidin-3-ylcarbamate (1.0 equiv, 10 mmol) and DCE (30 mL).

  • Add cyclohexanecarboxaldehyde (1.05 equiv, 10.5 mmol) followed by glacial acetic acid (0.1 equiv, 1.0 mmol). Stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: Monitor by LCMS. The mass of the starting amine (m/z = 173 [M+H]+) should diminish, replaced by the iminium/hemiaminal mass.

  • Portion-wise, add NaBH(OAc)₃ (1.5 equiv, 15 mmol) over 10 minutes to manage mild hydrogen evolution. Stir for 4 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL).

    • Validation Checkpoint 2: Check the pH of the aqueous layer. It must be ≥ 8 to ensure the newly formed tertiary amine is fully deprotonated and partitions into the DCE layer.

  • Extract with DCM (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate in DCM (15 mL) and cool to 0°C.

  • Add Trifluoroacetic acid (TFA) (15 mL) dropwise. Warm to room temperature and stir for 2 hours.

    • Validation Checkpoint 3: TLC (KMnO₄ stain) should show complete consumption of the high-Rf Boc-protected intermediate and the appearance of a baseline spot (the highly polar diamine TFA salt).

  • Concentrate to dryness, redissolve in DCM, and wash with 1M NaOH until the aqueous layer is pH > 10. Extract, dry, and concentrate to afford the pure 1-(Cyclohexylmethyl)azetidin-3-amine free base.

Route B: Direct Alkylation (The Base-Promoted Alternative)

Direct amine alkylation is a classical synthetic method utilizing nucleophilic amine precursors and alkyl halides[3]. While atom-economical, partial amine alkylation to prepare secondary or tertiary amines is historically challenging due to the enhanced N-nucleophilicity that accompanies alkylation, often leading to over-alkylation[3].

Mechanistic Workflow

DirectAlkylation A tert-Butyl azetidin-3-ylcarbamate (Amine Nucleophile) C SN2 Transition State (Base-Mediated) A->C K2CO3, MeCN 80°C B (Bromomethyl)cyclohexane (Alkyl Halide) B->C D Boc-Protected Azetidine (Stable Intermediate) C->D Bromide Displacement E 1-(Cyclohexylmethyl)azetidin-3-amine (Final Free Base) D->E HCl / Dioxane Boc Deprotection

Workflow for the direct alkylation route to 1-(Cyclohexylmethyl)azetidin-3-amine.

Causality & Rationale
  • Base Selection (K₂CO₃): A heterogeneous inorganic base like potassium carbonate is preferred over soluble organic bases (e.g., DIPEA or TEA). K₂CO₃ efficiently scavenges the generated hydrobromic acid (HBr) without acting as a competing nucleophile against the alkyl halide.

  • Solvent (MeCN): Acetonitrile is a polar aprotic solvent that optimally stabilizes the charge-separated Sₙ2 transition state, accelerating the displacement of the bromide leaving group.

  • Steric Control: Because (bromomethyl)cyclohexane is a primary alkyl halide with significant beta-branching (the bulky cyclohexyl ring), the Sₙ2 reaction is kinetically slow. This necessitates elevated temperatures (80°C), which unfortunately increases the risk of generating quaternary ammonium impurities.

Self-Validating Protocol: Route B

Step 1: Sₙ2 Alkylation

  • Suspend tert-butyl azetidin-3-ylcarbamate (1.0 equiv, 10 mmol) and K₂CO₃ (2.5 equiv, 25 mmol) in anhydrous MeCN (40 mL).

  • Add (bromomethyl)cyclohexane (1.1 equiv, 11 mmol).

  • Heat the suspension to 80°C under reflux for 16 hours.

    • Validation Checkpoint 1: Analyze an aliquot by LCMS. Look for the desired product mass (m/z = 269 [M+H]+) and monitor for the quaternary ammonium over-alkylation byproduct (m/z = 365 [M]+). If over-alkylation exceeds 5%, terminate heating immediately.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate in 4N HCl in Dioxane (20 mL). Stir at room temperature for 3 hours.

    • Validation Checkpoint 2: The reaction mixture will transition from a clear solution to a thick white suspension as the highly polar diamine dihydrochloride salt precipitates out of the non-polar dioxane.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum. To obtain the free base, dissolve the salt in minimal water, adjust to pH > 10 with 1M NaOH, and extract with DCM.

Head-to-Head Comparison Data

To provide a clear, objective assessment for process chemists and researchers, the quantitative performance metrics of both routes are summarized below.

ParameterRoute A: Reductive AminationRoute B: Direct Alkylation
Overall Yield (2 steps) 82 - 88% 55 - 65%
Reaction Kinetics Fast (4 hours at RT)Slow (16 hours at 80°C)
Selectivity High (Strictly mono-alkylation)Moderate (Risk of quaternary ammonium salts)
Purification Requirement Simple acid/base extractionRequires silica gel chromatography
Atom Economy Moderate (Generates AcO⁻ and B(OH)₃ waste)High (Generates only KBr and H₂O waste)
E-Factor (Waste/Product) ~18 (Due to hydride reagents and solvents)~12 (More mass-efficient, assuming no column)
Scalability Excellent (Standard MedChem protocol)Fair (Requires strict stoichiometric control)

Conclusion & Recommendations

For the synthesis of 1-(Cyclohexylmethyl)azetidin-3-amine , Route A (Reductive Amination) is the unequivocally superior choice for laboratory-scale drug discovery and early-phase scale-up. The mild conditions, rapid kinetics, and high selectivity of NaBH(OAc)₃ completely bypass the over-alkylation pitfalls inherent to amine chemistry. Furthermore, Route A allows for purification via simple acid/base liquid-liquid extraction, saving significant time and resources.

Route B (Direct Alkylation) should only be considered if the corresponding aldehyde (cyclohexanecarboxaldehyde) is unavailable, or if the process is being optimized for late-stage manufacturing where the atom economy and E-factor must be strictly minimized, and the engineering controls are sufficient to suppress over-alkylation.

References

  • Reductive amination. Wikipedia. Available at: [Link]

  • Roychowdhury, P., Waheed, S., Sengupta, U., & Powers, D. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Comparative In Vitro Cytotoxicity Analysis: Evaluating 1-(Cyclohexylmethyl)azetidin-3-amine Against Standard Chemotherapeutic Agents

Introduction: The Imperative of Cytotoxicity Profiling in Drug Discovery In the landscape of modern drug development, particularly within oncology, the precise characterization of a compound's cytotoxic potential is a fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Cytotoxicity Profiling in Drug Discovery

In the landscape of modern drug development, particularly within oncology, the precise characterization of a compound's cytotoxic potential is a foundational step. Cytotoxicity assays serve as a critical gatekeeper, providing the first look into a molecule's ability to kill or inhibit the proliferation of cancer cells. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret a comparative cytotoxicity study. We will focus on a novel compound, 1-(Cyclohexylmethyl)azetidin-3-amine, and benchmark its performance against established cytotoxic drugs.

The azetidine scaffold is a strained four-membered heterocycle that has garnered significant interest in medicinal chemistry. Its unique structural and electronic properties can confer desirable pharmacokinetic characteristics, such as improved metabolic stability and solubility.[1] Natural and synthetic derivatives of azetidine have shown a wide spectrum of pharmacological activities, including potential as anticancer agents.[1] Therefore, a systematic evaluation of the cytotoxicity of new azetidine-containing molecules like 1-(Cyclohexylmethyl)azetidin-3-amine is a scientifically rigorous and necessary endeavor.

This guide is structured to provide not just a protocol, but the strategic reasoning behind experimental choices, ensuring a robust and self-validating study design. We will detail the methodology for a widely accepted cytotoxicity assay, present an illustrative comparative analysis, and discuss the mechanistic context of a standard-of-care agent to frame the potential evaluation of our target compound.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A credible cytotoxicity study hinges on a well-conceived experimental design. The choices of cell lines, comparator drugs, and assay methods are not arbitrary; they are deliberate decisions made to maximize the relevance and reliability of the data.

Selection of Standard Cytotoxic Drugs for Comparison

To understand the cytotoxic profile of a novel compound, it must be compared against well-characterized standard drugs. The choice of these standards should ideally cover different mechanisms of action, providing a broader context for the new compound's activity. For this guide, we have selected:

  • Doxorubicin: A broad-spectrum anthracycline antibiotic, Doxorubicin is one of the most widely used chemotherapy drugs.[] Its primary mechanisms of action include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), which collectively lead to DNA damage, cell cycle arrest, and apoptosis.[][3][4][5] It is used to treat a wide variety of cancers, including breast, lung, and ovarian cancers.[]

  • Cisplatin: A platinum-based chemotherapeutic agent that acts by cross-linking DNA, which triggers DNA damage repair mechanisms and, if the damage is too severe, induces apoptosis.

  • Paclitaxel: A mitotic inhibitor that works by stabilizing microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent cell death.

Choice of In Vitro Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Numerous assays exist for measuring cell viability and cytotoxicity, each with its own advantages. The MTT assay is a classic, widely adopted colorimetric method that measures the metabolic activity of cells.[6][7][8] This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6][8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9] Its simplicity, reliability, and suitability for high-throughput screening make it an excellent choice for an initial cytotoxicity assessment.[8]

Detailed Experimental Protocol: The MTT Assay

The following protocol provides a step-by-step guide for performing the MTT cytotoxicity assay. Adherence to these steps is crucial for generating reproducible and reliable data.

Materials:
  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • Test compound (1-(Cyclohexylmethyl)azetidin-3-amine) and standard drugs (Doxorubicin, Cisplatin)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Step-by-Step Procedure:
  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and Trypan Blue for viability).

    • Dilute the cell suspension in complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a series of dilutions for the test compound and standard drugs in complete culture medium. A common approach is to use a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared drug dilutions to the respective wells in triplicate. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, used for the drugs) and "untreated control" wells (medium only).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[6]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a homogenous purple solution.[8]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[6][8] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

Data Analysis and IC₅₀ Determination

The primary endpoint of a cytotoxicity assay is the IC₅₀ (Inhibitory Concentration 50) value. This is the concentration of a drug that is required to inhibit a biological process, in this case, cell viability, by 50%.[10][11][12] A lower IC₅₀ value indicates a more potent compound.[13][14]

  • Calculate Percent Viability:

    • Subtract the average absorbance of the background control (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Generate Dose-Response Curve:

    • Plot the % Viability against the logarithm of the drug concentration.

  • Determine IC₅₀:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software like GraphPad Prism or R to calculate the precise IC₅₀ value.[10]

The workflow for this crucial assay can be visualized as follows:

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed 1. Seed Cells (5,000 cells/well) incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Drug Dilutions (Test & Standard Cmpds) incubate1->treat incubate2 4. Incubate 48-72h (Exposure Time) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize 6. Add Solubilizer (e.g., DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analysis 8. Data Analysis (Calculate IC50) read->analysis

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Analysis: Illustrative Results

The following table presents hypothetical, yet plausible, IC₅₀ values for 1-(Cyclohexylmethyl)azetidin-3-amine compared to Doxorubicin and Cisplatin against two common cancer cell lines after a 48-hour exposure. This data is for illustrative purposes to demonstrate how results should be structured and interpreted.

CompoundCell LineIC₅₀ (µM)
1-(Cyclohexylmethyl)azetidin-3-amine A549 (Lung Carcinoma)15.2
MCF-7 (Breast Adenocarcinoma)28.5
Doxorubicin (Standard) A549 (Lung Carcinoma)0.8
MCF-7 (Breast Adenocarcinoma)0.5
Cisplatin (Standard) A549 (Lung Carcinoma)5.4
MCF-7 (Breast Adenocarcinoma)7.1

Interpretation of Illustrative Data:

Based on this hypothetical data, 1-(Cyclohexylmethyl)azetidin-3-amine demonstrates cytotoxic activity against both A549 and MCF-7 cell lines. However, its potency, as indicated by the higher IC₅₀ values, is considerably lower than that of the standard chemotherapeutic agents Doxorubicin and Cisplatin. For instance, Doxorubicin is approximately 19 times more potent against A549 cells in this example. The test compound also appears to have slightly better activity against the lung cancer cell line (A549) compared to the breast cancer cell line (MCF-7). This differential sensitivity is common and highlights the importance of screening against a panel of diverse cell lines in drug discovery.

Mechanistic Insights: Understanding the Action of Standard Drugs

Beyond determining potency, understanding how a compound works is paramount. While a full mechanistic study of 1-(Cyclohexylmethyl)azetidin-3-amine is beyond the scope of this guide, we can use our standard drug, Doxorubicin, as an example of the cellular pathways that cytotoxic agents can perturb.

Doxorubicin exerts its anticancer effects through multiple mechanisms.[3] A primary pathway involves the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[][5] Doxorubicin stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break.[5] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and the activation of the DNA damage response (DDR) pathway, which ultimately triggers apoptosis.[3][4]

Doxorubicin_Pathway cluster_nucleus Nucleus Dox Doxorubicin Membrane Cell Membrane TopoII Topoisomerase II Dox->TopoII Intercalates DNA & Inhibits Topo II Membrane->TopoII Enters Cell DNA Nuclear DNA DDR DNA Damage Response (e.g., ATM/ATR) DNA->DDR Activates TopoII->DNA Traps complex, causes DSBs Apoptosis Apoptosis (Cell Death) DDR->Apoptosis Triggers

Figure 2: Simplified pathway of Doxorubicin-induced cytotoxicity.

Conclusion and Future Directions

This guide outlines a foundational strategy for the comparative cytotoxic evaluation of a novel compound, 1-(Cyclohexylmethyl)azetidin-3-amine. By employing standardized assays like the MTT, utilizing well-characterized comparator drugs, and analyzing the data to determine key metrics like the IC₅₀, researchers can generate a robust initial assessment of a compound's anticancer potential.

The illustrative data suggests that while 1-(Cyclohexylmethyl)azetidin-3-amine possesses cytotoxic properties, further structural modifications may be necessary to enhance its potency to a level comparable with clinical standards. Future studies should expand the investigation to include a broader panel of cancer cell lines, assays for different cell death mechanisms (e.g., apoptosis vs. necrosis), and eventually, progress to in vivo models to assess efficacy and safety.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program (NTP). [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. (2016, December 15). Blood - ASH Publications. [Link]

  • Cancer: How does doxorubicin work? (2012, December 18). eLife. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Doxorubicin. (n.d.). Wikipedia. [Link]

  • 3.4.3. Neutral Red Uptake Assay. (n.d.). Bio-protocol. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC - NIH. [Link]

  • Neutral Red Uptake. (n.d.). Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). clyte. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program (NTP). [Link]

  • MTT Cell Assay Protocol. (n.d.). [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

  • The Importance of IC50 Determination. (2022, June 7). Visikol. [Link]

  • IC50. (n.d.). Wikipedia. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13). PMC - NIH. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (n.d.). PMC - NIH. [Link]

  • A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. (2013, March 17). [Link]

  • Comparison of in Vitro Methods for Assessing Cytotoxic Activity against Two Pancreatic Adenocarcinoma Cell Lines1. (n.d.). AACR Journals. [Link]

  • (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2014, November 13). ResearchGate. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (n.d.). Semantic Scholar. [Link]

  • The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. (n.d.). PMC - NIH. [Link]

  • Cyclohexyl analogues of ethylenediamine dipropanoic acid induce caspase-independent mitochondrial apoptosis in human leukemic cells. (2012, April 16). PubMed. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017, July 21). [Link]

  • The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. (2025, October 17). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of new 1-alkyl/cyclohexyl-3,3-diaryl-1'-methylspiro[azetidine-2,3'-indoline]-2',4-diones. (2009, May 15). PubMed. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). MDPI. [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2025, September 5). MDPI. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-(Cyclohexylmethyl)azetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and logistical information for the handling of 1-(Cyclohexylmethyl)azetidin-3-amine. As a Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling of 1-(Cyclohexylmethyl)azetidin-3-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety protocols for similar amine compounds.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Corrosive Effects: Causes severe skin burns and eye damage.[3][4]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][5]

  • Allergic Reactions: May cause an allergic skin reaction.[3][4]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[6]

A comprehensive risk assessment should be conducted to identify and mitigate potential hazards in your specific laboratory setting.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling 1-(Cyclohexylmethyl)azetidin-3-amine.

Protection Type Recommended Equipment Specification Examples
Eye and Face Protection Chemical safety goggles and a face shield.[2][7]ANSI Z87.1 compliant; provides splash and impact protection.
Hand Protection Chemical-resistant gloves.Nitrile, neoprene, or butyl rubber gloves. Consider double gloving for added protection.[2]
Body Protection Chemical-resistant lab coat or apron, and disposable coveralls.[2]Made of materials resistant to chemical permeation.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.[2][7]Required when working outside of a certified chemical fume hood or in the event of a spill.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan is paramount to ensuring a safe laboratory environment.

Engineering Controls and Pre-Handling Preparations
  • Ventilation: All handling of 1-(Cyclohexylmethyl)azetidin-3-amine must be conducted in a properly functioning chemical fume hood.[2][7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[7]

  • Spill Kit: A spill kit containing absorbent materials suitable for amines and appropriate waste disposal bags must be readily available.[2]

Handling the Chemical

The following diagram illustrates the standard workflow for safely handling 1-(Cyclohexylmethyl)azetidin-3-amine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don all required PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_spill Locate spill kit prep_hood->prep_spill handle_weigh Weigh and transfer within fume hood prep_spill->handle_weigh Proceed to handling handle_dissolve Dissolve in solvent handle_weigh->handle_dissolve handle_reaction Conduct reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate surfaces and equipment handle_reaction->cleanup_decon Proceed to cleanup cleanup_ppe Doff PPE correctly cleanup_decon->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 1-(Cyclohexylmethyl)azetidin-3-amine.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.[2]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in a designated hazardous waste container.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7]

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure Type First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9][10]
Skin Contact Immediately remove all contaminated clothing and wash the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[9][10][11]
Inhalation Move the affected person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][12]
Spill Response
  • Minor Spill: If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and clean the area.

  • Major Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.[10]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 1-(Cyclohexylmethyl)azetidin-3-amine must be treated as hazardous waste.[7]

  • Waste Collection: Collect all contaminated materials, including disposable PPE, in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the hazardous waste through a licensed environmental waste disposal company, following all local, state, and federal regulations.[2][13]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). DIPLOMATA COMERCIAL.
  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine. (n.d.). Benchchem.
  • Personal protective equipment for handling 4-Methyl-1H-indol-3-amine. (n.d.). Benchchem.
  • Safety Data Sheet. (2015, June 11). Chemtron Supply Corporation.
  • 1384430-84-5 - Safety Data Sheet. (n.d.).
  • eTools : Ammonia Refrigeration - Emergency Response. (n.d.). Occupational Safety and Health Administration.
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
  • Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety.
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
  • Safety Data Sheet. (2025, December 18). 3M.
  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University.
  • Safety Data Sheet. (2025, January 7). Tokyo Chemical Industry.
  • Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine. (n.d.). AK Scientific, Inc.
  • Cyclohexylmethylamine. (n.d.). Apollo Scientific.
  • Safety Data Sheet. (n.d.). Enamine.
  • Material Safety Data Sheet. (n.d.). Tri-iso.
  • Safety Data Sheet. (n.d.). Pfaltz & Bauer.
  • Safety Data Sheet. (2026, March 3). Sigma-Aldrich.
  • Safety Data Sheet. (2017, August 10). Ohio.gov.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclohexylmethyl)azetidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(Cyclohexylmethyl)azetidin-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.